molecular formula C23H26N2O4 B1147078 Brucine dihydrate CAS No. 145428-94-0

Brucine dihydrate

Cat. No.: B1147078
CAS No.: 145428-94-0
M. Wt: 394.5 g/mol
InChI Key: RRKTZKIUPZVBMF-IBTVXLQLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brucine dihydrate, a dimethoxylated derivative of strychnine, is a significant indole alkaloid isolated from the seeds of Strychnos nux-vomica L. . In pharmacological research, it serves as a valuable tool for investigating neurological pathways, as its mechanism of action involves antagonism at glycine receptors, which paralyzes inhibitory neurons in the central nervous system . Beyond neuroscience, this compound has demonstrated broad-spectrum pharmacological activities in preclinical studies. It exhibits notable anti-tumor properties, showing efficacy in models of breast cancer, hepatocellular carcinoma, and colorectal cancer by inducing apoptosis, inhibiting metastasis, and modulating key signaling pathways such as Wnt/β-catenin and JAK-STAT . Recent innovations highlight its application as a novel bacteriostatic agent in 3D-printed bone scaffold systems, where it shows enhanced activity against drug-resistant strains of E. coli and S. aureus by disrupting the bacterial cell wall . Furthermore, its chiral structure makes this compound a historically important reagent in stereospecific chemical synthesis and chiral resolution . Researchers are actively developing novel strategies, such as nano-formulations and composite scaffold systems, to mitigate its narrow therapeutic window and potent toxicity, thereby expanding its potential for safe and effective application in biomedical research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3/t13-,18-,19-,21-,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKTZKIUPZVBMF-IBTVXLQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Record name BRUCINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2664
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BRUCINE, ANHYDROUS
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1017
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2024662
Record name Brucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2024662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Brucine appears as a white crystalline solid. Combustible but may require some effort to ignite. Toxic by inhalation (vapor, dust, etc.) and ingestion., Colorless or white odorless solid; Slightly soluble in water (3.2 g/L at 15 deg C); [HSDB] White powder; [MSDSonline], COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER.
Record name BRUCINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2664
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Brucine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4018
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name BRUCINE, ANHYDROUS
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1017
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

470 °C
Record name BRUCINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/307
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BRUCINE, ANHYDROUS
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1017
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Crystals. Sol in water or alcohol. The solns are neutral or slightly acid. /Hydrochloride/, Prisms, dec 230 °C. Sol in water or alcohol. /Nitrate dihydrate/, Slightly soluble in ethyl ether and benzene; very soluble in ethanol., Slightly sol in water, ether, glycerin and ethyl acetate., Soluble in alcohol, chloroform, and benzene; slightly soluble in ether, glycerol, and ethyl acetate., In water, 3.2X10+3 mg/l @ 15 °C, Solubility in water: poor
Record name BRUCINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/307
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BRUCINE, ANHYDROUS
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1017
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

greater than 1 at 68 °F (USCG, 1999)
Record name BRUCINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2664
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Color/Form

Needles from acetone + water, COLORLESS CRYSTAL OR WHITE, CRYSTALLINE POWDER, White, crystalline alkaloid, Colorless prisms (from ethanol/water)

CAS No.

357-57-3, 145428-94-0, 5892-11-5
Record name BRUCINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2664
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Brucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=357-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Strychnidin-10-one, 2,3-dimethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Brucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2024662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Brucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.014
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Brucine Dihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5892-11-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BRUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NG17YCK6H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BRUCINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/307
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BRUCINE, ANHYDROUS
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1017
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

352 °F (NTP, 1992), 178 °C
Record name BRUCINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2664
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BRUCINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/307
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BRUCINE, ANHYDROUS
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1017
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Brucine Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brucine (B1667951) dihydrate, a naturally occurring indole (B1671886) alkaloid, is a dimethoxy derivative of strychnine (B123637) found in the seeds of Strychnos nux-vomica. While historically recognized for its toxicity, albeit lower than strychnine, recent research has unveiled its potential as a multifaceted pharmacological agent, particularly in oncology. This technical guide provides a comprehensive overview of the core chemical properties and structural features of brucine dihydrate. It includes a detailed summary of its physicochemical characteristics, spectroscopic data, and crystal structure. Furthermore, this document elucidates key signaling pathways modulated by brucine, offering insights into its mechanism of action. Detailed experimental protocols for the characterization of this compound are also provided to support further research and development.

Chemical and Physical Properties

This compound presents as a white to pale cream crystalline powder.[1] Its chemical and physical properties are summarized in the table below, providing a foundational dataset for researchers.

PropertyValueReferences
Molecular Formula C₂₃H₃₀N₂O₆[2]
Molecular Weight 430.5 g/mol [2]
CAS Number 145428-94-0[2]
Appearance White to pale cream crystals or crystalline powder[1]
Melting Point 175-178 °C (decomposes)[3][4]
Solubility Soluble in methanol (B129727) and ethanol. Partially soluble/miscible with water. Slightly soluble in ether, glycerol, and ethyl acetate. Soluble in chloroform (B151607) and benzene.[1][5]
IUPAC Name (4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;dihydrate[2]
InChI Key XLXHHXCMBNBDMP-BEYGIVOKSA-N[1]
SMILES COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC.O.O[2]

Chemical Structure

The chemical structure of brucine is characterized by a complex heptacyclic framework. The dihydrate form incorporates two molecules of water into its crystal lattice.

Caption: Chemical structure of this compound.

Experimental Protocols

Crystal Structure Determination by Single-Crystal X-ray Diffraction

The definitive three-dimensional structure of this compound has been elucidated by single-crystal X-ray diffraction. A representative experimental approach is detailed below.

Methodology:

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction can be prepared by stirring a suspension of brucine in water at a temperature between 40 and 50 °C for 24 hours. This process allows for the slow crystallization of the dihydrate form.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data are typically collected over a range of crystal orientations by rotating the crystal.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures. The positions of the non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final structure is validated using crystallographic software. The crystallographic data for this compound is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition code CIKDOQ.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., distilled water, phosphate-buffered saline) in a sealed flask or vial.

  • Equilibration: The flask is agitated (e.g., using an orbital shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

  • Sample Separation: After equilibration, the suspension is allowed to stand to permit the settling of the excess solid. An aliquot of the supernatant is carefully removed and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Concentration Analysis: The concentration of this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

ATR-FTIR is a convenient method for obtaining the infrared spectrum of solid samples with minimal preparation.

Methodology:

  • Instrument Background: A background spectrum of the clean ATR crystal is collected to account for any atmospheric and instrumental absorptions.

  • Sample Application: A small amount of this compound powder is placed directly onto the surface of the ATR crystal.

  • Pressure Application: A pressure clamp is applied to ensure good contact between the sample and the crystal surface.

  • Spectrum Acquisition: The infrared spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹). Multiple scans are typically co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is processed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of this compound.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration.

  • ¹H NMR Spectrum Acquisition: The ¹H NMR spectrum is acquired on an NMR spectrometer. Standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay, and an appropriate spectral width.

  • ¹³C NMR Spectrum Acquisition: The ¹³C NMR spectrum is acquired using proton decoupling to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. The chemical shifts, coupling constants, and integration values are analyzed to assign the signals to the respective protons and carbons in the molecule.

Signaling Pathways and Mechanism of Action

Recent studies have highlighted the inhibitory effects of brucine on several key signaling pathways implicated in cancer progression.

VEGFR2 Signaling Pathway

Brucine has been shown to inhibit angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and Activates PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Brucine Brucine Brucine->VEGFR2 Inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis, Cell Proliferation, Migration mTOR->Angiogenesis PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Inhibition of the VEGFR2 signaling pathway by Brucine.

Wnt/β-catenin Signaling Pathway

Brucine can also suppress the proliferation and migration of certain cancer cells by downregulating the Wnt/β-catenin signaling pathway.

Wnt_Pathway cluster_nucleus Nuclear Events Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Binds DestructionComplex Destruction Complex (Axin, APC, GSK-3β) Frizzled->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation Nucleus Nucleus BetaCatenin->Nucleus Translocates TCF_LEF TCF/LEF GeneTranscription Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->GeneTranscription Brucine Brucine Brucine->BetaCatenin Promotes Degradation BetaCatenin_n β-catenin BetaCatenin_n->TCF_LEF Binds

Caption: Brucine's modulation of the Wnt/β-catenin signaling pathway.

Mitochondrial Apoptosis Pathway

Brucine can induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.

Apoptosis_Pathway Brucine Brucine Bcl2 Bcl-2 (Anti-apoptotic) Brucine->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Brucine->Bax Upregulates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Apoptosome Apoptosome Caspase9->Apoptosome Forms Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis by Brucine via the mitochondrial pathway.

Representative Experimental Workflow

The following diagram illustrates a typical workflow for investigating the anti-cancer effects of this compound on a cancer cell line.

Experimental_Workflow cluster_cell_culture Cell Culture and Treatment cluster_assays Biological Assays cluster_molecular_analysis Molecular Analysis CellCulture Cancer Cell Line Culture Treatment Treatment with this compound (Varying Concentrations and Times) CellCulture->Treatment Proliferation Cell Proliferation Assay (e.g., MTT, BrdU) Treatment->Proliferation Migration Cell Migration/Invasion Assay (e.g., Wound Healing, Transwell) Treatment->Migration Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining, Caspase Activity) Treatment->Apoptosis ProteinExtraction Protein Extraction Treatment->ProteinExtraction RNA_Extraction RNA Extraction Treatment->RNA_Extraction DataAnalysis Data Analysis and Conclusion Proliferation->DataAnalysis Migration->DataAnalysis Apoptosis->DataAnalysis WesternBlot Western Blot Analysis (e.g., for VEGFR2, β-catenin, Caspases) ProteinExtraction->WesternBlot WesternBlot->DataAnalysis qPCR RT-qPCR (for target gene expression) RNA_Extraction->qPCR qPCR->DataAnalysis

Caption: Experimental workflow for assessing the anti-cancer activity of Brucine.

Conclusion

This compound is a structurally complex alkaloid with well-defined chemical and physical properties. Its biological activity, particularly its anti-cancer potential, is attributed to its ability to modulate multiple critical signaling pathways. This guide provides essential technical information and standardized experimental protocols to facilitate further research into the therapeutic applications of this compound. A thorough understanding of its chemistry and mechanism of action is crucial for the development of novel drug candidates based on this natural product.

References

Unveiling the Crystalline Nature of Brucine Dihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the physical characteristics of brucine (B1667951) dihydrate crystals. Brucine, a dimethoxy derivative of strychnine, is a chiral alkaloid widely utilized as a resolving agent in the separation of racemic mixtures. Its efficacy and stability in such applications are intrinsically linked to its solid-state properties. This document collates crystallographic, thermal, and solubility data, alongside detailed experimental protocols, to serve as a comprehensive resource for professionals in pharmaceutical development and chemical research.

Crystal Morphology and Structure

Brucine dihydrate typically presents as white to pale cream-colored crystals or as a crystalline powder.[1][2] The dihydrate form indicates the incorporation of two water molecules per molecule of brucine within the crystal lattice, which significantly influences its solubility and stability.[2]

Crystallographic Data

The crystal structure of this compound has been elucidated through single-crystal X-ray diffraction. The asymmetric unit comprises two independent brucine molecules and four water molecules. These water molecules form distinctive cyclic hydrogen-bonded tetramers, which in turn create chain substructures within the crystal lattice. The brucine molecules are peripherally linked to these water chains via O-H···N and O-H···O hydrogen bonds.[3]

ParameterValue
Molecular Formula C₂₃H₂₆N₂O₄·2H₂O
Molecular Weight 430.49 g/mol
Crystal System Monoclinic[4]
Space Group Information not available in the provided search results
Unit Cell Dimensions Information not available in the provided search results

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and application.

Solubility Profile

This compound exhibits varied solubility in different solvents, a key consideration for its use in resolution and other chemical processes.[2]

SolventSolubility
Water Slightly soluble[2][5]
Methanol Soluble[1]
Ethanol Soluble[5]
Chloroform Soluble[5]
Benzene Soluble[5]
Ether Slightly soluble[5]
Glycerol Slightly soluble[5]
Ethyl Acetate Slightly soluble[5]
Thermal Behavior

The thermal stability of this compound has been investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These analyses reveal the temperature-dependent stability and dehydration pathways of the crystalline solid.

A study on various brucine hydrates showed that the dihydrate (referred to as HyA) undergoes a one-step mass loss corresponding to approximately two mole equivalents of water upon heating.[6] The dehydration process under dry nitrogen purge begins almost immediately.[6] DSC experiments indicate that the dehydration of the dihydrate leads to the formation of amorphous brucine.[6]

AnalysisObservation
TGA One-step mass loss of ~8.06% (theoretical for dihydrate is 8.37%), indicating dehydration.[6]
DSC Endothermic event corresponding to dehydration, followed by potential crystallization and melting of the anhydrous form at higher temperatures.[6]

Experimental Protocols

The following sections detail the methodologies for the characterization of this compound crystals.

Single-Crystal X-ray Diffraction

Objective: To determine the three-dimensional atomic arrangement within the this compound crystal.

Methodology:

  • Crystal Selection: A suitable single crystal of this compound is selected under a polarized light microscope. The crystal should be well-formed and free of visible defects.

  • Mounting: The selected crystal is mounted on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures (e.g., 130 K).[3]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from various orientations.[7][8]

  • Data Processing: The collected diffraction intensities are processed to determine the unit cell dimensions and space group.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson synthesis and then refined to obtain the final atomic coordinates and molecular geometry.

Thermal Analysis (TGA/DSC)

Objective: To evaluate the thermal stability and phase transitions of this compound crystals.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an aluminum pan.

  • TGA Analysis: The sample is heated in a TGA instrument under a controlled atmosphere (e.g., dry nitrogen) at a constant heating rate (e.g., 5 °C/min). The mass of the sample is continuously monitored as a function of temperature.[6]

  • DSC Analysis: The sample is heated in a DSC instrument alongside an empty reference pan. The difference in heat flow to the sample and the reference is measured as a function of temperature, revealing endothermic and exothermic transitions.[6] For studying dehydration, pans with pinholes may be used to allow for the escape of water vapor.[6]

  • Data Analysis: The resulting TGA and DSC curves are analyzed to identify dehydration temperatures, melting points, and other thermal events.[9]

Solubility Determination

Objective: To quantify the solubility of this compound in various solvents.

Methodology:

  • Equilibrium Method: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

  • Sample Withdrawal and Analysis: A sample of the supernatant is withdrawn, filtered to remove any undissolved solid, and the concentration of brucine is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent.

Visualization of Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive physical characterization of this compound crystals.

G cluster_0 Sample Preparation cluster_1 Primary Characterization cluster_2 Structural & Physicochemical Analysis cluster_3 Data Interpretation & Reporting Crystallization This compound Crystallization Morphology Crystal Morphology (Microscopy) Crystallization->Morphology Purity Purity Analysis (e.g., HPLC) Crystallization->Purity XRD Single-Crystal X-ray Diffraction Purity->XRD Thermal Thermal Analysis (TGA/DSC) Purity->Thermal Solubility Solubility Studies Purity->Solubility CrystallographicData Crystallographic Data XRD->CrystallographicData ThermalProperties Thermal Properties Thermal->ThermalProperties SolubilityProfile Solubility Profile Solubility->SolubilityProfile Report Comprehensive Technical Report CrystallographicData->Report ThermalProperties->Report SolubilityProfile->Report

Caption: Workflow for the physical characterization of this compound crystals.

References

The Solubility of Brucine Dihydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the solubility of active compounds is a cornerstone of successful formulation and experimentation. This in-depth technical guide provides a comprehensive overview of the solubility of brucine (B1667951) dihydrate in common organic solvents, alongside detailed experimental protocols and an exploration of its key biological signaling pathways.

Brucine, an indole (B1671886) alkaloid, and its dihydrate form are subjects of significant interest in pharmacological research due to their diverse biological activities.[1] A critical physical property governing its application is its solubility, which dictates the choice of solvents for extraction, purification, formulation, and in vitro/in vivo studies.

Quantitative Solubility Data

Precise quantitative solubility data for brucine dihydrate is not extensively documented in publicly available literature. However, data for the closely related anhydrous form of brucine provides a valuable and often-used proxy for solubility estimations in various organic solvents. The following table summarizes this data, presenting it in terms of grams of solute per 100 mL of solvent for ease of comparison.

SolventMolar Mass ( g/mol )Density (g/mL at 20°C)Solubility of Anhydrous Brucine ( g/100 mL)Qualitative Solubility of this compound
Methanol32.040.792125Soluble[2]
Ethanol46.070.78976.9Soluble[3][4]
Chloroform119.381.48920Soluble[1][3]
Ethyl Acetate88.110.9024Slightly Soluble[3][5]
Benzene78.110.876~1Slightly Soluble[3][5]
Diethyl Ether74.120.7130.53Slightly Soluble[3][5]
Glycerol92.091.2612.78Slightly Soluble[3][5]

Note: The quantitative data presented is for anhydrous brucine and has been calculated from the reported solubility of "1 gram dissolves in X ml of solvent"[6]. The qualitative solubility information for this compound is based on various sources. It is important to note that the presence of water molecules in the dihydrate form can influence its solubility characteristics.

Experimental Protocols for Solubility Determination

The following outlines a general experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess this compound B Add to a known volume of solvent A->B C Agitate at constant temperature (e.g., 24-48 hours) B->C D Allow undissolved solid to settle C->D E Extract a clear aliquot of the supernatant D->E F Dilute the aliquot with a suitable solvent E->F G Quantify concentration using HPLC or UV-Vis F->G H Calculate solubility (e.g., in g/100 mL) G->H

Caption: A generalized workflow for the experimental determination of solubility.

Detailed Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the organic solvent to be tested. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker or agitator. The temperature should be controlled and recorded (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the undissolved solid to sediment.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid precipitation upon cooling.

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mg/mL.

Key Signaling Pathways Modulated by Brucine

Brucine exerts its pharmacological effects by modulating several key intracellular signaling pathways, particularly in the context of cancer research. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies.

KDR (VEGFR2) Signaling Pathway in Angiogenesis

Brucine has been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. It achieves this by targeting the Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

G VEGF VEGF KDR KDR (VEGFR2) VEGF->KDR Activates PLCg PLCγ KDR->PLCg PKCa PKCα KDR->PKCa Brucine Brucine Brucine->KDR Inhibits Raf1 Raf1 PKCa->Raf1 mTOR mTOR Raf1->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis Promotes

Caption: Brucine's inhibition of the KDR signaling pathway to suppress angiogenesis.

Wnt/β-catenin Signaling Pathway in Cancer

The Wnt/β-catenin signaling pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation. Brucine has been demonstrated to suppress the growth of cancer cells by interfering with this pathway.

G Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Expression Brucine Brucine Brucine->beta_catenin Promotes degradation

Caption: Brucine's interference with the Wnt/β-catenin signaling pathway.

References

A Technical Guide to Brucine Dihydrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Properties, Biological Activity, and Methodologies for Investigation

This technical guide provides a comprehensive overview of brucine (B1667951) dihydrate, a naturally occurring alkaloid, for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, explores its significant impact on key cellular signaling pathways, and furnishes detailed experimental protocols for its study.

Core Chemical and Physical Properties

Brucine, an indole (B1671886) alkaloid, is structurally similar to strychnine (B123637) and is commonly extracted from the seeds of Strychnos nux-vomica. It can exist in anhydrous and various hydrated forms. For the purpose of this guide, we will focus on the dihydrate form. The properties of anhydrous brucine and other hydrated forms are provided for comparative purposes.

It is important to note the existing ambiguity in the literature and commercial sources regarding the CAS numbers for hydrated forms of brucine. Anhydrous brucine is consistently assigned CAS number 357-57-3.[1][2][3][4][5] Brucine dihydrate is most accurately identified by the CAS number 145428-94-0 and the molecular formula C23H26N2O4·2H2O .[][7] Another frequently encountered CAS number, 5892-11-5, is often generically assigned to "brucine hydrate" and may refer to the dihydrate or tetrahydrate form.[8][9][10][11][12][13]

Quantitative Data Summary
PropertyThis compoundAnhydrous BrucineBrucine Hydrate (General)
CAS Number 145428-94-0[][7]357-57-3[1][2][3][4][5]5892-11-5[8][9][10][11][12][13]
Molecular Formula C23H26N2O4·2H2O[][7]C23H26N2O4[2][4][14]C23H26N2O4·xH2O[8]
Molecular Weight 430.50 g/mol []394.46 g/mol [2][4]394.46 g/mol (anhydrous basis)[8]
Melting Point 174-179 °C[15]175-178 °C (decomposes)[4]177-180 °C[8]
Appearance White to light beige powder or crystals[15]White crystalline solid[14]White to pale cream crystals or powder[9]
Solubility Slightly soluble in water; soluble in alcohol, chloroform, and benzene.[16]Soluble in methanol, alcohol, chloroform, and benzene; slightly soluble in water, ether, glycerol, and ethyl acetate.[14][17]Soluble in methanol; partially miscible with water.[10]

Biological Activity and Signaling Pathways

Recent research has highlighted the potent anti-tumor activity of brucine, making it a compound of significant interest in oncology drug development. Its mechanism of action involves the modulation of several critical signaling pathways that govern cell proliferation, angiogenesis, and apoptosis.

VEGFR2 Signaling Pathway Inhibition

Brucine has been shown to be a potent inhibitor of angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. By inhibiting VEGFR2, brucine can suppress the proliferation, migration, and tube formation of endothelial cells, which are crucial steps in the formation of new blood vessels that supply tumors.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Autophosphorylation Brucine Brucine Brucine->pVEGFR2 Inhibits PI3K PI3K pVEGFR2->PI3K PLCg PLCγ pVEGFR2->PLCg Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration) Akt->Angiogenesis PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Frizzled->DestructionComplex Inhibits LRP56 LRP5/6 beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto Phosphorylates beta_catenin_p p-β-catenin beta_catenin_cyto->beta_catenin_p beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocation Proteasome Proteasome beta_catenin_p->Proteasome Degradation Brucine Brucine Brucine->beta_catenin_nuc Inhibits Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Bcl-2 Family Regulation cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Brucine Brucine Bax Bax (Pro-apoptotic) Brucine->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Brucine->Bcl2 Downregulates Mito Mitochondrial Membrane Potential Bax->Mito Disrupts Bcl2->Mito Maintains CytoC_mito Cytochrome c Mito->CytoC_mito Release CytoC_cyto Cytochrome c CytoC_mito->CytoC_cyto Apaf1 Apaf-1 CytoC_cyto->Apaf1 Casp9 Pro-caspase-9 Apaf1->Casp9 Activates aCasp9 Activated Caspase-9 Casp9->aCasp9 Casp3 Pro-caspase-3 aCasp9->Casp3 Activates aCasp3 Activated Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis

References

A Technical Guide to the Natural Sources and Extraction of Brucine from Strychnos nux-vomica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sourcing and extraction of brucine (B1667951), a major alkaloid found in Strychnos nux-vomica. It details the distribution of brucine within the plant, with a primary focus on the seeds, which are the most significant commercial source. This document outlines various extraction methodologies, from classical solvent-based approaches to modern chromatographic techniques. Quantitative data on brucine content and extraction yields are presented in a clear, tabular format for comparative analysis. Detailed experimental protocols for extraction and quantification are provided to facilitate replication and further research. Additionally, key signaling pathways modulated by brucine are illustrated using diagrammatic representations to support drug development and mechanistic studies.

Natural Sources of Brucine in Strychnos nux-vomica

Strychnos nux-vomica L., a deciduous tree belonging to the Loganiaceae family, is the principal natural source of the indole (B1671886) alkaloids strychnine (B123637) and brucine.[1] Native to India and Southeast Asia, this plant is also known as nux vomica, poison nut, and strychnine tree.[1] While all parts of the plant contain these alkaloids, their concentrations vary significantly. The seeds are the primary commercial source, containing the highest concentration of alkaloids, typically ranging from 1% to 3%.[2]

Brucine (C₂₃H₂₆N₂O₄), or dimethoxystrychnine, is one of the two major alkaloids present in the seeds, alongside strychnine.[3] The relative proportions of these alkaloids can vary, but generally, the seeds contain approximately 1.5% brucine and 1.25% strychnine.[3] Other parts of the plant, such as the leaves, root bark, and stem wood, also contain brucine, but in considerably lower concentrations.[4]

Quantitative Distribution of Brucine and Strychnine

The following table summarizes the quantitative distribution of brucine and strychnine in various parts of the Strychnos nux-vomica plant, as reported in the literature.

Plant PartBrucine Content (% w/w)Strychnine Content (% w/w)Total Alkaloids (% w/w)Reference(s)
Seeds 0.46 - 1.71.03 - 2.52.6 - 3.5[3][5][6][7]
Leaves 0.50.2-[4]
Root Bark 2.81.7-[4]
Stem Bark ---[8]
Root Wood 0.40.3-[4]
Stem Wood 0.010.5-[4]
Dried Blossoms -1.0-[1]

Extraction of Brucine from Strychnos nux-vomica Seeds

The extraction of brucine from Strychnos nux-vomica seeds involves several stages, including pre-treatment of the seeds, solvent extraction, and subsequent purification to separate brucine from strychnine and other co-extracted compounds.

Pre-treatment of Seeds

The hard seeds of Strychnos nux-vomica require pre-treatment to facilitate efficient extraction. A common method involves boiling the seeds in water, followed by drying and powdering.[9] In some traditional Unani and Ayurvedic practices, detoxification processes are employed, which can involve soaking the seeds in water and then milk, followed by boiling in milk.[1] These processes can alter the alkaloid profile, often reducing the content of both strychnine and brucine while increasing the levels of their N-oxides and iso-forms.[2]

Extraction Methodologies

A variety of extraction techniques have been developed for the isolation of brucine and strychnine, ranging from conventional solvent extraction to more advanced chromatographic methods.

This is the most common and traditional method for extracting alkaloids from plant material. It leverages the solubility of the alkaloids in specific organic solvents.

  • Soxhlet Extraction: This continuous extraction method uses solvents like 95% ethanol (B145695) or chloroform.[5][9]

  • Maceration: This involves soaking the powdered plant material in a solvent, such as 50% ethanol, for an extended period with agitation.[10]

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to enhance the extraction efficiency, often with solvents like 50% methanol (B129727) containing 1% formic acid.[11]

Following initial extraction, chromatographic techniques are essential for the separation and purification of brucine from the crude extract, which contains a mixture of alkaloids and other phytochemicals.

  • pH-Zone-Refining Counter-Current Chromatography (CCC): This is an effective preparative technique for separating alkaloids with different pKa values. A two-phase solvent system is employed, with an acid in the mobile phase and a base in the stationary phase, to achieve separation.[12][13]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative tool for the quantification and purification of brucine. Various stationary and mobile phases are used depending on the specific application.[11][14]

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a quantitative analytical method used for the simultaneous determination of strychnine and brucine in extracts.[9]

The following workflow illustrates a general process for the extraction and purification of brucine.

G A Strychnos nux-vomica Seeds B Pre-treatment (Boiling, Drying, Powdering) A->B C Solvent Extraction (e.g., Soxhlet with Ethanol) B->C D Crude Alkaloid Extract C->D E Chromatographic Separation (e.g., pH-Zone-Refining CCC) D->E F Purified Brucine E->F G Purified Strychnine & Other Alkaloids E->G

General workflow for brucine extraction.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the extraction and quantification of brucine.

Protocol for Soxhlet Extraction of Alkaloids

This protocol is adapted from methodologies described for the exhaustive extraction of alkaloids from S. nux-vomica seeds.[5]

Materials and Equipment:

  • Powdered Strychnos nux-vomica seeds

  • 95% Ethanol

  • Soxhlet apparatus

  • Heating mantle

  • Rotary evaporator

  • Filter paper

Procedure:

  • Weigh 5 grams of powdered S. nux-vomica seeds and place them in a thimble made of filter paper.

  • Place the thimble into the main chamber of the Soxhlet extractor.

  • Add 250 mL of 95% ethanol to the distilling flask.

  • Assemble the Soxhlet apparatus and heat the solvent using a heating mantle to initiate the extraction cycle.

  • Continue the extraction process exhaustively until the solvent in the siphon arm becomes colorless.

  • After extraction, filter the ethanolic extract.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude alkaloid extract.

Protocol for HPTLC Quantification of Brucine and Strychnine

This protocol is based on a validated HPTLC method for the simultaneous determination of strychnine and brucine.[9]

Materials and Equipment:

  • Crude extract of S. nux-vomica

  • Standard solutions of strychnine and brucine (500 µg/mL in methanol)

  • Pre-coated silica (B1680970) gel 60 F254 HPTLC plates

  • Developing chamber

  • HPTLC scanner (densitometer)

  • Mobile phase: Chloroform:Methanol:Formic acid (8.5:1.5:0.4, v/v/v)

Procedure:

  • Preparation of Sample Solution: Reconstitute a known weight of the crude extract in methanol to a final concentration suitable for analysis.

  • Chromatographic Development:

    • Apply the standard and sample solutions as bands onto the HPTLC plate.

    • Develop the plate in a pre-saturated developing chamber with the mobile phase until the solvent front migrates a sufficient distance.

    • Dry the plate in the air.

  • Densitometric Analysis:

    • Scan the dried plate using a densitometric scanner in absorbance mode at 259 nm for strychnine and 306 nm for brucine.

    • Quantify the amount of strychnine and brucine in the sample by comparing the peak areas with those of the standard solutions.

Protocol for HPLC Quantification of Brucine and Strychnine

This protocol is derived from an HPLC method for the analysis of brucine and strychnine.[10]

Materials and Equipment:

  • Crude extract of S. nux-vomica

  • Standard solutions of strychnine and brucine

  • HPLC system with a UV detector

  • C18 column (e.g., Phenomenex-ODS, 250mm x 4.6mm, 5µm)

  • Mobile phase: Methanol:Water:Diethylamine (55:45:0.2, v/v/v)

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Solutions:

    • Prepare standard solutions of strychnine and brucine in methanol (e.g., 1 mg/mL).

    • Dissolve a known amount of the crude extract in methanol.

    • Filter all solutions through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Set the column temperature.

    • Set the flow rate of the mobile phase to 1 mL/min.

    • Set the UV detector wavelength to 260 nm.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peaks of strychnine and brucine in the sample chromatogram by comparing their retention times with those of the standards.

    • Quantify the concentration of each alkaloid using a calibration curve generated from the standard solutions.

Signaling Pathways Modulated by Brucine

Brucine exhibits a range of pharmacological activities, including anti-tumor, anti-inflammatory, and analgesic effects, which are mediated through its interaction with various cellular signaling pathways.

Anti-Angiogenic Activity via VEGFR2 Signaling Pathway

Brucine has been shown to inhibit tumor angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[15] It suppresses VEGF-induced proliferation, migration, and tube formation of endothelial cells. The proposed mechanism involves the inhibition of VEGFR2 phosphorylation and its downstream signaling components.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR2 VEGFR2->P_VEGFR2 Phosphorylation Brucine Brucine Brucine->P_VEGFR2 Inhibits Downstream Downstream Signaling (Src, FAK, ERK, AKT, mTOR) P_VEGFR2->Downstream Activates Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Downstream->Angiogenesis Promotes

Brucine's inhibition of the VEGFR2 signaling pathway.
Anti-Cancer Activity via Wnt/β-catenin and JNK Signaling Pathways

Brucine has demonstrated anti-cancer effects in various cancer cell lines, including colorectal and liver cancer.[16] It can inhibit the growth and migration of colorectal cancer cells by regulating the Wnt/β-catenin signaling pathway.[16] In hepatocellular carcinoma cells, brucine induces apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[16]

G cluster_0 Wnt/β-catenin Pathway cluster_1 JNK Pathway Wnt Wnt BetaCatenin β-catenin Wnt->BetaCatenin Stabilizes GeneTranscription Target Gene Transcription (Cell Proliferation & Migration) BetaCatenin->GeneTranscription Promotes Brucine_Wnt Brucine Brucine_Wnt->BetaCatenin Downregulates MKK7 MKK7 JNK JNK MKK7->JNK Activates cJun c-Jun Phosphorylation JNK->cJun Activates Apoptosis Apoptosis cJun->Apoptosis Induces Brucine_JNK Brucine Brucine_JNK->MKK7 Activates

Brucine's modulation of cancer-related signaling pathways.
Apoptosis Induction via Mitochondrial Pathway

In human hepatoma cells, brucine has been shown to induce apoptosis through a mitochondrial-dependent pathway involving Bcl-2 and intracellular calcium (Ca²⁺) levels.[17] Brucine triggers an increase in intracellular Ca²⁺, leading to mitochondrial membrane depolarization, cytochrome c release, and subsequent activation of caspases.

G Brucine Brucine Ca2_increase ↑ Intracellular [Ca²⁺] Brucine->Ca2_increase Mito_potential ↓ Mitochondrial Membrane Potential Ca2_increase->Mito_potential Cyto_c Cytochrome c Release Mito_potential->Cyto_c Caspase9 Caspase-9 Activation Cyto_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2 Bcl-2 Bcl2->Ca2_increase Inhibits

References

In Vitro Toxicological Profile of Brucine Dihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brucine (B1667951), an indole (B1671886) alkaloid predominantly extracted from the seeds of Strychnos nux-vomica, is structurally similar to strychnine, though less potent.[1][2] While historically recognized for its toxicity, recent scientific inquiry has pivoted towards its potential pharmacological benefits, particularly its anti-tumor properties. This technical guide provides a comprehensive overview of the in vitro toxicological profile of brucine, with a focus on its cytotoxic and genotoxic effects, and the underlying molecular mechanisms. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the toxicological risks and therapeutic potential of this compound. It is important to note that while this guide refers to brucine dihydrate, much of the available toxicological data has been generated using the anhydrous form of brucine (CAS 357-57-3).[1][3] this compound (CAS 145428-94-0) is the hydrated form of the molecule.[4][5]

Cytotoxicity of Brucine

Brucine exhibits significant cytotoxic effects across a range of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. The cytotoxic potency of brucine is cell-line dependent and varies with concentration and duration of exposure.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values of brucine against various human cancer cell lines after 72 hours of treatment are summarized in Table 1.

Table 1: IC50 Values of Brucine in Human Cancer Cell Lines after 72-hour exposure.

Cell LineCancer TypeIC50 (µM)
Human ovarian carcinoma (A2780)Ovarian Cancer1.43
Human hepatoma (SMMC-7721)Liver Cancer>500
Human pulmonary cancer (A549)Lung Cancer>500
Human cervical cancer (HeLa)Cervical Cancer>500
Human breast carcinoma (MDA-MB-231)Breast Cancer>500
Human colon carcinoma (LoVo)Colon Cancer>500
Human stomach adenocarcinoma (BGC-823)Stomach Cancer>500
Human gastric cancer (SGC-7901)Gastric Cancer>500
Human gastric cancer (MKN-45)Gastric Cancer>500
Human oral cancer (KB)Oral Cancer30 µg/ml
Human prostate cancer (PC-3)Prostate Cancer<100
Human cholangiocarcinoma (QBC939)Cholangiocarcinoma<20
Data for A2780, SMMC-7721, A549, HeLa, MDA-MB-231, LoVo, BGC-823, SGC-7901, and MKN-45 are from a single study for comparative purposes.[6] Data for KB, PC-3, and QBC939 cells are from separate studies and different experimental conditions may apply.[7][8][9]
Mechanisms of Cytotoxicity

Apoptosis Induction

Brucine is a potent inducer of apoptosis in cancer cells. This is characterized by morphological changes such as cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.[10] The induction of apoptosis is a dose-dependent phenomenon, as demonstrated in A2780 ovarian carcinoma cells (Table 2).

Table 2: Dose-Dependent Induction of Apoptosis in A2780 Cells by Brucine after 72 hours.

Brucine Concentration (µM)Apoptotic Rate (%)
01.94
0.625Not Reported
2.5Not Reported
1047.32
Source:[6]

The apoptotic cascade initiated by brucine involves the mitochondrial pathway, characterized by the depolarization of the mitochondrial membrane and the subsequent release of cytochrome c.[11][12] This process is regulated by the Bcl-2 family of proteins and is associated with an elevation of intracellular calcium levels.[12]

Cell Cycle Arrest

Brucine has been shown to arrest the cell cycle at different phases in a cell-type-specific manner. In A2780 cells, brucine treatment leads to an accumulation of cells in the S phase (Table 3), while in other cell lines, arrest at the G0/G1 or G2/M phases has been observed.[6][9][13]

Table 3: Effect of Brucine on Cell Cycle Distribution in A2780 Cells after 72 hours.

Brucine Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0Not Reported28.65Not Reported
0.625Not ReportedNot ReportedNot Reported
2.5Not ReportedNot ReportedNot Reported
10Not Reported38.47Not Reported
Source:[6]

Genotoxicity Profile

The genotoxic potential of brucine is an important aspect of its toxicological profile. Studies have indicated that brucine can interact with DNA, suggesting a potential for mutagenicity.

DNA Intercalation

Brucine has been shown to intercalate into the DNA double helix. This interaction can disrupt DNA replication and transcription, potentially leading to mutations.

Signaling Pathways Modulated by Brucine

Brucine exerts its cytotoxic effects by modulating several key signaling pathways involved in cell proliferation, survival, and angiogenesis.

VEGFR2 Signaling Pathway

Brucine has been demonstrated to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. By doing so, it can suppress angiogenesis, a critical process for tumor growth and metastasis.

VEGFR2_Signaling_Pathway Brucine Brucine VEGFR2 VEGFR2 Brucine->VEGFR2 Inhibits Src Src VEGFR2->Src FAK FAK VEGFR2->FAK AKT AKT VEGFR2->AKT ERK ERK VEGFR2->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration) Src->Angiogenesis FAK->Angiogenesis mTOR mTOR AKT->mTOR ERK->Angiogenesis mTOR->Angiogenesis

Caption: Brucine inhibits the VEGFR2 signaling pathway.

Wnt/β-catenin Signaling Pathway

In colorectal cancer cells, brucine has been found to regulate the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and migration.

Wnt_Beta_Catenin_Pathway Brucine Brucine Frizzled Frizzled Receptor Brucine->Frizzled Inhibits Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled GSK3B GSK-3β Dishevelled->GSK3B Inhibits Beta_Catenin β-catenin GSK3B->Beta_Catenin Phosphorylates for Degradation Axin_APC Axin/APC Complex Axin_APC->GSK3B TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Enters Nucleus and Activates Gene_Expression Target Gene Expression (Proliferation, Migration) TCF_LEF->Gene_Expression

Caption: Brucine modulates the Wnt/β-catenin signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are outlines of key experimental protocols used to assess the in vitro toxicology of brucine.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow Start Seed cells in a 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with various concentrations of this compound Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT solution to each well Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solubilizer Measure Measure absorbance at 570 nm Add_Solubilizer->Measure End Calculate cell viability and IC50 Measure->End

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to a series of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]

Apoptosis_Assay_Workflow Start Treat cells with this compound Harvest Harvest cells (including supernatant) Start->Harvest Wash Wash cells with PBS Harvest->Wash Resuspend Resuspend cells in Annexin V binding buffer Wash->Resuspend Stain Add FITC-Annexin V and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate in the dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze End Quantify viable, apoptotic, and necrotic cells Analyze->End

Caption: Workflow for the Annexin V/PI apoptosis assay.

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate cell populations based on their fluorescence.

Genotoxicity Assays

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[16][17] It utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a test substance to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.[18]

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects genotoxic damage by identifying the presence of micronuclei in the cytoplasm of interphase cells.[19][20][21] Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. This assay can be performed on various mammalian cell lines, such as Chinese hamster ovary (CHO) cells.[22][23]

DNA Unwinding Assay

This assay is used to determine if a compound intercalates into DNA.[24][25] Intercalating agents unwind the DNA double helix. The assay typically involves incubating supercoiled plasmid DNA with the test compound and a type I topoisomerase.[26][27][28] If the compound is an intercalator, the resulting DNA will be more supercoiled after the removal of the compound and the enzyme.

Conclusion

The in vitro toxicological profile of this compound reveals a compound with potent cytotoxic effects against various cancer cell lines, primarily mediated through the induction of apoptosis and cell cycle arrest. Its ability to modulate key signaling pathways, such as the VEGFR2 and Wnt/β-catenin pathways, underscores its potential as an anti-cancer agent. However, its genotoxic potential, indicated by its DNA intercalating properties, requires careful consideration in any therapeutic development. The detailed experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers to further investigate the toxicological and pharmacological properties of this compound. A thorough understanding of its in vitro toxicological profile is essential for guiding future preclinical and clinical studies.

References

An In-depth Technical Guide on the Mechanism of Action of Brucine as a Glycine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of brucine (B1667951) as a competitive antagonist of the inhibitory glycine (B1666218) receptor (GlyR). Glycine receptors, ligand-gated chloride ion channels, are critical for mediating fast inhibitory neurotransmission, primarily in the spinal cord and brainstem.[1][2][3] Their dysfunction is implicated in various neurological disorders, making them a key target for pharmacological intervention. Brucine, an alkaloid structurally similar to strychnine (B123637), serves as a valuable tool for studying the pharmacology and function of these receptors.[4] This document details the competitive nature of brucine's antagonism, presents quantitative data on its binding affinity and inhibitory potency, outlines the experimental protocols used to characterize its action, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction to the Glycine Receptor

The glycine receptor (GlyR) is a member of the Cys-loop superfamily of ligand-gated ion channels, which also includes nicotinic acetylcholine (B1216132), GABA-A, and serotonin (B10506) type-3 receptors.[2][5] GlyRs are pentameric structures composed of various combinations of four known alpha (α1-α4) subunits and one beta (β) subunit, which assemble around a central chloride-permeable pore.[2][5] The subunit composition determines the pharmacological and physiological properties of the receptor.[4] In adult mammals, the predominant form is a heteromeric receptor typically composed of α1 and β subunits.[2]

Upon binding of the neurotransmitter glycine, the receptor undergoes a conformational change, opening the ion channel and allowing the influx of chloride ions.[1] This influx leads to hyperpolarization of the postsynaptic membrane, thus inhibiting neuronal firing.[1] This inhibitory action is crucial for motor control, respiratory rhythm, and pain processing.[5][6]

Brucine: A Competitive Antagonist of the Glycine Receptor

Brucine, an alkaloid derived from the seeds of Strychnos nux-vomica, acts as a selective and competitive antagonist at glycine receptors.[4][7] Its mechanism of action is analogous to that of the well-characterized glycine receptor antagonist, strychnine.[4]

Mechanism of Competitive Antagonism

Competitive antagonism by brucine involves its direct binding to the same site on the glycine receptor that the agonist, glycine, occupies.[8] This binding is mutually exclusive, meaning that both the agonist and the antagonist cannot be bound to the site simultaneously. By occupying the binding site, brucine prevents glycine from activating the receptor and opening the chloride channel, thereby inhibiting its function.

A hallmark of competitive antagonism is that the inhibition can be overcome by increasing the concentration of the agonist. This relationship is quantitatively described by the Schild equation, which is used to determine the equilibrium dissociation constant (KB) of the antagonist. A Schild plot analysis yielding a slope of unity is a strong indicator of competitive antagonism.[9][10]

Quantitative Analysis of Brucine's Antagonism

The potency of brucine as a glycine receptor antagonist is quantified through various parameters, primarily the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values are typically determined through radioligand binding assays and electrophysiological experiments, respectively. While extensive data for strychnine is available, specific quantitative data for brucine is less abundant in the literature. However, studies characterizing analogues of strychnine and brucine confirm their high antagonist potencies.[4]

Table 1: Quantitative Data for Brucine at Glycine Receptors

ParameterValueReceptor Subtype(s)Experimental MethodReference(s)
Ki (nM) Data not readily available in cited literature; expected to be in the low nanomolar range, similar to strychnine.Primarily α1 and α1βRadioligand Binding Assay[4]
IC50 (nM) Data not readily available in cited literature; expected to be in the nanomolar range.Various (e.g., α1, α2, α1β)Patch-Clamp Electrophysiology[4]
Schild Analysis (pA2) Data not readily available in cited literature; expected to confirm competitive antagonism.VariousPatch-Clamp Electrophysiology[9]

Note: While specific values for brucine are not detailed in the provided search results, the literature consistently groups it with strychnine in terms of its high-affinity competitive antagonism. Further targeted studies are required to populate this table with precise values for different receptor subunit combinations.

Experimental Protocols for Characterizing Brucine's Action

The investigation of brucine's mechanism of action relies on two primary experimental techniques: radioligand binding assays and patch-clamp electrophysiology.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of an unlabeled ligand (brucine) by measuring its ability to displace a radiolabeled ligand (e.g., [³H]strychnine) from the receptor.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Homogenize tissue or cells expressing glycine receptors (e.g., spinal cord, transfected HEK293 cells) in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled antagonist (e.g., [³H]strychnine) and varying concentrations of the unlabeled competitor (brucine).

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to agonists and antagonists. Whole-cell patch-clamp is commonly used to assess the effect of brucine on glycine-induced currents.[11]

Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation: Culture cells expressing glycine receptors (e.g., primary neurons or transfected cell lines like HEK293) on glass coverslips.

  • Recording Setup: Place a coverslip in a recording chamber on an inverted microscope and perfuse with an external solution.

  • Pipette Preparation: Fabricate glass micropipettes and fill them with an internal solution containing ions that mimic the intracellular environment.

  • Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Data Acquisition: Clamp the cell membrane at a specific holding potential (e.g., -60 mV) and record the currents that flow across the membrane.

  • Drug Application: Apply glycine to elicit an inward chloride current. Co-apply or pre-apply different concentrations of brucine with glycine to measure the inhibition of the glycine-induced current.

  • Data Analysis: To determine the IC50, measure the peak amplitude of the glycine-activated current in the presence of various concentrations of brucine. For Schild analysis, measure the concentration-response curves for glycine in the absence and presence of fixed concentrations of brucine to determine the dose ratio and calculate the KB.[9][10]

Visualizing the Molecular Interactions and Workflows

Glycine Receptor Signaling Pathway

The following diagram illustrates the basic signaling cascade of the glycine receptor and the point of intervention by brucine.

GlycineReceptorSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glycine Glycine (Agonist) GlyR Glycine Receptor Glycine->GlyR Binds Brucine Brucine (Antagonist) Brucine->GlyR Binds & Blocks Cl_ion Cl- Influx GlyR->Cl_ion Channel Opens Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Glycine receptor signaling and brucine's point of action.
Experimental Workflow for Patch-Clamp Electrophysiology

This diagram outlines the key steps involved in a whole-cell patch-clamp experiment to study the effect of brucine.

PatchClampWorkflow A Cell Preparation (GlyR-expressing cells) B Giga-seal Formation A->B C Whole-Cell Configuration B->C D Record Baseline Current C->D E Apply Glycine (Agonist) D->E F Record Glycine-Induced Current E->F G Apply Glycine + Brucine F->G H Record Inhibited Current G->H I Data Analysis (IC50, Schild Plot) H->I

Workflow for whole-cell patch-clamp analysis of brucine.
Logical Relationship of Competitive Antagonism

This diagram illustrates the competitive binding relationship between glycine and brucine at the glycine receptor.

CompetitiveAntagonism Receptor Glycine Receptor Binding Site Activation Channel Activation Receptor->Activation Leads to NoActivation No Activation Receptor->NoActivation When Brucine is Bound Glycine Glycine Glycine->Receptor Binds Brucine Brucine Brucine->Receptor Competes for Binding

Competitive binding of glycine and brucine to the GlyR.

Conclusion

Brucine is a potent competitive antagonist of the glycine receptor, acting by binding to the agonist recognition site and preventing channel activation. Its mechanism is analogous to that of strychnine, making it a valuable pharmacological tool for the study of glycinergic neurotransmission. The characterization of its antagonistic properties relies on established techniques such as radioligand binding assays and patch-clamp electrophysiology, with Schild analysis being the gold standard for confirming its competitive nature. Further research is warranted to fully elucidate the quantitative aspects of brucine's interaction with different glycine receptor subunit compositions, which will provide deeper insights into the structure-function relationship of these critical inhibitory receptors and may inform the development of novel therapeutics for neurological disorders.

References

A Technical Guide to the Historical Context of Brucine Dihydrate in Chemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical significance of brucine (B1667951) and its dihydrate form in the field of chemical research. From its discovery in the early 19th century to its pivotal role in the development of stereochemistry, brucine has been an indispensable tool for chemists. This document details its discovery, key applications in chiral resolution and asymmetric synthesis, and provides relevant physicochemical data and experimental protocols.

Discovery and Early History

Brucine was first isolated in 1819 by French chemists Pierre Joseph Pelletier and Joseph-Bienaime Caventou from the bark of the Strychnos nux-vomica tree, the same source from which they had previously isolated strychnine (B123637).[1][2][3] Structurally, brucine is a dimethoxy-substituted derivative of strychnine, and its chemical relationship to strychnine was established in 1884 when both alkaloids were converted to the same molecule.[1]

Initially, research focused on its toxicological properties, which are similar to but less potent than strychnine.[3] However, its complex, rigid, and chiral structure soon paved the way for its most significant contribution to chemistry. The name "brucine" is derived from the genus Brucea, named after James Bruce, who introduced Brucea antidysenterica from Ethiopia.[1]

A Foundational Tool in Stereochemistry

The most profound historical impact of brucine lies in its application to the field of stereochemistry, specifically in the separation of enantiomers.

Pioneering Use in Chiral Resolution

Before the development of modern analytical and synthetic techniques, the separation of racemic mixtures—50:50 mixtures of mirror-image enantiomers—was a formidable challenge. Since enantiomers have identical physical properties, they cannot be separated by standard methods like crystallization or distillation.[4] The breakthrough came with the strategy of converting the enantiomers into diastereomers, which have different physical properties and can be separated.

In 1899, Emil Fischer first reported the use of the chiral base brucine as a resolving agent .[1] This technique, known as classical or chemical resolution, involves reacting a racemic acid with a single enantiomer of a chiral base (like brucine).[5] This reaction forms a mixture of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[4][6] This application marked a cornerstone in synthetic organic chemistry, providing one of the first reliable methods to access enantiomerically pure compounds.[4][7]

Early Organocatalysis

Further cementing its place in chemical history, brucine was the first natural product used as an organocatalyst to achieve an enantiomeric enrichment in a chemical reaction. This was demonstrated by W. Marckwald in 1904.[1] This early example of asymmetric synthesis predates the modern explosion in organocatalysis by nearly a century and highlighted the potential of small, chiral organic molecules to induce stereoselectivity.

Physicochemical and Structural Data

Brucine can exist in several forms, including anhydrous, dihydrate, and tetrahydrate states.[8][9] The dihydrate is a common commercially available form.[10] The stability and interconversion of these hydrated forms are dependent on temperature and relative humidity (RH).[8][11] For instance, the dihydrate exhibits nonstoichiometric dehydration behavior at relative humidities below 40% at 25°C.[8][12]

Table 1: Physicochemical Properties of Brucine and Brucine Dihydrate

PropertyBrucineThis compound
Molecular Formula C₂₃H₂₆N₂O₄C₂₃H₃₀N₂O₆ (C₂₃H₂₆N₂O₄·2H₂O)
Molecular Weight 394.5 g/mol [13]430.5 g/mol [14]
Appearance White crystalline solid[13]White to off-white crystalline solid[10]
Melting Point 178 °C[13]N/A (loses water upon heating)
Solubility Slightly soluble in water (3.2 g/L at 15°C); soluble in alcohol, chloroform, benzene.[13]Soluble in alcohol; slightly soluble in water.[10]

Key Historical Applications and Methodologies

Chiral Resolution of Racemic Acids

The primary historical application of brucine was the resolution of racemic carboxylic acids. The process relies on the formation of diastereomeric salts with differing solubilities.

Experimental Protocol: General Method for Chiral Resolution of a Racemic Acid using Brucine

This protocol is a generalized procedure based on the principles of classical resolution.[4][6][7] Specific quantities, solvents, and temperatures must be optimized for each specific acid.

  • Salt Formation:

    • Dissolve the racemic acid in a suitable solvent (e.g., acetone, ethanol, or methanol).

    • In a separate flask, dissolve an equimolar amount of anhydrous brucine or this compound in the same solvent, possibly with gentle heating.

    • Slowly add the brucine solution to the acid solution with stirring. The diastereomeric salts will begin to precipitate. The choice of solvent is critical as it dictates the solubility difference between the two diastereomeric salts.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature and then potentially in an ice bath to maximize crystallization of the less soluble diastereomeric salt.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. This crystalline solid is now enriched in one diastereomer.

    • The mother liquor contains the more soluble diastereomeric salt.

    • To improve the purity of the less soluble salt, it can be recrystallized one or more times from a fresh solvent. The progress of the resolution is monitored by measuring the optical rotation of the material at each stage until a constant value is achieved.[4]

  • Liberation of the Enantiomer:

    • Suspend the purified diastereomeric salt crystals in water.

    • Add a strong acid (e.g., dilute HCl) to protonate the carboxylic acid and precipitate it out of the solution. The brucine will remain in the aqueous solution as its hydrochloride salt.

    • Alternatively, treat the salt with a strong base (e.g., NaOH) to deprotonate the brucine, which can then be extracted with an organic solvent (like chloroform), leaving the sodium salt of the desired acid enantiomer in the aqueous layer.

    • Acidify the aqueous layer to precipitate the pure enantiomeric acid.

    • Collect the purified enantiomeric acid by filtration, wash with water, and dry.

  • Recovery:

    • The more soluble diastereomer can be recovered from the mother liquor by evaporation and subsequent treatment with acid or base, yielding the opposite enantiomer of the acid. The resolving agent, brucine, can also be recovered and reused.

Other Applications

Beyond its primary role in resolution, brucine has found other niche applications:

  • Analytical Chemistry: Its bromide salt has been used as a chiral stationary phase in High-Performance Liquid Chromatography (HPLC) for separating anionic enantiomers.[1][15]

  • Alcohol Denaturant: Due to its extreme bitterness and toxicity, brucine is used to denature alcohol, rendering it unfit for consumption.[1]

  • Traditional Medicine: Brucine has a history of use in traditional Chinese medicine as an anti-inflammatory and analgesic agent, though its narrow therapeutic window and toxicity limit its medical use.[1][2][16]

Visualizing Historical Context and Workflows

The following diagrams illustrate the key historical milestones of brucine and the general workflow for its most significant application.

Brucine_Historical_Timeline cluster_19th_Century 19th Century cluster_20th_Century 20th Century & Beyond 1819 1819 Discovered by Pelletier & Caventou 1884 1884 Structural link to strychnine established 1819->1884 1899 1899 First use as a chiral resolving agent (E. Fischer) 1884->1899 1904 1904 First use as natural organocatalyst (W. Marckwald) Modern Modern Era Use in HPLC, Asymmetric Synthesis, and as Denaturant 1904->Modern

Key historical milestones in the research of brucine.

Chiral_Resolution_Workflow cluster_reaction Step 1: Salt Formation cluster_separation Step 2: Fractional Crystallization cluster_liberation Step 3: Liberation of Enantiomers racemic_acid Racemic Acid (R-Acid + S-Acid) diastereomers Mixture of Diastereomeric Salts [(R-Acid)-(+)-Brucine] [(S-Acid)-(+)-Brucine] racemic_acid->diastereomers + brucine Chiral Base (+)-Brucine brucine->diastereomers less_soluble Less Soluble Salt (e.g., [(R-Acid)-(+)-Brucine]) (Crystals) diastereomers->less_soluble more_soluble More Soluble Salt (e.g., [(S-Acid)-(+)-Brucine]) (Mother Liquor) diastereomers->more_soluble r_acid Pure R-Acid less_soluble->r_acid + Acid/Base s_acid Pure S-Acid more_soluble->s_acid + Acid/Base

General workflow for chiral resolution using brucine.

Conclusion

This compound holds a distinguished position in the history of chemical research. Its early application as a chiral resolving agent was not merely a procedural advancement but a critical enabler for the study of stereoisomerism and the synthesis of optically active compounds. This role was fundamental to the development of pharmaceuticals, natural product synthesis, and our understanding of molecular chirality. While modern techniques such as chiral chromatography and asymmetric synthesis have become more prevalent, the classical resolution method pioneered with brucine remains a robust, cost-effective technique for large-scale enantiomeric separations and stands as a testament to the enduring legacy of this remarkable alkaloid.

References

An In-depth Technical Guide to the Hydrate Forms of Brucine: Dihydrate and Tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dihydrate and tetrahydrate forms of brucine (B1667951), a toxic alkaloid with a range of pharmacological activities. Understanding the solid-state properties of active pharmaceutical ingredients (APIs) like brucine is critical for drug development, as different crystalline forms, including hydrates, can significantly impact stability, solubility, and bioavailability.[1] This document details the physicochemical properties, preparation, and interconversion pathways of brucine's hydrated forms, offering valuable insights for researchers in the field.

Physicochemical Properties of Brucine Hydrates

Brucine can exist in several solid forms, including a dihydrate (HyA), a tetrahydrate (HyB), a non-stoichiometric hydrate (B1144303) (HyC, ~3.85 water molecules), an anhydrous form (AH), and an amorphous form.[2][3] The dihydrate and tetrahydrate are of particular interest due to their distinct properties and stability profiles. A summary of their key characteristics is presented below.

Table 1: Summary of Quantitative Data for Brucine Dihydrate (HyA) and Tetrahydrate (HyB)

PropertyThis compound (HyA)Brucine Tetrahydrate (HyB)Reference
Stoichiometry Dihydrate (non-stoichiometric behavior below 40% RH)Stoichiometric Tetrahydrate[2][3]
Water Content (theoretical) 8.37% w/w15.37% w/w[2]
Water Content (experimental, TGA) 8.06 ± 0.10% (1.92 mol equiv.)15.32 ± 0.03% (3.96 mol equiv.)[2]
Stability at 25°C Stable above ~20% Relative Humidity (RH). Shows gradual water loss below 40% RH.Fairly stable between 10% and 90% RH.[2][3]
Dehydration Product Isostructural dehydrate (HyAdehy) at 0% RH, which can convert to the anhydrous form (AH).Amorphous brucine.[2][3]
Thermal Behavior (DSC, open pan) Dehydration to amorphous brucine (>80°C), crystallization of AH (>120°C), melting of AH (~178.9°C).Dehydration to amorphous brucine (<80°C), glass transition (~90°C), crystallization of AH (>130°C), melting of AH (~178.9°C).[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducible preparation and characterization of specific hydrate forms. The following protocols are based on established research.[2][3]

Preparation of Brucine Hydrates
  • This compound (HyA): A suspension of brucine in water is stirred for 24 hours at a constant temperature between 40°C and 50°C.[2][3] The resulting solid is then isolated.

  • Brucine Tetrahydrate (HyB): A suspension of brucine in water is stirred for 24 hours at a constant temperature of 0°C.[2][3] The solid is subsequently collected.

  • Amorphous Brucine: This form is prepared by storing brucine tetrahydrate (HyB) over phosphorus pentoxide (P2O5) at 60°C for 48 hours.[2][3]

Characterization Methods

A variety of analytical techniques are employed to characterize the different solid forms of brucine:[2][4]

  • Thermogravimetric Analysis (TGA): To determine the water content and thermal stability, TGA is performed. The sample is heated in an open pan at a controlled rate (e.g., 5°C/min) under a nitrogen purge to monitor mass loss as a function of temperature.[2]

  • Differential Scanning Calorimetry (DSC): DSC is used to investigate thermal transitions such as dehydration, crystallization, and melting. Experiments can be conducted in both open and sealed pans at a specific heating rate (e.g., 5°C/min) to observe different thermal events.[2]

  • Powder X-Ray Diffraction (PXRD): PXRD is essential for identifying the crystalline form. Patterns are typically recorded at ambient temperature using a diffractometer with Cu-Kα radiation.[2][3] For studying hydrate stability, environmental PXRD can be performed at controlled relative humidity.[2]

  • Gravimetric Moisture Sorption/Desorption: This technique is used to assess the stability of the hydrates at different relative humidity levels at a constant temperature (e.g., 25°C).[2][5]

  • Vibrational Spectroscopy (FTIR and Raman): Infrared and Raman spectroscopy can provide information on the molecular structure and hydrogen bonding within the different hydrate forms.[2] H/D exchange experiments followed by Raman spectroscopy can be used to study water dynamics.[2]

Interconversion and Stability of Brucine Solid Forms

The different solid forms of brucine can interconvert depending on environmental conditions such as temperature and relative humidity. Understanding these transformations is critical for controlling the solid form of brucine during manufacturing and storage.[3]

The dihydrate (HyA) exhibits non-stoichiometric behavior, gradually losing water below 40% RH without a major change in its crystal structure, forming an isostructural dehydrate.[2] In contrast, the tetrahydrate (HyB) is a stoichiometric hydrate that loses its water in a single step at low relative humidity (<10% RH), leading to the collapse of the crystal structure to an amorphous form.[2][3] The anhydrous form (AH) is the most stable form at low relative humidity (<40% RH).[2]

dot

Brucine_Hydrate_Interconversion HyB Tetrahydrate (HyB) (Stoichiometric) Amorphous Amorphous Brucine HyB->Amorphous Dehydration (<10% RH, 25°C) AH Anhydrate (AH) Amorphous->AH Storage at <40% RH HyC ~3.85-Hydrate (HyC) Amorphous->HyC Hydration (≥85% RH, 25°C) (mixture with HyB) HyA Dihydrate (HyA) (Non-stoichiometric) HyAdehy Isostructural Dehydrate (HyAdehy) HyA->HyAdehy Dehydration (0% RH, 25°C) HyAdehy->HyA Rehydration (Exposure to moisture) HyAdehy->AH Slow transformation (dry conditions) AH->HyC Hydration (≥80% RH) HyC->AH Dehydration (<55% RH, 25°C or heating)

Caption: Interconversion pathways of brucine solid forms.

Biological Activity and Drug Development Implications

While brucine is known for its wide range of pharmacological effects, including anti-tumor and anti-inflammatory activities, there is currently a lack of specific research on how the hydration state influences its biological activity or bioavailability.[6][7][8] The presence of water in the crystal lattice can affect a drug's solubility and dissolution rate, which are key factors for its absorption.[1] Therefore, the differences in the physical properties of the dihydrate and tetrahydrate forms suggest that their in vivo performance could vary. Further research is needed to elucidate the specific pharmacological and pharmacokinetic profiles of each hydrate form to optimize its potential therapeutic applications. The choice between an anhydrous or a hydrated form of an API is a critical decision in drug development, often impacting the stability and mechanical properties of the final dosage form.[1]

References

An In-depth Technical Guide to Initial Safety Precautions for Handling Brucine Dihydrate Powder

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive initial safety protocols for handling Brucine (B1667951) dihydrate powder. Due to its high toxicity, strict adherence to these safety measures is imperative to prevent exposure and ensure a safe laboratory environment. Brucine is a toxic alkaloid, closely related to strychnine, and is classified as fatal if swallowed or inhaled.[1][2]

Hazard Identification and Classification

Brucine dihydrate is a white, odorless, crystalline solid with a very bitter taste.[1] It is recognized as a highly toxic substance with the potential for severe health effects upon exposure.

GHS Hazard Statements:

  • H300 + H330: Fatal if swallowed or if inhaled.[2]

  • H319: Causes serious eye irritation.[3]

  • H371: May cause damage to organs.[3][4]

  • H412: Harmful to aquatic life with long-lasting effects.[2][3]

Exposure can lead to irritation of the eyes, nose, and throat, headache, nausea, and restlessness.[1] Severe poisoning can result in twitching, convulsions, paralysis, and death.[1] It is crucial to treat this substance with extreme caution in a controlled laboratory setting.

Quantitative Safety Data Summary

The following table summarizes the key chemical and safety data for this compound.

PropertyDataReference(s)
Chemical Name This compound; 2,3-Dimethoxystrychnidin-10-one dihydrate[1][2]
CAS Number 145428-94-0[5][6]
Molecular Formula C₂₃H₂₆N₂O₄·2H₂O[2]
Molecular Weight 430.49 g/mol [5]
Appearance White to pale cream crystalline powder[1][7]
Melting Point 174 °C[5]
GHS Classification Acute Toxicity, Oral (Category 2); Acute Toxicity, Inhalation (Category 1); Harmful to aquatic life with long lasting effects[2]
Hazard Symbols T+ (Very Toxic)[5]
DOT Number UN 1570[1]
Incompatibilities Strong oxidizing agents (e.g., perchlorates, nitrates, peroxides)[1][5][6]

Experimental Protocols: Safe Handling and Emergency Procedures

The following protocols outline the mandatory procedures for handling this compound powder, from preparation to disposal.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense. The following must be worn at all times when handling the substance:

  • Respiratory Protection: A NIOSH-approved full-face respirator with appropriate particulate filters is required whenever handling the powder.[8] Work should be conducted within a certified chemical fume hood to minimize airborne particles.[8][9]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[8][9]

  • Skin and Body Protection: A complete chemical-resistant suit, covering the entire body, is necessary.[8] Nitrile gloves should be worn and inspected for integrity before use.[1] Contaminated gloves must be replaced immediately, and hands should be washed thoroughly after removal.[10]

  • Footwear: Appropriate closed-toe shoes are required.

Engineering Controls and Work Area Preparation
  • Ventilation: All handling of this compound powder must occur in a designated area with adequate engineering controls, such as a process enclosure or a local exhaust ventilation system (e.g., a chemical fume hood).[9]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[9]

  • Designated Area: Clearly mark the area where this compound is being handled. Restrict access to authorized personnel only.

Handling and Storage Procedures
  • Handling:

    • Before beginning work, ensure all personnel are trained on the specific hazards and handling procedures for this compound.[1]

    • Avoid all personal contact, including inhalation and skin contact.[10]

    • Minimize dust generation during weighing and transfer.[9] Use dry, clean-up procedures and avoid sweeping that can create airborne dust.[10]

    • Do not eat, drink, or smoke in the designated handling area.[2][6]

    • Wash hands, face, and any exposed skin thoroughly after handling.[6]

  • Storage:

    • Store this compound in a tightly closed, clearly labeled container.[1][9]

    • Keep the container in a cool, dry, and well-ventilated area.

    • The storage location must be a secured, locked "Poison Room" or cabinet, accessible only to authorized individuals.[5][9]

    • Store away from incompatible materials, particularly strong oxidizing agents.[6]

Emergency and First-Aid Protocols

SPEED IS ESSENTIAL in case of exposure. [5]

  • In case of Ingestion:

    • Immediately call a POISON CENTER or physician.[2][6]

    • Rinse the mouth with water.[8]

    • If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[5]

    • Never give anything by mouth to an unconscious person.[9]

  • In case of Inhalation:

    • Immediately move the person to fresh air.[5][6]

    • Call a POISON CENTER or physician immediately.[2]

    • If breathing has stopped, provide artificial respiration using universal precautions. If breathing is difficult, administer oxygen.[5][9]

  • In case of Skin Contact:

    • Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing, shoes, and hair.[1][5]

    • Seek immediate medical attention.[6]

  • In case of Eye Contact:

    • Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6]

    • Remove contact lenses if present and easy to do.[6]

    • Seek immediate medical attention.[6]

Spill and Waste Disposal Protocols
  • Spill Response:

    • Evacuate all non-essential personnel from the area.[8]

    • Wear full PPE, including respiratory protection, before entering the spill area.[6][8]

    • Prevent the powder from entering drains or waterways.[1][8]

    • Carefully sweep or vacuum the spilled material, avoiding dust generation, and place it into a suitable, sealed container for disposal.

    • Ventilate the area after clean-up is complete.[1]

  • Waste Disposal:

    • Dispose of this compound waste and contaminated materials in a manner consistent with federal, state, and local regulations for hazardous waste.[5]

    • Do not dispose of it in the sanitary sewer system.[6]

Visualized Safety Workflow

The following diagram illustrates the logical workflow for safely handling this compound powder, from initial preparation to the completion of the task.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_emergency Emergency Protocol cluster_cleanup Post-Handling Phase start Start: Handling this compound risk_assessment 1. Conduct Risk Assessment & Review SDS start->risk_assessment don_ppe 2. Don Full Required PPE (Respirator, Goggles, Face Shield, Suit, Gloves) risk_assessment->don_ppe prep_area 3. Prepare & Verify Work Area (Fume Hood, Eyewash/Shower Ready) don_ppe->prep_area handle_powder 4. Carefully Weigh and Handle Powder prep_area->handle_powder spill_check Spill or Exposure Occurs? handle_powder->spill_check spill_protocol IMMEDIATELY EXECUTE EMERGENCY PROTOCOL (Evacuate, Notify, First Aid) spill_check->spill_protocol Yes store 5. Store Securely in Designated 'Poison Room' spill_check->store No decon_spill Contain & Decontaminate Spill spill_protocol->decon_spill dispose 7. Dispose of Waste as Hazardous Material decon_spill->dispose decon_area 6. Decontaminate Work Area & Doff PPE Correctly store->decon_area decon_area->dispose end End: Procedure Complete dispose->end

Caption: Workflow for Safe Handling of this compound Powder.

References

Potential pharmacological activities of Brucine dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Pharmacological Activities of Brucine (B1667951)

Introduction

Brucine, a weak alkaline indole (B1671886) alkaloid with the chemical formula C23H26N2O4, is primarily extracted from the seeds of Strychnos nux-vomica L.[1]. Structurally similar to strychnine, it is one of the main bioactive and toxic constituents of this plant, which has a long history of use in traditional Chinese medicine for treating various ailments, including pain and inflammation[1]. Modern pharmacological research has revealed that brucine possesses a wide range of biological activities, most notably anti-tumor, anti-inflammatory, and analgesic effects[2][3]. However, its clinical application is limited by its narrow therapeutic window and significant toxicity, particularly to the central nervous system[4]. This guide provides a detailed overview of the pharmacological activities of brucine, focusing on its mechanisms of action, supported by quantitative data and experimental protocols.

Anti-Cancer Activities

Brucine has demonstrated significant anti-cancer effects across various cancer cell lines, including liver, breast, colon, and lung cancer[5]. Its anti-tumor mechanisms are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis[5].

Mechanisms of Action

Induction of Apoptosis and Cell Cycle Arrest:

Brucine has been shown to induce apoptosis in a dose- and time-dependent manner in several cancer cell lines. For instance, in human hepatoma (HepG2) cells, brucine triggers apoptosis by arresting the cell cycle at the G0/G1 phase[5][6]. This is associated with a decrease in the protein expression of cyclooxygenase-2 (COX-2) and an increase in the expression of caspase-3[5][6]. The apoptotic process in HepG2 cells is also mediated by the Ca2+ and Bcl-2 mitochondrial pathway[5].

In colon cancer LoVo cells, brucine induces G1 phase arrest and apoptosis. This is accompanied by an upregulation of Bax and downregulation of Bcl-2, as well as reduced phosphorylation of Erk1/2, p38, and Akt[7]. Furthermore, in oral cancer (KB) cells, brucine elevates reactive oxygen species (ROS), leading to lipid peroxidation and increased expression of the proapoptotic gene Bax[8].

Inhibition of Angiogenesis and Metastasis:

Brucine exhibits potent anti-angiogenic properties by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway. It has been found to inhibit VEGF-induced proliferation, migration, and tube formation of Human Umbilical Vein Endothelial Cells (HUVECs)[9]. This is achieved by suppressing the phosphorylation of VEGFR2 and its downstream signaling molecules, including Src, FAK, ERK, AKT, and mTOR[9].

In hepatocellular carcinoma, brucine has been shown to suppress cell migration and metastasis by decreasing the levels of hypoxia-inducible factor 1 (HIF-1)[5]. For colon cancer, it has been demonstrated that brucine can inhibit angiogenesis by down-regulating the phosphorylation of KDR, PKCα, PLCγ-1, and Raf1[10].

Modulation of Signaling Pathways:

Several key signaling pathways are modulated by brucine in its anti-cancer action. The Wnt/β-catenin signaling pathway is a notable target. Brucine has been shown to suppress the growth of colon cancer cells by inhibiting this pathway, leading to a decrease in β-catenin and c-Myc levels[1][11]. The JNK signaling pathway is also implicated, with brucine activating this pathway to induce apoptosis in human myeloma U266 cells and inhibit the proliferation of fibroblast-like synoviocytes in rheumatoid arthritis[1].

Quantitative Data on Anti-Cancer Activities
Cell LineCancer TypeParameterValueReference
KBOral CancerIC5030 µg/ml[8]
HepG2Liver CancerApoptosisDose-dependent[5][6]
LoVoColon CancerCell Cycle ArrestG1 Phase[7]
A549Lung CancerApoptosisTime-dependent
PC-9Lung CancerCell Cycle ArrestG0/G1 Phase
U266MyelomaApoptosisDose- and time-dependent (at ≤ 0.4 mg/ml)
Experimental Protocols

Cell Viability Assessment (MTT Assay):

  • Seed cancer cells (e.g., KB cells) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of brucine (e.g., 10–100 μg/ml) for a specified duration (e.g., 24 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) to each well and incubate for 4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability. The IC50 value is calculated as the concentration of brucine that inhibits cell growth by 50%[8].

Apoptosis Analysis (Acridine Orange/Ethidium (B1194527) Bromide Staining):

  • Treat cells with brucine at its IC50 concentration.

  • After the treatment period, harvest the cells and wash them with phosphate-buffered saline (PBS).

  • Stain the cells with a mixture of acridine (B1665455) orange (AO) and ethidium bromide (EB).

  • Visualize the cells under a fluorescence microscope. Live cells will appear uniformly green, early apoptotic cells will show bright green nuclei with condensed or fragmented chromatin, and late apoptotic cells will display condensed and fragmented orange chromatin[8].

Gene Expression Analysis (PCR):

  • Isolate total RNA from brucine-treated and untreated control cells.

  • Synthesize cDNA from the RNA using reverse transcriptase.

  • Perform polymerase chain reaction (PCR) using specific primers for the genes of interest (e.g., Bax and cMyc).

  • Analyze the PCR products by gel electrophoresis to determine the relative expression levels of the target genes[8].

Signaling Pathway and Workflow Diagrams

Brucine_Anti_Cancer_Signaling Brucine Brucine VEGFR2 VEGFR2 Brucine->VEGFR2 Inhibits KDR KDR Brucine->KDR Inhibits Wnt Wnt/β-catenin Pathway Brucine->Wnt Suppresses JNK JNK Pathway Brucine->JNK Activates ROS ↑ ROS Brucine->ROS HIF1a ↓ HIF-1α Brucine->HIF1a Angiogenesis ↓ Angiogenesis VEGFR2->Angiogenesis KDR->Angiogenesis Metastasis ↓ Metastasis Wnt->Metastasis Apoptosis Apoptosis JNK->Apoptosis CellCycleArrest Cell Cycle Arrest (G0/G1 or G1) JNK->CellCycleArrest ROS->Apoptosis HIF1a->Metastasis

Caption: Overview of Brucine's Anti-Cancer Signaling Pathways.

MTT_Assay_Workflow start Seed Cells treat Treat with Brucine start->treat incubate_mtt Add MTT & Incubate treat->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize measure Measure Absorbance solubilize->measure end Calculate IC50 measure->end

Caption: Experimental Workflow for MTT Assay.

Anti-Inflammatory and Analgesic Activities

Brucine has been traditionally used for its anti-inflammatory and analgesic properties, which are supported by modern pharmacological studies[1]. It has shown efficacy in various models of pain and inflammation[12][13].

Mechanisms of Action

Anti-Inflammatory Effects:

The anti-inflammatory action of brucine is partly attributed to its ability to inhibit the production of pro-inflammatory mediators. In a carrageenan-induced rat paw edema model, brucine significantly inhibited the release of prostaglandin (B15479496) E2 (PGE2) in the inflammatory tissue[12]. It also reduced acetic acid-induced vascular permeability[12]. Furthermore, a brucine gel formulation was effective in relieving xylene-induced ear edema in mice, suggesting it can restrain the release of pro-inflammatory substances[14]. The inhibition of lipopolysaccharide (LPS)-induced PGE2 production has also been demonstrated, linking its anti-inflammatory effects to the inhibition of prostaglandin synthesis[14].

Analgesic Effects:

Brucine exhibits both central and peripheral analgesic effects[12]. It has shown significant protective effects in hot-plate and writhing tests[12]. In a formalin test, a brucine gel was able to ease the pain of paw formalin injection[14]. The analgesic mechanism of brucine is also linked to its ability to inhibit sodium channels. Studies have shown that brucine can alleviate neuropathic pain in a chronic constriction injury (CCI) mouse model by inhibiting the excitability of dorsal root ganglion (DRG) neurons through the blockage of both tetrodotoxin-sensitive (TTXs) and tetrodotoxin-resistant (TTXr) sodium channels[13].

Quantitative Data on Anti-Inflammatory and Analgesic Activities
Experimental ModelSpeciesEffectDosageReference
Carrageenan-induced paw edemaRatInhibition of PGE2 release30 mg/kg[1]
Acetic acid-induced writhingMouseAnalgesic effectNot specified[12]
Hot-plate testMouseAnalgesic effect10.3, 14.7, 20, 30 mg/kg[13]
Formalin testMousePain reliefNot specified (gel formulation)[14]
Chronic Constriction Injury (CCI)MouseAlleviation of thermal hypersensitivity and mechanical allodynia30 mg/kg[13]
Experimental Protocols

Carrageenan-Induced Rat Paw Edema:

  • Administer brucine or a control substance to rats.

  • After a set period, inject a solution of carrageenan into the subplantar region of the rat's hind paw to induce inflammation.

  • Measure the paw volume at different time intervals using a plethysmometer.

  • The difference in paw volume before and after carrageenan injection indicates the degree of edema. The inhibitory effect of brucine is calculated by comparing the edema in the treated group to the control group[12].

Hot-Plate Test for Analgesia:

  • Place mice on a hot plate maintained at a constant temperature (e.g., 55°C).

  • Record the latency time for the mouse to exhibit a pain response, such as licking its paws or jumping.

  • Administer brucine or a control substance and repeat the test at various time points after administration.

  • An increase in the latency time indicates an analgesic effect[12][13].

Electrophysiological Recording in DRG Neurons:

  • Isolate dorsal root ganglion (DRG) neurons from mice.

  • Perform whole-cell patch-clamp recordings to measure neuronal excitability and sodium channel currents.

  • Apply brucine to the neurons and record changes in action potential firing and the amplitude of TTXs and TTXr sodium currents.

  • A reduction in action potential firing and sodium currents indicates an inhibitory effect of brucine on neuronal excitability[13].

Signaling Pathway and Workflow Diagrams

Brucine_Anti_Inflammatory_Analgesic Brucine Brucine Prostaglandin_Synthesis Prostaglandin Synthesis Brucine->Prostaglandin_Synthesis Inhibits Sodium_Channels Sodium Channels (TTXs & TTXr) Brucine->Sodium_Channels Inhibits PGE2 ↓ PGE2 Release Prostaglandin_Synthesis->PGE2 Inflammation ↓ Inflammation PGE2->Inflammation DRG_Excitability ↓ DRG Neuron Excitability Sodium_Channels->DRG_Excitability Pain ↓ Pain DRG_Excitability->Pain

Caption: Brucine's Anti-Inflammatory and Analgesic Mechanisms.

Carrageenan_Edema_Workflow start Administer Brucine induce Induce Edema with Carrageenan start->induce measure Measure Paw Volume induce->measure analyze Analyze Inhibition measure->analyze end Determine Anti-inflammatory Effect analyze->end

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

Conclusion and Future Perspectives

Brucine exhibits a compelling profile of pharmacological activities, with substantial evidence supporting its anti-cancer, anti-inflammatory, and analgesic properties. Its mechanisms of action are complex, involving the modulation of multiple signaling pathways critical in the pathophysiology of these conditions. The data presented in this guide highlight the potential of brucine as a lead compound for the development of novel therapeutics.

However, the significant toxicity of brucine remains a major hurdle for its clinical translation. Future research should focus on strategies to mitigate its toxicity, such as the development of novel drug delivery systems (e.g., nanoparticles) or the synthesis of less toxic derivatives. Further in-vivo studies are also necessary to validate the preclinical findings and to establish a safe and effective therapeutic window for brucine. A deeper understanding of its toxicological profile is paramount to harnessing its therapeutic potential while ensuring patient safety.

References

Brucine and Its Derivatives: A Comprehensive Review for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Brucine (B1667951) is a potent indole (B1671886) alkaloid predominantly extracted from the seeds of the Strychnos nux-vomica tree.[1] Closely related to strychnine (B123637), brucine has been a subject of extensive research in medicinal chemistry due to its wide spectrum of pharmacological activities.[2] Historically used in traditional medicine, particularly in China, for ailments like rheumatism and nervous system disorders, modern scientific investigation has unveiled its potential as an anticancer, anti-inflammatory, and analgesic agent.[1][3] However, the clinical application of brucine is significantly hampered by its narrow therapeutic window and considerable toxicity, especially to the central nervous system.[1] This has spurred research into its derivatives, such as brucine N-oxide, with the aim of mitigating toxicity while retaining or enhancing therapeutic efficacy. This document provides an in-depth technical overview of brucine and its derivatives, focusing on their pharmacological properties, mechanisms of action, and the experimental methodologies used for their evaluation, tailored for researchers and professionals in drug development.

Pharmacological Activities

Brucine exhibits a diverse range of biological effects, with its anticancer and anti-inflammatory properties being the most extensively studied.

Anticancer Activity

Brucine has demonstrated significant inhibitory effects against a variety of cancer cell lines, including those of the liver, breast, colon, lungs, and oral cavity.[4][5][6] Its anticancer mechanisms are multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[5][7]

Mechanisms of Action:

  • Apoptosis Induction: Brucine can trigger programmed cell death in cancer cells through various signaling pathways. For instance, in human glioma cells, it has been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. It can also activate the JNK signaling pathway, leading to apoptosis in hepatocellular carcinoma and multiple myeloma cells.

  • Cell Cycle Arrest: Studies have shown that brucine can cause cell cycle arrest, primarily at the S phase, in ovarian cancer cells (A2780), thereby inhibiting their proliferation.[8]

  • Anti-Angiogenesis: Brucine has been found to inhibit the formation of new blood vessels, a critical process for tumor growth and metastasis. It can suppress the expression of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis.[9]

  • Inhibition of Metastasis: Brucine can suppress the migration and invasion of cancer cells. In hepatocellular carcinoma, it has been shown to decrease lung metastasis, potentially by downregulating the hypoxia-inducible factor 1 (HIF-1) pathway.[5][7]

  • Signaling Pathway Modulation: Brucine's anticancer effects are often mediated through the regulation of critical signaling pathways. For example, in a mouse model of skin cancer, brucine was found to exert its chemopreventive effects by downregulating the PI3K/AKT signaling pathway.[10]

Quantitative Data: In Vitro Cytotoxicity of Brucine

Cell LineCancer TypeIC50 ValueExposure TimeReference
A2780Ovarian Cancer1.43 µM72h[8]
KBOral Cancer30 µg/mlNot Specified[6]
HepG2Liver Cancer0.1 mM72h[8]
U251Human GliomaNot SpecifiedNot Specified[4]
MDA-MB-231Triple-Negative Breast CancerNot SpecifiedNot Specified[4]

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., A2780, KB) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Drug Treatment: The cells are then treated with various concentrations of brucine (e.g., 10–100 µg/ml) for a specified duration (e.g., 24, 48, or 72 hours).[6][8] A control group is treated with the vehicle (e.g., DMSO) alone.

  • MTT Incubation: After the treatment period, the medium is removed, and MTT solution (typically 0.5 mg/ml in serum-free medium) is added to each well. The plate is incubated for 3-4 hours at 37°C, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is determined from the dose-response curve.[8]

Signaling Pathway Visualization

PI3K_AKT_Pathway cluster_membrane cluster_cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Brucine Brucine Brucine->PI3K Inhibits AKT AKT Brucine->AKT Inhibits PI3K->AKT Activates Bcl2 Bcl-2 AKT->Bcl2 Promotes Proliferation Cell Proliferation (PCNA, Cyclin-D1) AKT->Proliferation Promotes Bax Bax Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Brucine inhibits the PI3K/AKT pathway, suppressing proliferation and inducing apoptosis.[10]

Anti-inflammatory and Analgesic Activity

Brucine and its N-oxide derivative have demonstrated significant anti-inflammatory and analgesic properties in various animal models.[11][12] These effects are attributed to both central and peripheral mechanisms.[11]

Mechanisms of Action:

  • Inhibition of Pro-inflammatory Mediators: A key mechanism is the inhibition of prostaglandin (B15479496) synthesis.[13] Brucine has been shown to significantly decrease the production of prostaglandin E2 (PGE2) in LPS-stimulated macrophage cells.[13][14]

  • Reduction of Edema and Vascular Permeability: In models like carrageenan-induced paw edema and xylene-induced ear swelling, brucine effectively reduces inflammation and acetic acid-induced vascular permeability.[11][13]

  • Modulation of Neurotransmitters: The analgesic effects may also involve the modulation of neurotransmitter systems. Studies have shown that brucine can reduce the content of 5-hydroxytryptamine (5-HT) in the blood plasma of arthritic rats.[11]

Quantitative Data: Anti-inflammatory and Analgesic Effects

ModelCompoundDoseEffectReference
Carrageenan-induced paw edemaBrucineNot SpecifiedSignificant inhibition[11]
Carrageenan-induced paw edemaBrucine N-oxideNot SpecifiedStronger inhibition than brucine[11]
Acetic acid-induced writhingBrucineNot SpecifiedSignificant protective effect[11]
Freund's complete adjuvant arthritisBrucineNot SpecifiedReduced 6-keto-PGF1a & 5-HT[11]
Carrageenan-induced inflammationBrucine nanohydrogel with Rosemary OilNot Specified75.76% reduction in inflammation[15]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Male Sprague-Dawley or Wistar rats are acclimatized to the laboratory conditions for at least one week.

  • Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.

  • Drug Administration: The animals are divided into groups. The test groups receive brucine or its derivatives (e.g., via oral or transdermal administration) at various doses.[11][16] The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: One hour after drug administration, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured again at several time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.

Logical Relationship Visualization

Anti_Inflammatory_Mechanism Brucine Brucine / Brucine N-Oxide COX2 COX-2 Enzyme Brucine->COX2 Inhibits PGE2 Prostaglandin E2 (PGE2) Production Brucine->PGE2 Reduces LPS Inflammatory Stimulus (e.g., LPS, Carrageenan) Macrophages Macrophages LPS->Macrophages Activates Macrophages->COX2 Upregulates COX2->PGE2 Catalyzes Inflammation Inflammation (Edema, Pain, Vascular Permeability) PGE2->Inflammation Mediates

Caption: Brucine exerts anti-inflammatory effects by inhibiting prostaglandin E2 (PGE2) synthesis.[13][14]

Brucine Derivatives in Medicinal Chemistry

The primary motivation for developing brucine derivatives is to address its significant toxicity. Brucine N-oxide, a metabolite of brucine, is the most studied derivative and often exhibits a better safety profile.

Brucine N-oxide:

  • Pharmacological Profile: Brucine N-oxide also possesses analgesic and anti-inflammatory properties.[11] In some models, such as the carrageenan-induced rat paw edema test, it has shown stronger inhibitory effects than brucine itself.[11] However, in contrast to brucine, brucine N-oxide did not show a cytotoxic effect on HepG2 cells in one study, suggesting a potential divergence in the anticancer activity profiles of the two compounds.[8]

  • Toxicity: It is generally considered to be less toxic than brucine, making it an attractive alternative for therapeutic development.

Other Derivatives:

  • Pharmacological characterization of other synthetic analogues, including tertiary, quaternary, and bisquaternary dimers of brucine, has been performed.[17] Studies on glycine (B1666218) and α7 nicotinic acetylcholine (B1216132) receptors revealed that quaternization of brucine completely eliminated its activity at glycine receptors while retaining binding affinity for the α7 nicotinic receptor for most analogues.[17] This highlights how structural modifications can significantly alter the receptor selectivity and pharmacological profile of the parent molecule.

Comparative Data: Brucine vs. Brucine N-oxide

PropertyBrucineBrucine N-oxideReference
Anti-inflammatory Activity EffectiveMore potent in some models[11]
Analgesic Activity EffectiveEffective[11]
Cytotoxicity (HepG2) CytotoxicNo cytotoxic effect observed[8]

Toxicity Profile

The clinical utility of brucine is severely restricted by its toxicity, which is qualitatively similar to that of strychnine, although less potent.[3]

  • Primary Target: The central nervous system (CNS) is the primary target of brucine toxicity, leading to symptoms such as muscle spasms and convulsions.[3]

  • Mechanism of Toxicity: The toxic effects are primarily due to its action as an antagonist at inhibitory glycine receptors in the spinal cord and brainstem.[3]

  • Lethal Dose: The probable lethal dose in adults is estimated to be around 1 gram.[3] The LD50 varies significantly across different animal species and routes of administration.

Quantitative Data: Acute Toxicity of Brucine

AnimalRoute of AdministrationLD50Reference
MouseSubcutaneous60 mg/kg[3]
RatIntraperitoneal91 mg/kg[3]
GeneralNot Specified50.10 mg/kg

Conclusion and Future Perspectives

Brucine is a natural alkaloid with compelling anticancer, anti-inflammatory, and analgesic properties. Its diverse mechanisms of action, targeting multiple signaling pathways crucial for disease progression, make it an interesting lead compound for drug development. However, its inherent toxicity remains a major obstacle.

Future research should focus on several key areas:

  • Derivative Synthesis: The rational design and synthesis of novel brucine derivatives with improved safety profiles and enhanced target specificity are crucial.

  • Drug Delivery Systems: Encapsulating brucine in novel drug delivery systems, such as nanoparticles, nanogels, or liposomes, could help reduce systemic toxicity, improve solubility, and achieve targeted delivery to disease sites.[4][15][16]

  • In Vivo Studies: While many studies have been conducted in vitro, more extensive in vivo studies are needed to validate the therapeutic efficacy and safety of brucine and its most promising derivatives in relevant animal models of human diseases.[1]

  • Mechanism Elucidation: Further investigation into the molecular targets and signaling pathways modulated by brucine will provide a deeper understanding of its pharmacological effects and may reveal new therapeutic applications.

By addressing these challenges, the therapeutic potential of brucine and its derivatives can be more fully realized, potentially leading to the development of new and effective treatments for cancer, inflammatory disorders, and pain.

References

Chirality and stereochemistry of the Brucine molecule

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chirality and Stereochemistry of the Brucine (B1667951) Molecule For Researchers, Scientists, and Drug Development Professionals

Abstract

Brucine is a complex indole (B1671886) alkaloid derived from the seeds of the Strychnos nux-vomica tree. Structurally similar to strychnine (B123637), brucine is a chiral molecule with multiple stereocenters, making its three-dimensional arrangement critical to its chemical and biological functions. Historically, its well-defined chirality has made it an invaluable tool for the separation of racemic mixtures in a process known as chiral resolution. In modern pharmacology, the specific stereochemistry of brucine is recognized as the basis for its diverse activities, including its anti-tumor and anti-inflammatory properties, which are mediated through interactions with various signaling pathways. This technical guide provides a comprehensive overview of the stereochemical nature of brucine, including its absolute configuration, relevant physicochemical data, and the experimental protocols used for its analysis. Furthermore, it explores the critical role of its three-dimensional structure in modulating key biological signaling pathways, offering insights for drug development and scientific research.

Introduction to Brucine

Brucine, or 2,3-dimethoxystrychnidin-10-one, is a toxic alkaloid first isolated in 1819.[1] It is the second most abundant alkaloid in Strychnos nux-vomica seeds and shares a rigid heptacyclic structure with its more toxic congener, strychnine.[2] The presence of multiple stereogenic centers imparts a distinct and complex three-dimensional architecture to the molecule. This inherent chirality has been exploited for over a century; brucine was one of the first natural products used as a resolving agent for the separation of enantiomers and as an organocatalyst.[2]

Beyond its classical applications in chemistry, modern research has revealed that brucine possesses a wide range of pharmacological activities.[3] Its precisely defined spatial arrangement allows it to interact with high specificity at biological targets, modulating cellular signaling pathways involved in cancer progression, inflammation, and angiogenesis. Understanding the stereochemistry of brucine is therefore fundamental to elucidating its mechanism of action and harnessing its therapeutic potential.

Molecular Structure and Chirality

The chemical properties and biological activity of brucine are intrinsically linked to its complex and well-defined three-dimensional structure.

Chemical Formula and Molecular Weight

Brucine is an organic heteroheptacyclic compound with the following properties:

  • Chemical Formula: C₂₃H₂₆N₂O₄[1]

  • Molecular Weight: 394.46 g/mol [1]

  • IUPAC Name: (4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one[4]

The Chiral Nature of Brucine

Chirality arises from the asymmetry of a molecule, most commonly from a stereocenter—a carbon atom bonded to four different substituents. Brucine is a chiral molecule containing multiple such centers, resulting in a structure that is not superimposable on its mirror image. This chirality is responsible for its ability to rotate plane-polarized light, a phenomenon known as optical activity.[3] The naturally occurring form of brucine is the levorotatory isomer, denoted as (-)-brucine.[4]

Identification of Stereocenters and Absolute Configuration

The absolute configuration of a chiral center describes the precise 3D arrangement of its substituents. This is designated as 'R' (rectus) or 'S' (sinister) based on the Cahn-Ingold-Prelog (CIP) priority rules. The systematic IUPAC name of brucine explicitly defines the absolute configuration at its six stereocenters, which dictates its overall molecular shape and is crucial for its specific interactions with other chiral molecules, such as biological receptors and enzymes.[4]

Physicochemical and Stereochemical Properties

The quantitative data for brucine are summarized in the table below, providing key metrics for laboratory use and characterization.

PropertyValueConditions / SolventReference(s)
Molecular Formula C₂₃H₂₆N₂O₄-[1]
Molecular Weight 394.46 g/mol -[1]
Melting Point 178 °C-[1]
Specific Optical Rotation [α]ᴅ = -127°Chloroform (B151607)[1][4]
[α]ᴅ = -85°Absolute Alcohol[1][4]
Solubility SolubleMethanol, Ethanol, Chloroform[1]
Poorly SolubleWater (3.2 g/L at 15°C)[4]
LD₅₀ (Lethal Dose, 50%) 50.1 mg/kgIntraperitoneal (mice)[5]

Experimental Protocols for Stereochemical Analysis

Protocol 1: Determination of Optical Rotation using Polarimetry

This protocol outlines the measurement of brucine's specific rotation, a fundamental characteristic of its chirality.

  • Sample Preparation: Accurately weigh a sample of pure (-)-brucine and dissolve it in a precise volume of a specified solvent (e.g., chloroform or absolute ethanol) in a volumetric flask to achieve a known concentration (c), typically expressed in g/mL or g/100mL.[6]

  • Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell to set the zero-rotation point.

  • Measurement: Fill a polarimeter cell of a known path length (l), typically 1 decimeter (dm), with the brucine solution.

  • Data Acquisition: Place the cell in the polarimeter and measure the observed angle of rotation (α) at a specific temperature (T) and wavelength (λ), commonly the sodium D-line (589 nm).[6]

  • Calculation of Specific Rotation ([α]): Calculate the specific rotation using the formula: [α] = α / (l × c). The result confirms the identity and optical purity of the enantiomer.[3][6]

Protocol 2: Stereochemical Characterization using 2D NMR Spectroscopy

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) are essential for confirming the complex structure of brucine by revealing through-bond proton-proton couplings.

  • Sample Preparation: Dissolve 5-10 mg of brucine in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire a standard 1D ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 100 MHz or higher) to identify the chemical shifts of all protons.[7]

  • COSY Experiment: Perform a ¹H-¹H COSY experiment. This 2D technique generates a spectrum with the 1D proton spectrum on both axes. Cross-peaks appear where two protons are scalar-coupled (typically through 2-4 bonds).[7]

  • Spectral Analysis: Analyze the COSY spectrum to trace the connectivity of the proton network. For example, correlations can be observed between adjacent protons in the aliphatic rings and between protons on the aromatic ring, confirming the molecular scaffold and the relative positions of substituents.[7] This data is crucial for assigning specific resonances and verifying the molecule's structural integrity.

Protocol 3: Chiral Resolution of a Racemic Acid using Brucine

This protocol describes the classical use of (-)-brucine to separate a racemic mixture of a chiral acid (e.g., (±)-mandelic acid) into its pure enantiomers.

G start Racemic Acid ((±)-A) process1 Diastereomeric Salt Formation (in suitable solvent, e.g., Methanol) start->process1 reagent (-)-Brucine reagent->process1 mixture Mixture of Diastereomeric Salts: ((+)-A)·((-)-Brucine) ((-)-A)·((-)-Brucine) process1->mixture process2 Fractional Crystallization (Exploits solubility differences) mixture->process2 solid Less Soluble Diastereomer (e.g., ((-)-A)·((-)-Brucine)) process2->solid Crystals liquid More Soluble Diastereomer (in filtrate) process2->liquid Solution process3a Acid Treatment (e.g., aq. HCl) solid->process3a process3b Acid Treatment (e.g., aq. HCl) liquid->process3b product1 Pure (-)-Enantiomer ((-)-A) process3a->product1 product2 Pure (+)-Enantiomer ((+)-A) process3b->product2

Caption: Workflow for the chiral resolution of a racemic acid using (-)-brucine.

Stereochemistry in Biological Activity: Signaling Pathways

The specific 3D conformation of brucine is the key determinant of its biological activity, enabling it to bind with high affinity and selectivity to molecular targets and modulate cellular signaling.

Inhibition of the Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is frequently hyperactivated in cancers like colorectal cancer (CRC). Brucine has been shown to suppress the growth of CRC cells by inhibiting this pathway, leading to a reduction in the expression of downstream oncogenes such as c-Myc.[8]

G brucine Brucine beta_catenin β-catenin brucine->beta_catenin wnt Wnt Signaling wnt->beta_catenin c_myc c-Myc Expression beta_catenin->c_myc proliferation Tumor Cell Growth & Proliferation c_myc->proliferation

Caption: Brucine inhibits the Wnt/β-catenin signaling pathway.

Attenuation of the VEGF/VEGFR2 Angiogenesis Pathway

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This process is largely driven by Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2. Brucine exerts anti-angiogenic effects by directly inhibiting the activation of VEGFR2 and its downstream signaling cascades, including the PLCγ/PKC and Raf1 pathways.

G brucine Brucine vegfr2 VEGFR2 brucine->vegfr2 Inhibits Activation vegf VEGF vegf->vegfr2 Binds & Activates plcg PLCγ-1 vegfr2->plcg raf1 Raf1 vegfr2->raf1 pkca PKCα plcg->pkca angiogenesis Angiogenesis (Cell Proliferation, Migration) pkca->angiogenesis raf1->angiogenesis

Caption: Brucine inhibits angiogenesis by targeting the VEGFR2 signaling pathway.

Modulation of Apoptosis Pathways

Brucine can induce programmed cell death (apoptosis) in cancer cells through multiple mechanisms. It activates the JNK signaling pathway, leading to c-Jun phosphorylation and subsequent apoptosis.[3] Additionally, it can trigger the mitochondrial (intrinsic) pathway of apoptosis by increasing the Bax/Bcl-2 ratio and promoting the release of pro-apoptotic factors.[4]

G brucine Brucine jnk JNK Pathway brucine->jnk Activates bcl2 Bcl-2 (Anti-apoptotic) brucine->bcl2 bax Bax (Pro-apoptotic) brucine->bax cjun c-Jun Phosphorylation jnk->cjun apoptosis Apoptosis cjun->apoptosis mito Mitochondrial Pathway bcl2->mito bax->mito mito->apoptosis

Caption: Brucine induces apoptosis via the JNK and mitochondrial pathways.

Conclusion

The brucine molecule serves as a quintessential example of the importance of stereochemistry in both chemistry and pharmacology. Its rigid, complex, and chiral structure has not only made it a historically significant tool for enantiomeric separation but also defines its modern role as a modulator of critical biological pathways. The precise three-dimensional arrangement of its atoms allows for specific interactions with biological macromolecules, leading to potent anti-cancer and anti-inflammatory effects. A thorough understanding of its stereochemical properties, guided by robust analytical protocols, is essential for researchers and drug developers aiming to unlock the full therapeutic potential of this complex natural product.

References

Methodological & Application

Application Notes and Protocols for Chiral Resolution of Acids Using Brucine Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the development and manufacturing of pharmaceuticals and fine chemicals, where a racemic mixture is separated into its constituent enantiomers.[1] One of the classical and still widely used methods for resolving racemic carboxylic acids is through the formation of diastereomeric salts with a chiral resolving agent.[1] Brucine (B1667951), a readily available and optically active alkaloid, has a long history of successful application as a resolving agent for a wide range of acids.[2] This document provides detailed application notes and protocols for the use of brucine dihydrate as a chiral resolving agent for acids.

This compound, a hydrated form of the natural alkaloid, offers a robust and effective means to separate enantiomers through fractional crystallization of the resulting diastereomeric salts.[2] These diastereomers, having different physical properties such as solubility, can be separated by crystallization.[3] Subsequent treatment of the separated diastereomeric salts allows for the recovery of the individual enantiomers of the acid and the recycling of the resolving agent.

Physicochemical Properties of this compound

PropertyValue
CAS Number 145428-94-0
Molecular Formula C₂₃H₂₆N₂O₄·2H₂O
Molecular Weight 430.49 g/mol
Appearance White to off-white crystalline powder
Melting Point 178-180 °C (decomposes)
Solubility Sparingly soluble in water, soluble in ethanol (B145695), chloroform, and acetone.

Safety Precautions: Brucine is a toxic substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All procedures should be performed in a well-ventilated fume hood.[4]

Principle of Chiral Resolution

The fundamental principle behind the chiral resolution of a racemic acid with this compound lies in the formation of diastereomeric salts. The two enantiomers of the racemic acid, (+)-acid and (-)-acid, react with the chiral resolving agent, (-)-brucine, to form two different diastereomeric salts: [(-)-brucine - (+)-acid] and [(-)-brucine - (-)-acid]. These diastereomers are not mirror images of each other and therefore exhibit different physicochemical properties, most importantly, different solubilities in a given solvent system. This difference in solubility allows for their separation by fractional crystallization.

G racemic_acid Racemic Acid ((+)-Acid & (-)-Acid) diastereomeric_salts Mixture of Diastereomeric Salts [(-)-Brucine-(+)-Acid] [(-)-Brucine-(-)-Acid] racemic_acid->diastereomeric_salts Salt Formation brucine (-)-Brucine Dihydrate brucine->diastereomeric_salts less_soluble Less Soluble Diastereomeric Salt (Crystallizes) diastereomeric_salts->less_soluble Fractional Crystallization more_soluble More Soluble Diastereomeric Salt (Remains in Solution) diastereomeric_salts->more_soluble resolved_acid_1 Resolved (+)-Acid less_soluble->resolved_acid_1 Acidification recovered_brucine Recovered (-)-Brucine less_soluble->recovered_brucine resolved_acid_2 Resolved (-)-Acid more_soluble->resolved_acid_2 Acidification more_soluble->recovered_brucine

Figure 1: Principle of Chiral Resolution using this compound.

Quantitative Data on Chiral Resolution of Acids with this compound

The following table summarizes the results of chiral resolution for various racemic acids using this compound as the resolving agent.

Racemic AcidSolvent SystemMolar Ratio (Acid:Brucine)Resolved EnantiomerYield (%)Enantiomeric Excess (ee, %)Reference
Mandelic AcidMethanol (B129727)/Water1:1(R)-(-)-Mandelic Acid85>98[5]
IbuprofenAcetone1:1(S)-(+)-Ibuprofen7595[6]
Camphoric AcidAcetone1:1(-)-Camphoric Acid6090[7]
Tartaric AcidWater1:2(+)-Tartaric Acid70>95[8]
2-Phenylpropionic AcidEthanol1:1(S)-(+)-2-Phenylpropionic Acid8092[6]

Experimental Protocols

General Protocol for Diastereomeric Salt Formation and Crystallization

This protocol provides a general guideline for the resolution of a racemic carboxylic acid using this compound. The optimal solvent and crystallization conditions may need to be determined empirically for each specific acid.

Materials:

  • Racemic carboxylic acid

  • This compound

  • Anhydrous ethanol (or other suitable solvent)

  • Deionized water

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the racemic carboxylic acid in a minimal amount of hot anhydrous ethanol. In a separate flask, dissolve an equimolar amount of this compound in a minimal amount of the same hot solvent.

  • Salt Formation: Slowly add the hot solution of this compound to the hot solution of the racemic acid with continuous stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. The diastereomeric salt with lower solubility will start to crystallize. For complete crystallization, the flask can be placed in an ice bath or a refrigerator for several hours or overnight.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol for the Resolution of Racemic Mandelic Acid

Materials:

  • Racemic mandelic acid (10.0 g, 0.066 mol)

  • This compound (28.4 g, 0.066 mol)

  • Methanol (150 mL)

  • Deionized water (50 mL)

Procedure:

  • Dissolve 10.0 g of racemic mandelic acid in 100 mL of hot methanol in a 500 mL Erlenmeyer flask.

  • In a separate beaker, dissolve 28.4 g of this compound in 50 mL of hot methanol.

  • Slowly add the hot brucine solution to the mandelic acid solution with constant stirring.

  • Add 50 mL of hot deionized water to the mixture.

  • Allow the solution to cool to room temperature and then place it in an ice bath for 2 hours to facilitate crystallization.

  • Collect the crystalline salt of (-)-brucine-(R)-(-)-mandelic acid by vacuum filtration.

  • Wash the crystals with 20 mL of a cold 1:1 methanol/water mixture.

  • Dry the crystals under vacuum. The expected yield is approximately 17-19 g.

Protocol for the Recovery of the Resolved Acid

Materials:

  • Diastereomeric salt

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297) (or other suitable organic solvent)

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Suspend the dried diastereomeric salt in deionized water (approximately 10 mL per gram of salt).

  • Add 1 M HCl dropwise with stirring until the pH of the solution is approximately 1-2. This will protonate the carboxylate and precipitate the resolved acid.

  • Extract the aqueous suspension three times with ethyl acetate.

  • Combine the organic extracts and wash them with a small amount of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the resolved carboxylic acid.

Protocol for the Regeneration of Brucine

Materials:

  • Mother liquor from crystallization

  • 1 M Sodium hydroxide (B78521) (NaOH)

  • Chloroform (or other suitable organic solvent)

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Combine the mother liquor and the washings from the crystallization step.

  • Make the solution basic (pH 9-10) by the dropwise addition of 1 M NaOH with stirring. This will deprotonate the brucinium ion and precipitate the free base.

  • Extract the aqueous mixture three times with chloroform.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to recover the brucine. The recovered brucine can be recrystallized from ethanol/water to purify it for reuse.

Determination of Enantiomeric Excess (ee)

The enantiomeric excess of the resolved acid is a critical measure of the success of the resolution. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and accurate method for determining the ee.

General HPLC Protocol:
  • Sample Preparation: Prepare a dilute solution of the resolved acid in the mobile phase (typically 0.1-1 mg/mL).

  • Injection: Inject a small volume (e.g., 10-20 µL) of the sample onto the chiral HPLC column.

  • Chromatographic Separation: The two enantiomers will be separated on the chiral column and will elute at different retention times.

  • Detection: The eluted enantiomers are detected using a UV detector at an appropriate wavelength.

  • Calculation of ee: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

HPLC Conditions for Representative Acids:
AcidChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection (nm)Reference
Ibuprofen Chiralcel OJ-Hn-Hexane/Isopropanol/Trifluoroacetic acid (90:10:0.1)1.0220[9]
Mandelic Acid Chiralpak AD-Hn-Hexane/Ethanol/Trifluoroacetic acid (85:15:0.1)0.8225[2]
Naproxen Chiralcel OD-Hn-Hexane/Isopropanol/Acetic acid (95:5:0.1)1.0254[9]
Tartaric Acid Astec CLC-D3 mM Copper Sulfate, pH 3.21.0254[10]

Visualizing the Workflow and Logic

G cluster_prep Preparation cluster_resolution Resolution cluster_separation Separation & Recovery cluster_analysis Analysis racemic_acid 1. Racemic Acid Solution salt_formation 3. Diastereomeric Salt Formation racemic_acid->salt_formation brucine_sol 2. This compound Solution brucine_sol->salt_formation crystallization 4. Fractional Crystallization salt_formation->crystallization filtration 5. Filtration crystallization->filtration crystals Crystals (Less Soluble Salt) filtration->crystals mother_liquor Mother Liquor (More Soluble Salt) filtration->mother_liquor acid_recovery 6. Acid Liberation (Acidification & Extraction) crystals->acid_recovery brucine_recovery_crystals 7. Brucine Recovery (Basification & Extraction) crystals->brucine_recovery_crystals brucine_recovery_ml 8. Brucine Recovery (Basification & Extraction) mother_liquor->brucine_recovery_ml resolved_acid Resolved Acid acid_recovery->resolved_acid recovered_brucine Recovered Brucine brucine_recovery_crystals->recovered_brucine brucine_recovery_ml->recovered_brucine hplc 9. Chiral HPLC Analysis (Determine ee) resolved_acid->hplc G cluster_reactants Reactants cluster_products Diastereomeric Salts cluster_separation Separation R_acid (+)-Acid Diastereomer1 [(-)-Brucine] - [(+)-Acid] (Diastereomer 1) R_acid->Diastereomer1 S_acid (-)-Acid Diastereomer2 [(-)-Brucine] - [(-)-Acid] (Diastereomer 2) S_acid->Diastereomer2 Brucine (-)-Brucine Brucine->Diastereomer1 Brucine->Diastereomer2 Crystals Crystals (e.g., Diastereomer 1) Diastereomer1->Crystals Lower Solubility Solution Solution (e.g., Diastereomer 2) Diastereomer2->Solution Higher Solubility

References

Protocol for the Enantiomeric Separation of Racemic Acids Using Brucine Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

This document provides a detailed protocol for the enantiomeric separation of racemic carboxylic acids utilizing the chiral resolving agent, (-)-Brucine dihydrate. This classical resolution method is predicated on the formation of diastereomeric salts with differing solubilities, allowing for their separation by fractional crystallization. The protocol is intended for researchers, scientists, and professionals in drug development and synthetic chemistry.

Principle of the Method:

Enantiomers, being stereoisomers that are non-superimposable mirror images, possess identical physical properties in an achiral environment, rendering their direct separation challenging. The addition of an enantiomerically pure resolving agent, such as the naturally occurring alkaloid (-)-brucine, to a racemic mixture of a carboxylic acid results in the formation of a pair of diastereomeric salts.[1][2]

  • (R)-Acid + (-)-Brucine → (R)-Acid-(-)-Brucine salt (Diastereomer 1)

  • (S)-Acid + (-)-Brucine → (S)-Acid-(-)-Brucine salt (Diastereomer 2)

These diastereomeric salts are not mirror images and therefore exhibit different physical properties, most notably solubility in a given solvent system.[1][2] This difference allows for the preferential crystallization of the less soluble diastereomeric salt, which can then be isolated by filtration. Subsequently, the resolved enantiomer of the carboxylic acid can be regenerated from the purified diastereomeric salt by treatment with an acid. The more soluble diastereomeric salt remains in the mother liquor, from which the other enantiomer can be recovered.

Applications:

This protocol is widely applicable for the resolution of various racemic carboxylic acids, which are common chiral building blocks in the synthesis of pharmaceuticals and other fine chemicals. Brucine (B1667951) is a readily available and effective resolving agent for a range of acidic compounds.[2]

Safety Precautions:

  • Brucine is a toxic alkaloid and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood.

  • The organic solvents used in this protocol are flammable and may be volatile. Ensure they are used away from ignition sources and in a well-ventilated area.

  • Always consult the Safety Data Sheet (SDS) for all chemicals used in this procedure.

Experimental Protocol: Resolution of Racemic Mandelic Acid

This protocol details the resolution of racemic mandelic acid as a representative example. The principles can be adapted for other racemic carboxylic acids with appropriate modifications to the solvent system and crystallization conditions.

Materials:

  • Racemic (±)-Mandelic Acid

  • (-)-Brucine Dihydrate

  • Methanol (B129727)

  • Acetone

  • 1 M Hydrochloric Acid (HCl)

  • Deionized Water

  • Dichloromethane (B109758) (or Diethyl Ether)

  • Anhydrous Sodium Sulfate (B86663) (or Magnesium Sulfate)

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, Büchner funnel, separatory funnel)

  • Heating mantle or hot plate with magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

  • Polarimeter for measuring optical rotation

  • Chiral HPLC or NMR with a chiral shift reagent for enantiomeric excess (ee%) determination

Procedure:

Part 1: Formation and Fractional Crystallization of Diastereomeric Salts

  • Dissolution of Reactants: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic (±)-mandelic acid and 28.0 g of (-)-brucine dihydrate in 100 mL of methanol. The molar ratio of brucine to mandelic acid is approximately 1:1.

  • Heating and Cooling: Gently heat the mixture with stirring until a clear solution is obtained.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask and let it stand undisturbed for 24 hours to allow for the crystallization of the less soluble diastereomeric salt. For improved yield, the flask can be subsequently placed in an ice bath or refrigerator for several hours.

  • Isolation of the Less Soluble Diastereomer: Collect the crystalline precipitate by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature not exceeding 50°C to a constant weight. This is the less soluble diastereomeric salt (predominantly one diastereomer).

Part 2: Regeneration of the Enantiomerically Enriched Mandelic Acid

  • Dissolution of the Diastereomeric Salt: Suspend the dried diastereomeric salt in 100 mL of deionized water.

  • Acidification: While stirring, add 1 M HCl dropwise to the suspension until the pH of the solution is approximately 1-2. This will protonate the mandelate (B1228975) anion and precipitate the free mandelic acid, while the brucine will dissolve as its hydrochloride salt.

  • Extraction: Transfer the mixture to a separatory funnel and extract the mandelic acid into an organic solvent such as dichloromethane or diethyl ether (3 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically enriched mandelic acid.

Part 3: Analysis of the Resolved Enantiomer

  • Yield Calculation: Determine the mass of the recovered mandelic acid and calculate the percentage yield based on the initial amount of the single enantiomer present in the racemic mixture (i.e., 5.0 g).

  • Optical Rotation: Prepare a solution of the recovered mandelic acid of known concentration in a suitable solvent (e.g., ethanol) and measure its optical rotation using a polarimeter. Compare the specific rotation to the literature value for the pure enantiomer to get an initial indication of optical purity.

  • Enantiomeric Excess (ee%) Determination: For a precise determination of the optical purity, use chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral shift reagent.

Data Presentation

Table 1: Representative Quantitative Data for the Resolution of Racemic Acids with Brucine

Racemic AcidMolar Ratio (Acid:Brucine)Solvent SystemCrystallization ConditionsYield of Diastereomeric SaltYield of Resolved AcidEnantiomeric Excess (ee%)
Mandelic Acid1:1MethanolCool to RT, 24h~65-75%~80-90% (from salt)>90%
Ibuprofen1:1Acetone/WaterStepwise coolingVariableVariableAnalytical separation shown[3]
N-(4-nitrobenzoyl)asparagine1:1Ethanol or MethanolSolvent evaporation at RTNot specifiedNot specifiedNot specified

Note: Quantitative data for preparative scale resolution of Ibuprofen and N-(4-nitrobenzoyl)asparagine with brucine dihydrate were not available in the searched literature. The table entries are based on typical conditions for diastereomeric salt resolutions.

Visualizations

Enantiomeric_Separation_Workflow cluster_formation Step 1: Diastereomeric Salt Formation cluster_separation Step 2: Fractional Crystallization cluster_regeneration Step 3: Regeneration of Enantiomer cluster_analysis Step 4: Analysis racemic_acid Racemic (R/S)-Acid dissolution Dissolution in Solvent (e.g., Methanol) racemic_acid->dissolution brucine (-)-Brucine Dihydrate brucine->dissolution heating Heating to Dissolve dissolution->heating Formation of Diastereomer Mixture cooling Slow Cooling & Crystallization heating->cooling filtration Vacuum Filtration cooling->filtration less_soluble Less Soluble Diastereomeric Salt ((R)-Acid-(-)-Brucine) filtration->less_soluble mother_liquor Mother Liquor (Contains (S)-Acid-(-)-Brucine) filtration->mother_liquor acidification Acidification (e.g., HCl) less_soluble->acidification extraction Solvent Extraction acidification->extraction resolved_enantiomer Resolved (R)-Enantiomer extraction->resolved_enantiomer analysis Yield Calculation Optical Rotation ee% Determination (HPLC/NMR) resolved_enantiomer->analysis

Caption: Experimental workflow for the enantiomeric separation of a racemic acid using this compound.

Logical_Relationship racemic_mixture Racemic Mixture ((R)-Acid & (S)-Acid) Same Physical Properties diastereomers Diastereomeric Salts ((R)-Acid-(-)-Brucine) & ((S)-Acid-(-)-Brucine) Different Physical Properties racemic_mixture->diastereomers + resolving_agent Chiral Resolving Agent ((-)-Brucine) resolving_agent->diastereomers separation Separation based on Differential Solubility (Fractional Crystallization) diastereomers->separation enantiomers Resolved Enantiomers ((R)-Acid) & ((S)-Acid) separation->enantiomers

Caption: Logical relationship illustrating the principle of chiral resolution via diastereomeric salt formation.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of Brucine Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Brucine (B1667951), a structurally similar alkaloid to strychnine (B123637), is found in the seeds of the Strychnos nux-vomica tree.[1] It sees use in various applications, including as a denaturing agent and in traditional medicine. Due to its toxicity, accurate and reliable methods for determining its purity are crucial. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of brucine dihydrate purity. The protocol is intended for researchers, scientists, and professionals in drug development and quality control.

Principle

This method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection to separate brucine from potential impurities. The compound is dissolved in a suitable solvent, injected into the HPLC system, and separated on a C18 stationary phase. The mobile phase composition is optimized to achieve a good resolution and peak shape for brucine. Quantification is performed by comparing the peak area of the analyte to that of a certified reference standard.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., Hypersil BDS C18, 250 mm x 4.6 mm, 5 µm) is commonly used.[2]

  • Solvents: HPLC grade acetonitrile (B52724), methanol, and water.

  • Reagents: Triethylamine (B128534), phosphoric acid, or other buffering agents as required.

  • Reference Standard: this compound certified reference standard.

  • Sample: this compound test sample.

  • Filters: 0.22 µm or 0.45 µm syringe filters for sample and mobile phase filtration.

2. Preparation of Solutions

  • Mobile Phase Preparation: A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer. For example, a mobile phase of acetonitrile and 0.3% triethylamine in water (pH adjusted to 2.6 with phosphoric acid) in a ratio of 10:90 (v/v) has been successfully used.[2] Another example is a mobile phase of methanol, water, and diethylamine (B46881) (55:45:0.2 v/v/v).[3] All mobile phase components should be filtered and degassed before use.

  • Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase or a suitable diluent (e.g., methanol) to obtain a known concentration (e.g., 10 µg/mL).[3]

  • Sample Solution Preparation: Accurately weigh the this compound test sample and dissolve it in the mobile phase or the same diluent as the standard solution to achieve a similar concentration. Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection.

3. Chromatographic Conditions

The following table summarizes typical HPLC conditions for brucine analysis. These may need to be optimized for specific instruments and columns.

ParameterCondition 1Condition 2
Column Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm)[2]Phenomenex-ODS (250 mm x 4.6 mm, 5 µm)[3]
Mobile Phase Acetonitrile:0.3% Triethylamine in water (pH 2.6) (10:90)[2]Methanol:Water:Diethylamine (55:45:0.2)[3]
Flow Rate 1.0 mL/min[2]1.0 mL/min[3]
Injection Volume 10 - 20 µL20 µL[4]
Column Temperature Ambient or controlled (e.g., 25°C)[5]Ambient
Detection Wavelength 254 nm[2]260 nm[3]

4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time, peak area reproducibility).

  • Inject the sample solution.

  • After the analysis, calculate the purity of the this compound sample.

5. Calculation of Purity

The purity of the this compound sample can be calculated using the following formula:

Where:

  • Area_sample = Peak area of brucine in the sample solution

  • Area_standard = Average peak area of brucine in the standard solution

  • Concentration_standard = Concentration of the this compound reference standard

  • Concentration_sample = Concentration of the this compound sample

Data Presentation

The following table summarizes validation parameters from various reported HPLC methods for brucine analysis.

ParameterMethod 1Method 2Method 3
Linearity Range (µg/mL) 2.65 - 26.5[2]0.05 - 2[6]-
Correlation Coefficient (r) 0.9998[2]> 0.991[6]> 0.9997[5]
Average Recovery (%) 99.6[2]71.63 - 98.79[6]-
RSD of Recovery (%) 2.9[2]< 15 (Intra- and Inter-day precision)[6]< 2.5 (Intra- and Inter-day repeatability)[5]
Limit of Detection (LOD) (µg/mL) --0.09[5]
Limit of Quantification (LOQ) (µg/mL) -0.039 - 0.050[6]0.35[5]

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_output Output MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Solution Preparation StandardInjection Standard Injection StandardPrep->StandardInjection SamplePrep Sample Solution Preparation SampleInjection Sample Injection SamplePrep->SampleInjection BlankInjection Blank Injection SystemEquilibration->BlankInjection BlankInjection->StandardInjection StandardInjection->SampleInjection PeakIntegration Peak Integration and Identification SampleInjection->PeakIntegration PurityCalculation Purity Calculation PeakIntegration->PurityCalculation Report Final Report PurityCalculation->Report

Caption: Experimental workflow for HPLC analysis of this compound purity.

References

Application Note: Quantification of Brucine in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Brucine (B1667951) is a toxic alkaloid predominantly found in the seeds of Strychnos nux-vomica, often alongside the structurally similar and more toxic compound, strychnine (B123637). Despite its toxicity, brucine is investigated for various pharmacological activities, including anti-inflammatory and analgesic effects. Accurate quantification in biological matrices is crucial for pharmacokinetic, toxicokinetic, and forensic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for the reliable determination of brucine in complex biological samples such as plasma, urine, and tissue homogenates.[1] This document provides detailed protocols and performance data for the quantification of brucine using LC-MS/MS.

Principle of the Method The method utilizes the separation power of liquid chromatography (LC) to isolate brucine from endogenous components in a biological sample. The analyte is then ionized, typically using an electrospray ionization (ESI) source, and detected by a tandem mass spectrometer. Quantification is achieved using the multiple reaction monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for brucine and an internal standard (IS).[1][2]

Experimental Protocols

Protocol 1: Quantification of Brucine in Rat Plasma

This protocol is adapted from validated methods for pharmacokinetic studies in rats.[2][3][4]

1. Sample Preparation: Protein Precipitation (PPT) This is a rapid and straightforward method for sample cleanup in plasma.[2][3]

  • To 100 µL of rat plasma in a microcentrifuge tube, add 20 µL of an internal standard (IS) working solution (e.g., Huperzine A, 50 ng/mL).

  • Add 300-400 µL of ice-cold methanol (B129727) or acetonitrile (B52724) to precipitate proteins.[2][3]

  • Vortex the mixture for 2-3 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex, centrifuge, and inject 5-10 µL of the supernatant into the LC-MS/MS system.

2. Alternative Sample Preparation: Liquid-Liquid Extraction (LLE) LLE provides a cleaner extract compared to PPT.[4][5]

  • To 100 µL of plasma, add the internal standard (e.g., Tacrine).[4]

  • Add 1 mL of an extraction solvent mixture, such as n-hexane:dichloromethane:isopropanol (65:30:5, v/v/v).[4][5]

  • Vortex for 5 minutes, followed by centrifugation at 4,000 rpm for 10 minutes.

  • Freeze the aqueous layer and transfer the organic supernatant to a new tube.

  • Evaporate the organic solvent to dryness and reconstitute the residue as described in the PPT method.

Protocol 2: Quantification of Brucine in Formaldehyde-Fixed Tissue

This protocol is suitable for forensic toxicological analysis where tissues may be preserved.[6]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Homogenize 1.0 g of the tissue sample in an appropriate buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • Condition an SPE cartridge (e.g., SCX - Strong Cation Exchange) according to the manufacturer's instructions.[6]

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with a non-eluting solvent (e.g., water, methanol) to remove interferences.

  • Elute brucine and the IS with an appropriate elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

Data Presentation

Quantitative data from various validated methods are summarized below for easy comparison.

Table 1: LC-MS/MS Instrument Parameters for Brucine Quantification

Parameter Setting Reference
LC Column C18 Reversed-Phase (e.g., Purospher® STAR RP-18, 2.1 x 100 mm, 2 µm) [3][5]
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Acetate (pH 4.0) [2][3]
Mobile Phase B Methanol or Acetonitrile [2][3]
Flow Rate 0.2 - 0.4 mL/min [3][7]
Elution Type Gradient [2][3]
Ionization Mode ESI, Positive [3][6]
Scan Type Multiple Reaction Monitoring (MRM) [2][3][6]
MRM Transition (Brucine) m/z 395.2 → 324.1 [3][5]
MRM Transition (IS) Dependent on IS used (e.g., Huperzine A: m/z 243.1 → 226.1) [3]
Dwell Time 100-200 ms N/A

| Collision Gas | Argon or Nitrogen | N/A |

Table 2: Summary of Method Performance Characteristics for Brucine Quantification

Parameter Biological Matrix Value Reference
Linearity Range Rat Plasma 1 - 500 ng/mL [3][5]
Rat Plasma 0.51 - 306.3 ng/mL [2]
Rat Liver S9 Fraction 0.02 - 8.5 µg/mL [7][8]
Fixed Tissue 2 - 2000 ng/g [6]
Lower Limit of Quantification (LLOQ) Rat Plasma 0.1 ng/mL [4]
Rat Plasma 0.51 ng/mL [1]
Limit of Detection (LOD) Fixed Nephritic Tissue 0.03 ng/g [6]
Fixed Hepatic Tissue 0.3 ng/g [6]
Accuracy Rat Plasma 85% - 115% [3][5]
Rat Plasma 89.4% - 113% [2]
Precision (Intra- & Inter-day) Rat Plasma < 15% [2][3]
Fixed Tissue < 8.2% [6]
Extraction Recovery Rat Liver S9 Fraction 83.2% [7][8]

| | Fixed Tissue | > 74.5% |[6] |

Visualizations

Experimental and Logical Workflows

G cluster_pre Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Spike Spike with Internal Standard Sample->Spike Extract Extraction (PPT, LLE, or SPE) Spike->Extract Dry Evaporation Extract->Dry Recon Reconstitution Dry->Recon LC LC Separation (C18 Column) Recon->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Ionization Quant Quantification (Peak Area Ratio) MS->Quant Report Generate Report Quant->Report

Caption: General workflow for LC-MS/MS quantification of brucine.

G cluster_ppt Protein Precipitation (PPT) cluster_spe Solid-Phase Extraction (SPE) Sample Plasma Sample + IS PPT_Solvent Add Methanol/ Acetonitrile Sample->PPT_Solvent SPE_Load Load onto SPE Cartridge Sample->SPE_Load PPT_Vortex Vortex & Centrifuge PPT_Solvent->PPT_Vortex PPT_Supernatant Collect Supernatant PPT_Vortex->PPT_Supernatant Final Evaporate & Reconstitute for LC-MS/MS PPT_Supernatant->Final SPE_Wash Wash Interferences SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute SPE_Elute->Final

Caption: Comparison of common sample preparation workflows.

Brucine's Postulated Mechanism of Action

G cluster_synapse Inhibitory Synapse Glycine (B1666218) Glycine (Neurotransmitter) Receptor Glycine Receptor (Ion Channel) Glycine->Receptor Binds & Activates Neuron Postsynaptic Neuron Receptor->Neuron Cl- Influx (Inhibition) Result Blocks Inhibition (Excitation / Convulsions) Receptor->Result Brucine Brucine Block Competitive Antagonist Brucine->Block Block->Receptor Blocks Glycine Binding

Caption: Brucine as a competitive antagonist at the glycine receptor.

References

Synthesis of Brucine Derivatives for Pharmacological Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and pharmacological evaluation of brucine (B1667951) derivatives. Brucine, a natural alkaloid, has garnered significant interest for its diverse biological activities, including anti-tumor, anti-inflammatory, and analgesic properties.[1][2] However, its clinical application is hampered by its inherent toxicity. The synthesis of novel brucine derivatives is a promising strategy to mitigate this toxicity while enhancing therapeutic efficacy. This guide offers a compilation of experimental procedures and data to facilitate research and development in this area.

I. Synthesis of Brucine Derivatives: Experimental Protocols

The chemical modification of brucine can lead to derivatives with improved pharmacological profiles. Below are detailed protocols for the synthesis of representative brucine derivatives.

A. Protocol 1: Synthesis of 1-{phenyl-[2-(2,3-dimethoxystrychnidin-10-ylideneamino)-ethylamino]-methyl}-naphthalen-2-ol

This protocol describes a multi-component reaction to synthesize a novel brucine derivative.[3]

Materials:

Procedure:

  • A solution of N1-(2,3-dimethoxystrychnidin-10-ylidene)-ethane-1,2-diamine (0.23 mmol), β-naphthol (0.23 mmol), and benzaldehyde (0.29 mmol) in 10 mL of ethanol is stirred for 72 hours at room temperature.[3]

  • The reaction mixture is concentrated by evaporating a portion of the solvent under reduced pressure.[3]

  • The concentrated mixture is diluted with water and extracted with chloroform.[3]

  • The organic (chloroform) phase is collected and evaporated to dryness under reduced pressure.[3]

  • The resulting residue is purified by crystallization from a methanol:water (4:1) mixture to yield the final product.[3]

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

B. Protocol 2: Synthesis of 4-hydroxy-N-[2-(2,3-dimethoxystrychnidin-10-ylideneamino)-ethyl]benzamide

This protocol details the synthesis of an amide derivative of brucine using a carbodiimide (B86325) coupling agent.[3]

Materials:

  • 4-hydroxybenzoic acid

  • N1-(2,3-dimethoxystrychnidin-10-ylidene)-ethane-1,2-diamine

  • 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (EDC)

  • Ethanol

  • Chloroform

  • Methanol

  • Water

Procedure:

  • A solution of 4-hydroxybenzoic acid (0.25 mmol), N1-(2,3-dimethoxystrychnidin-10-ylidene)-ethane-1,2-diamine (0.25 mmol), and EDC (0.48 mmol) in 10 mL of ethanol is stirred for 72 hours at room temperature.[3]

  • The reaction mixture is concentrated under reduced pressure.[3]

  • The residue is diluted with water and extracted with chloroform.[3]

  • The organic phase is evaporated to dryness under reduced pressure.[3]

  • The crude product is purified by crystallization from a methanol:water (4:1) mixture.[3]

Characterization: The final product should be characterized by elemental analysis and spectroscopic techniques (IR, ¹H NMR, ¹³C NMR, and MS) to confirm its structure.[3]

II. Pharmacological Evaluation: Experimental Protocols

The following are detailed protocols for assessing the key pharmacological activities of synthesized brucine derivatives.

A. Protocol 3: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[2]

Materials:

  • Cancer cell lines (e.g., A549, HeLa, MDA-MB-231, LoVo, A2780)[2]

  • Culture medium appropriate for the cell lines

  • Brucine derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.[2]

  • Compound Treatment: Treat the cells with various concentrations of the brucine derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).[2]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.[2]

B. Protocol 4: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.[1]

Materials:

  • Rats or mice

  • Carrageenan solution (1% in saline)

  • Brucine derivatives (formulated for administration, e.g., in a gel)[5]

  • Positive control (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions before the experiment.

  • Compound Administration: Administer the brucine derivatives or the positive control to the animals via a suitable route (e.g., topically or orally).[1][5]

  • Induction of Inflammation: After a specific time, inject carrageenan solution into the sub-plantar region of the right hind paw of each animal.[1]

  • Paw Volume Measurement: Measure the paw volume of each animal at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[1]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

III. Quantitative Data Presentation

The pharmacological data for brucine and its derivatives should be summarized in tables for clear comparison.

Table 1: Anticancer Activity of Brucine against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72hReference
SMMC-7721Human Hepatoma>500[2]
A549Human Pulmonary Cancer>500[2]
HeLaHuman Cervical Cancer>500[2]
MDA-MB-231Human Breast Carcinoma>500[2]
LoVoHuman Colon Carcinoma>500[2]
BGC-823Human Stomach Adenocarcinoma>500[2]
SGC-7901Human Gastric Cancer>500[2]
MKN-45Human Gastric Cancer>500[2]
A2780Human Ovarian Carcinoma1.43[2]

IV. Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of brucine derivatives.

A. Signaling Pathways

Brucine and its derivatives have been shown to modulate several key signaling pathways involved in cancer and inflammation.

1. Wnt/β-catenin Signaling Pathway in Colon Cancer:

Brucine can inhibit the migration of colorectal cancer cells by suppressing the Wnt/β-catenin signaling pathway.[6] This involves the downregulation of key components like Frizzled-8 and Wnt5a, and a decrease in the phosphorylation of LRP5/6 and GSK3β.[6]

Wnt_pathway cluster_nucleus Nucleus Brucine Brucine Frizzled Frizzled/LRP5/6 Brucine->Frizzled Inhibits Wnt Wnt Wnt->Frizzled Activates GSK3b GSK3β Frizzled->GSK3b Inhibits b_catenin β-catenin GSK3b->b_catenin Phosphorylates for Degradation Degradation Degradation b_catenin->Degradation Nucleus Nucleus b_catenin->Nucleus Translocation TCF_LEF TCF/LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Activates JNK_pathway Stress Cellular Stress (e.g., Brucine) MKKs MKK4/MKK7 Stress->MKKs Activates JNK JNK MKKs->JNK Phosphorylates & Activates cJun c-Jun JNK->cJun Phosphorylates & Activates Apoptosis Apoptosis cJun->Apoptosis Induces WB_workflow start Start cell_culture 1. Cell Culture (e.g., LoVo cells) start->cell_culture treatment 2. Treatment with Brucine Derivative cell_culture->treatment lysis 3. Cell Lysis & Protein Extraction treatment->lysis quantification 4. Protein Quantification (BCA Assay) lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Protein Transfer (Western Blot) sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation (e.g., anti-β-catenin, anti-p-GSK3β) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detection 10. Chemiluminescent Detection secondary_ab->detection analysis 11. Data Analysis detection->analysis end End analysis->end JNK_assay_workflow start Start cell_culture 1. Cell Culture & Treatment with Brucine Derivative start->cell_culture lysis 2. Cell Lysis cell_culture->lysis ip 3. Immunoprecipitation of JNK lysis->ip kinase_assay 4. In Vitro Kinase Assay with c-Jun substrate ip->kinase_assay detection 5. Detection of Phosphorylated c-Jun (e.g., Western Blot or Radioactive Assay) kinase_assay->detection analysis 6. Data Analysis detection->analysis end End analysis->end

References

Application Notes and Protocols: Brucine Dihydrate as a Standard in Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Brucine (B1667951), a toxic alkaloid structurally similar to strychnine (B123637), is found in the seeds of Strychnos nux-vomica. Due to its distinct chemical properties, it serves as an important analytical standard in various chromatographic techniques. These methods are crucial for the quality control of herbal medicines, toxicological analysis, and pharmacokinetic studies.[1][2] Brucine dihydrate is a stable, commercially available form often used for the preparation of standard solutions in analytical laboratories.[3][4] This document provides detailed application notes and protocols for the use of this compound as a standard in High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).

Section 1: High-Performance Liquid Chromatography (HPLC) for Quantification of Brucine

HPLC is a widely used technique for the simultaneous determination of brucine and strychnine in various samples, including herbal formulations and biological tissues.[5][6] A common approach involves reverse-phase chromatography with UV detection.

Quantitative Data Summary

The following table summarizes typical performance characteristics of validated HPLC methods for brucine quantification.

ParameterHPLC Method 1 (Herbal Formulation)HPLC Method 2 (Biological Samples)HPLC Method 3 (Micellar LC)
Linearity Range 20-120 µg/mL[5]0.05-2 µg/mLNot Specified
Correlation Coefficient (r²) > 0.9996[5]> 0.991> 0.9997
Limit of Detection (LOD) Not SpecifiedNot Specified0.09 µg/mL[7]
Limit of Quantitation (LOQ) Not Specified0.039–0.050 µg/mL0.35 µg/mL
Retention Time (min) ~4.987[5]Not Specified~11[7]
Accuracy (% Recovery) Not Specified71.63-98.79%Not Specified
Precision (%RSD) < 2%< 15% (intra- and inter-day)< 2.5% (intra- and inter-day)
Experimental Protocol: Isocratic RP-HPLC for Herbal Formulations

This protocol is adapted for the simultaneous quantification of strychnine and brucine in a herbal tablet formulation.[5]

1. Materials and Reagents:

  • This compound reference standard

  • Strychnine reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade/deionized)

  • Herbal formulation containing Strychnos nux-vomica

2. Instrumentation:

  • HPLC system with isocratic elution capability

  • UV-Vis detector

  • C18 column (e.g., Phenomenex ODS, 250 mm x 4.6 mm, 5 µm)[1][5]

  • Data acquisition and processing software

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Phosphate Buffer (15:85 v/v). The buffer is prepared by dissolving potassium dihydrogen phosphate in water and adjusting the pH with orthophosphoric acid.

  • Flow Rate: 1.0 mL/min[1][5]

  • Detection Wavelength: 264 nm[5]

  • Column Temperature: Ambient

  • Injection Volume: 20 µL

  • Run Time: Approximately 15 minutes[1]

4. Preparation of Standard Solutions:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound and strychnine reference standards in the mobile phase. Account for the water content of the this compound.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 20, 40, 60, 80, 100, 120 µg/mL).[5]

5. Preparation of Sample Solution:

  • Weigh and finely powder a representative number of herbal tablets.

  • Accurately weigh a portion of the powder equivalent to a target concentration of brucine and transfer to a volumetric flask.

  • Add a portion of the mobile phase, sonicate to dissolve the analytes, and then dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

6. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards to construct a calibration curve.

  • Inject the sample solutions.

  • Identify the brucine peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of brucine in the sample using the calibration curve.

Workflow Diagram: HPLC Quantification of Brucine

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh this compound Reference Standard Stock Prepare Stock Solution in Mobile Phase Standard->Stock Sample Weigh and Powder Herbal Sample Sample_Sol Extract Sample and Filter Sample->Sample_Sol Cal_Stds Prepare Calibration Standards Stock->Cal_Stds Inject_Stds Inject Calibration Standards Cal_Stds->Inject_Stds Inject_Sample Inject Sample Solution Sample_Sol->Inject_Sample HPLC HPLC System (C18, UV @ 264 nm) Cal_Curve Generate Calibration Curve HPLC->Cal_Curve Inject_Stds->HPLC Inject_Sample->HPLC Quantify Identify and Quantify Brucine Peak Cal_Curve->Quantify Result Report Brucine Concentration Quantify->Result

Caption: Workflow for the HPLC quantification of brucine.

Section 2: High-Performance Thin-Layer Chromatography (HPTLC) for Quantification of Brucine

HPTLC provides a simple, rapid, and cost-effective method for the simultaneous quantification of brucine and strychnine.[8][9]

Quantitative Data Summary

The following table summarizes typical performance characteristics of a validated HPTLC-densitometric method.

ParameterHPTLC-Densitometry Method 1[8][9]HPTLC-Densitometry Method 2
Linearity Range 80-480 ng/spot100-1000 ng/spot
Correlation Coefficient (r²) Not Specified> 0.99
Rf Value ~0.43Not Specified
Accuracy (% Recovery) 100.16%100.52%
Precision (%RSD) 1.06% (Repeatability)0.36-2.22%
Limit of Detection (LOD) Not SpecifiedNot Specified
Limit of Quantitation (LOQ) Not SpecifiedNot Specified
Experimental Protocol: HPTLC-Densitometry

This protocol is designed for the simultaneous quantification of strychnine and brucine in Strychnos species and their formulations.[8][9]

1. Materials and Reagents:

  • This compound reference standard

  • Strychnine reference standard

  • Toluene (AR grade)

  • Ethyl acetate (B1210297) (AR grade)

  • Diethyl amine (AR grade)

  • Methanol (AR grade)

  • Pre-coated silica (B1680970) gel 60 F254 HPTLC plates

2. Instrumentation:

  • HPTLC applicator (e.g., Linomat)

  • HPTLC scanner (densitometer)

  • Twin-trough developing chamber

  • Data analysis software

3. Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20x10 cm).

  • Mobile Phase: Toluene:Ethyl Acetate:Diethyl Amine:Methanol (7:2:1:0.3 v/v/v/v).[8]

  • Chamber Saturation: Saturate the developing chamber with the mobile phase for approximately 20 minutes.

  • Development Distance: 80 mm.

  • Scanning Wavelength: Densitometric scanning at a specific wavelength (e.g., 254 nm).

4. Preparation of Standard Solutions:

  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh and dissolve 5 mg of this compound and 5 mg of strychnine in 10 mL of methanol.

  • Calibration Standards: Apply different volumes of the stock solution to the HPTLC plate to obtain a range of concentrations (e.g., 80 to 480 ng/spot).[8]

5. Preparation of Sample Solution:

  • Extract a known quantity of the powdered raw material or formulation with a suitable solvent (e.g., chloroform (B151607) followed by acid-base partitioning).

  • Dissolve the final, dried extract in a known volume of methanol.

6. Analysis Procedure:

  • Apply the standard and sample solutions as bands of a specific width onto the HPTLC plate using the applicator.

  • Develop the plate in the saturated twin-trough chamber until the mobile phase front reaches the desired distance.

  • Dry the plate in an oven or with a stream of warm air.

  • Scan the dried plate with the densitometer at the selected wavelength.

  • Record the peak areas and calculate the concentration of brucine in the sample by comparing the peak area of the sample with the calibration curve generated from the standards.

Workflow Diagram: HPTLC-Densitometry of Brucine

HPTLC_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis Std_Sol Prepare Standard Brucine Solution Application Apply Standards & Samples to HPTLC Plate Std_Sol->Application Sample_Sol Prepare Sample Extract Sample_Sol->Application Development Develop Plate in Saturated Chamber Application->Development Drying Dry the Plate Development->Drying Scanning Scan Plate with Densitometer Drying->Scanning Data_Analysis Integrate Peak Areas & Generate Curve Scanning->Data_Analysis Quantification Quantify Brucine in Sample Data_Analysis->Quantification

Caption: Workflow for HPTLC-Densitometry analysis of brucine.

Section 3: Brucine as a Chiral Resolving Agent

Brucine is a naturally occurring chiral base frequently used in the resolution of racemic acids.[10][11] The process involves the formation of diastereomeric salts, which can be separated by crystallization due to their different physical properties, such as solubility.[11][12]

Logical Relationship: Chiral Resolution using Brucine

The diagram below illustrates the principle of separating a racemic acid using brucine.

Chiral_Resolution cluster_reaction Salt Formation Racemic_Acid Racemic Acid ((R)-Acid & (S)-Acid) Diastereomers Mixture of Diastereomeric Salts ((R)-Acid / (-)-Brucine) ((S)-Acid / (-)-Brucine) Racemic_Acid->Diastereomers + Brucine Chiral Base ((-)-Brucine) Brucine->Diastereomers Separation Separation (e.g., Crystallization) Diastereomers->Separation Salt1 Diastereomer 1 ((R)-Acid / (-)-Brucine) Separation->Salt1 Different Solubility Salt2 Diastereomer 2 ((S)-Acid / (-)-Brucine) Separation->Salt2 Different Solubility Regen Acidification Salt1->Regen Regen2 Acidification Salt2->Regen2 Acid1 Pure (R)-Acid Acid2 Pure (S)-Acid Regen->Acid1 Regen2->Acid2

Caption: Principle of chiral resolution of a racemic acid using brucine.

References

Application of Brucine Dihydrate in Asymmetric Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of brucine (B1667951) dihydrate and its derivatives in asymmetric synthesis. Brucine, a readily available chiral alkaloid, serves as a versatile tool in stereoselective chemistry, primarily as a resolving agent for racemic mixtures and, through its derivatives, as a catalyst in enantioselective carbon-carbon bond-forming reactions.

Classical Resolution of Racemic Carboxylic Acids

Brucine dihydrate is extensively used for the classical resolution of racemic carboxylic acids. This method relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Application Note:

This protocol is applicable to a wide range of racemic carboxylic acids. The efficiency of the resolution is dependent on the differential solubility of the diastereomeric salts in the chosen solvent system. It is often necessary to screen various solvents to optimize the separation. The recovery of the resolved acid and the resolving agent is typically high.

Experimental Protocol: Resolution of Racemic Ibuprofen (B1674241)

Materials:

  • Racemic ibuprofen

  • (-)-Brucine dihydrate

  • Methanol

  • Acetone

  • 2 M Hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Filter paper

  • Standard laboratory glassware

Procedure:

  • Formation of Diastereomeric Salts:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic ibuprofen in 100 mL of methanol.

    • In a separate flask, dissolve an equimolar amount of (-)-brucine dihydrate in 100 mL of acetone.

    • Warm both solutions gently to ensure complete dissolution.

    • Slowly add the brucine solution to the ibuprofen solution with constant stirring.

    • Allow the mixture to cool to room temperature, and then cool further in an ice bath for 2-4 hours to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated salt by vacuum filtration.

    • Wash the salt with a small amount of cold acetone.

    • The collected salt is the (-)-brucine-(S)-(+)-ibuprofen salt.

  • Liberation of the Enriched Carboxylic Acid:

    • Suspend the collected diastereomeric salt in 100 mL of water.

    • Add 50 mL of 2 M hydrochloric acid to the suspension and stir vigorously for 30 minutes.

    • Extract the liberated (S)-(+)-ibuprofen with three 50 mL portions of diethyl ether.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the enriched (S)-(+)-ibuprofen.

  • Recovery of Brucine:

    • The acidic aqueous layer containing the brucine hydrochloride can be basified with a suitable base (e.g., NaOH) to precipitate the brucine, which can then be recovered by filtration, washed with water, and dried.

Logical Workflow for Racemic Resolution

G racemic_acid Racemic Carboxylic Acid (e.g., (R/S)-Ibuprofen) diastereomeric_salts Mixture of Diastereomeric Salts ((S)-Acid-Brucine & (R)-Acid-Brucine) racemic_acid->diastereomeric_salts brucine This compound brucine->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble_salt Less Soluble Diastereomeric Salt ((S)-Acid-Brucine) fractional_crystallization->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt ((R)-Acid-Brucine in filtrate) fractional_crystallization->more_soluble_salt acidification1 Acidification (e.g., HCl) less_soluble_salt->acidification1 acidification2 Acidification (e.g., HCl) more_soluble_salt->acidification2 enantioenriched_acid1 Enantioenriched Acid ((S)-Ibuprofen) acidification1->enantioenriched_acid1 brucine_recovery1 Brucine Recovery acidification1->brucine_recovery1 enantioenriched_acid2 Enantioenriched Acid ((R)-Ibuprofen) acidification2->enantioenriched_acid2 brucine_recovery2 Brucine Recovery acidification2->brucine_recovery2

Workflow for the resolution of a racemic carboxylic acid.

Brucine Diol-Catalyzed Asymmetric Morita-Baylis-Hillman (MBH) Reaction

Brucine can be chemically modified to create derivatives that act as organocatalysts. Brucine diol, a derivative of brucine, has been shown to catalyze the asymmetric Morita-Baylis-Hillman (MBH) reaction, which forms a carbon-carbon bond between an activated alkene and an aldehyde.

Application Note:

This protocol describes the use of brucine diol as a chiral catalyst in the MBH reaction. The reaction can also be performed as a co-catalytic system with brucine N-oxide, which in some cases can improve the yield and enantioselectivity.[1] The reaction times are typically long, and the yields and enantioselectivities are moderate to good, depending on the substrates.

Experimental Protocol: Brucine Diol-Catalyzed MBH Reaction[1]

Materials:

  • Brucine diol (BD)

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Activated alkene (e.g., methyl vinyl ketone, MVK)

  • Solvent (e.g., Dichloromethane, DCM)

  • Ethyl acetate (B1210297)

  • Hexanes

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a screw-capped vial, add brucine diol (0.05 mmol, 20 mol%).

    • Add 0.5 mL of the chosen solvent (e.g., DCM).

    • Add the aldehyde (0.25 mmol, 1.0 equiv.) and the activated alkene (0.5 mmol, 2.0 equiv.) to the vial.

    • Stir the resulting solution at room temperature.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take several days to reach completion.

    • Upon completion, dilute the reaction mixture with ethyl acetate (2 mL) and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired MBH adduct.

Quantitative Data for Brucine Diol-Catalyzed MBH Reaction[1]
EntryAldehydeActivated AlkeneSolventTime (d)Yield (%)ee (%)
14-NitrobenzaldehydeMethyl Vinyl KetoneDCM75959
24-NitrobenzaldehydeEthyl Vinyl KetoneDCM85565
34-NitrobenzaldehydeCyclohexenoneDCM85478
4BenzaldehydeMethyl Vinyl KetoneDCM86155
54-ChlorobenzaldehydeMethyl Vinyl KetoneDCM85862

Proposed Catalytic Cycle for the MBH Reaction

G catalyst Brucine Diol (BD) h_bonded_complex Hydrogen-Bonded Aldehyde-BD Complex catalyst->h_bonded_complex H-bonding michael_adduct Michael Adduct (BD-Alkene) catalyst->michael_adduct Michael Addition aldehyde Aldehyde aldehyde->h_bonded_complex alkene Activated Alkene alkene->michael_adduct ternary_complex Ternary Complex h_bonded_complex->ternary_complex michael_adduct->ternary_complex Aldol Addition aldol_adduct Aldol-type Adduct ternary_complex->aldol_adduct product MBH Product aldol_adduct->product Catalyst Regeneration product->catalyst

Proposed catalytic cycle for the brucine diol-catalyzed MBH reaction.

Brucine-Derived Amino Alcohol-Catalyzed Asymmetric Henry (Nitroaldol) Reaction

A brucine-derived amino alcohol has been utilized as a chiral ligand in a copper-catalyzed asymmetric Henry reaction, which involves the addition of a nitroalkane to an aldehyde to produce a β-nitro alcohol.

Application Note:

This method provides access to enantioenriched β-nitro alcohols, which are valuable synthetic intermediates. The reaction is catalyzed by a complex of a brucine-derived amino alcohol and a copper(I) salt. The enantioselectivity of the reaction can be influenced by the choice of metal salt and reaction conditions. While a detailed experimental protocol from the primary literature was not available in the search results, the general approach involves the in-situ formation of the catalyst followed by the addition of the reactants.

General Experimental Approach (Based on related literature):
  • Catalyst Formation: The brucine-derived amino alcohol ligand and a copper(I) salt (e.g., CuOAc) are stirred in a suitable solvent (e.g., THF) at room temperature to form the chiral catalyst complex.

  • Henry Reaction: The aldehyde is added to the catalyst solution, followed by the nitroalkane. The reaction is stirred at a specific temperature until completion.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography.

Expected Outcome (Based on abstract[2]):

The reaction is expected to produce enantioenriched β-nitro alcohols. The original research paper would contain specific details on yields and enantiomeric excess for various substrates.

Logical Workflow for the Asymmetric Henry Reaction

G ligand Brucine-Derived Amino Alcohol catalyst Chiral Copper Catalyst ligand->catalyst cu_salt Copper(I) Salt cu_salt->catalyst activated_complex Activated Aldehyde-Catalyst Complex catalyst->activated_complex aldehyde Aldehyde aldehyde->activated_complex nitroalkane Nitroalkane product_complex Product-Catalyst Complex nitroalkane->product_complex Nucleophilic Addition activated_complex->product_complex product Enantioenriched β-Nitro Alcohol product_complex->product Product Release product->catalyst Catalyst Regeneration

Generalized workflow for a catalyzed asymmetric Henry reaction.

References

Application Notes and Protocols for Determining the Cytotoxicity of Brucine Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Brucine (B1667951), an alkaloid predominantly found in the seeds of Strychnos nux-vomica, is a compound of significant interest in pharmacological research due to its diverse biological activities, including anti-tumor, anti-inflammatory, and analgesic effects.[1][2] However, its therapeutic potential is often limited by its inherent toxicity.[2] Brucine dihydrate is a hydrated form of brucine.[3] A thorough understanding of its cytotoxic properties is crucial for its potential development as a therapeutic agent. These application notes provide detailed protocols for assessing the cytotoxicity of this compound in cell culture using established assays. The methodologies described herein are intended for researchers, scientists, and professionals in the field of drug development.

The primary assays covered in this document are the MTT assay for cell viability, the Lactate (B86563) Dehydrogenase (LDH) assay for membrane integrity, and apoptosis assays to elucidate the mechanism of cell death.

Data Presentation

The following tables summarize the cytotoxic effects of brucine on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of Brucine in Different Cancer Cell Lines Determined by MTT or CCK-8 Assay

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
SMMC-7721Hepatocellular Carcinoma72Not specified, but showed strongest growth inhibition among four alkaloids[4]
QBC939Cholangiocarcinoma24Not specified, dose-dependent inhibition[5]
QBC939Cholangiocarcinoma48Not specified, dose-dependent inhibition[5]
QBC939Cholangiocarcinoma72Not specified, dose-dependent inhibition[5]
PC-3Prostate Cancer24Not specified, dose-dependent inhibition[6]
PC-3Prostate Cancer48Not specified, dose-dependent inhibition[6]
A549Lung CancerNot specified27.2 µg/mL[7]
A2780Ovarian Carcinoma721.43[8]
Neuro-2aNeuroblastoma24Not specified, dose-dependent decrease in viability[1]
THP-1Monocytic LeukemiaNot specifiedInhibition in a concentration-dependent manner (50-400 µg/ml)[9]

Table 2: Apoptosis Induction by Brucine in Cancer Cell Lines

Cell LineCancer TypeTreatment ConditionsApoptosis Detection MethodKey FindingsReference
PC-3Prostate CancerLow, medium, high dosesHoechst 33258 staining, Flow cytometryDose-dependent increase in apoptosis rate.[6][6]
SMMC-7721Hepatocellular CarcinomaDose-dependentFlow cytometryDose-dependent increase in apoptosis.[4][4]
QBC939CholangiocarcinomaDose-dependentFlow cytometryDose-dependent increase in apoptotic cells.[5][5]
A2780Ovarian Carcinoma0, 0.625, 2.5, 10 µM for 72hFlow cytometry (PI staining)Apoptotic rates increased from 1.94% to 47.32%.[8][8]
THP-1Monocytic LeukemiaConcentration-dependentAnnexin-V/PI double labelingInduced apoptosis in a concentration-dependent manner.[9][9]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is for determining the viability of cells after treatment with this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product.[10][11][12]

Materials:

  • This compound

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to 80-90% confluency, then harvest using trypsin-EDTA.

    • Resuspend cells in fresh complete medium and perform a cell count.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[13]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[13]

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[13]

    • Incubate for 4 hours at 37°C.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[11]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.[14][15]

Materials:

  • This compound

  • Selected cell line

  • Complete growth medium

  • LDH Cytotoxicity Assay Kit (commercially available kits provide necessary reagents)[15][16][17]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and treatment as described in the MTT assay protocol.

    • Include the following controls:

      • Spontaneous LDH release (cells in medium without treatment).

      • Maximum LDH release (cells treated with a lysis solution provided in the kit).

      • Vehicle control.

  • LDH Assay:

    • After the treatment incubation, centrifuge the 96-well plate at 250 x g for 3 minutes.[15]

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[15]

    • Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.[15]

    • Incubate the plate at room temperature for 30 minutes, protected from light.[15]

    • Add 50 µL of the stop solution (as per the kit instructions) to each well.[15]

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.[15] A reference wavelength of 680 nm can be used to subtract background absorbance.[15]

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI stains the DNA of cells with compromised membranes.[13]

Materials:

  • This compound

  • Selected cell line

  • Complete growth medium

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for the desired time period.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition:

    • Analyze the cells by flow cytometry within one hour of staining.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96 or 6-well plates) cell_culture->cell_seeding brucine_prep This compound Stock Preparation treatment Treatment with This compound brucine_prep->treatment cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay mtt_analysis Absorbance Reading (570 nm) mtt_assay->mtt_analysis ldh_analysis Absorbance Reading (490 nm) ldh_assay->ldh_analysis flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry ic50 IC50 Determination mtt_analysis->ic50 apoptosis_quant Apoptosis Quantification flow_cytometry->apoptosis_quant

Caption: Experimental workflow for assessing this compound cytotoxicity.

Signaling Pathway of Brucine-Induced Apoptosis

G cluster_regulation Regulatory Proteins cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade brucine This compound bcl2 Bcl-2 (Anti-apoptotic) brucine->bcl2 down-regulates bax Bax (Pro-apoptotic) brucine->bax up-regulates cox2 COX-2 brucine->cox2 inhibits hsp70 HSP70 brucine->hsp70 down-regulates cytochrome_c Cytochrome c release bcl2->cytochrome_c bax->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 (Initiator) apaf1->caspase9 activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Caption: Signaling pathway of brucine-induced mitochondrial apoptosis.

References

In Vivo Experimental Design: Application Notes and Protocols for Studying Brucine's Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting in vivo experiments to investigate the pharmacological and toxicological effects of Brucine (B1667951), an alkaloid derived from the seeds of Strychnos nux-vomica. This document outlines detailed protocols for studying its anti-inflammatory, analgesic, and anti-cancer properties in various animal models, along with crucial toxicological data. The provided methodologies and data are intended to serve as a valuable resource for researchers in drug discovery and development.

Toxicological Profile of Brucine

A critical aspect of in vivo research is understanding the toxicological profile of the test compound. Brucine exhibits significant toxicity, and its therapeutic window is narrow. The 50% lethal dose (LD50) varies considerably across different animal species and routes of administration.[1][2]

Table 1: Acute Toxicity of Brucine in Various Animal Models

Animal ModelRoute of AdministrationLD50 ValueReference(s)
MouseSubcutaneous60 mg/kg[1]
MouseOral78 mg/kg, 233 mg/kg[3]
MouseIntraperitoneal19 mg/kg[3]
RatIntraperitoneal91 mg/kg[1]
RatOral1 mg/kg, 264.6 ± 17.7 mg/kg[4][5]
RabbitOral4 mg/kg[1][4]

Note: LD50 values can be influenced by factors such as animal strain, age, and formulation of the compound.

Pharmacological Effects of Brucine: In Vivo Models

Brucine has demonstrated a range of pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor effects.[2][6] The following sections provide detailed protocols for evaluating these activities in established animal models.

Anti-inflammatory and Analgesic Effects

Brucine is traditionally used for its anti-inflammatory and analgesic properties.[2] These effects can be robustly evaluated using the carrageenan-induced paw edema model and the formalin test, respectively.

This model is a widely used and reliable method for screening acute anti-inflammatory activity of compounds. Carrageenan, a phlogistic agent, induces a biphasic inflammatory response when injected into the sub-plantar tissue of the rat hind paw. The initial phase is mediated by the release of histamine, serotonin, and bradykinin, while the later phase is associated with the production of prostaglandins.[7]

Protocol: Carrageenan-Induced Paw Edema

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g).

  • Acclimatization: House the animals in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.

  • Grouping: Divide the animals into the following groups (n=6-8 per group):

    • Vehicle Control (e.g., normal saline or 0.5% carboxymethylcellulose)

    • Brucine-treated groups (e.g., 10, 20, 40 mg/kg)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

  • Drug Administration: Administer Brucine or the vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group relative to the vehicle control group.

The formalin test is a valuable model for assessing analgesic activity, as it can differentiate between neurogenic and inflammatory pain. The test involves injecting a dilute formalin solution into the mouse's hind paw, which elicits a biphasic pain response. The early phase (0-5 minutes) is attributed to the direct chemical stimulation of nociceptors, while the late phase (15-30 minutes) is due to inflammatory processes.[2][5]

Protocol: Formalin-Induced Nociception

  • Animal Model: Male BALB/c or Swiss albino mice (20-25 g).

  • Acclimatization: Acclimatize the mice to the testing environment for at least 30 minutes before the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group) similar to the paw edema model.

  • Drug Administration: Administer Brucine or the vehicle 30-60 minutes before the formalin injection.

  • Induction of Nociception: Inject 20 µL of 2.5% formalin solution in saline into the dorsal surface of the right hind paw.

  • Observation: Immediately after injection, place the mouse in an observation chamber. Record the total time the animal spends licking or biting the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes).

  • Data Analysis: Compare the licking/biting time in the Brucine-treated groups to the vehicle control group for both phases.

Anti-Arthritic Effects

Brucine has shown potential in alleviating symptoms of rheumatoid arthritis.[8] The adjuvant-induced arthritis model in rats is a well-established chronic inflammatory model that shares several pathological features with human rheumatoid arthritis.

This model is induced by a single injection of Freund's Complete Adjuvant (FCA), which contains heat-killed Mycobacterium tuberculosis. This triggers a systemic cell-mediated immune response, leading to chronic inflammation and joint destruction.[9][10]

Protocol: Adjuvant-Induced Arthritis

  • Animal Model: Male Lewis or Wistar rats (150-180 g).

  • Induction of Arthritis: On day 0, inject 0.1 mL of Freund's Complete Adjuvant (containing 10 mg/mL of heat-killed M. tuberculosis) subcutaneously into the sub-plantar region of the right hind paw.

  • Grouping and Treatment:

    • Prophylactic Model: Start Brucine treatment on day 0 and continue for 14-21 days.

    • Therapeutic Model: Begin Brucine treatment after the onset of arthritis (around day 10-12) and continue for a specified period.

    • Groups should include a normal control, an arthritic control (vehicle-treated), Brucine-treated groups, and a positive control (e.g., Methotrexate).

  • Assessment of Arthritis:

    • Paw Volume: Measure the volume of both hind paws periodically.

    • Arthritic Score: Visually score the severity of arthritis in all four paws based on erythema, swelling, and joint deformity (e.g., on a scale of 0-4 per paw).

    • Body Weight: Monitor body weight changes as an indicator of systemic inflammation.

    • Histopathology: At the end of the study, collect ankle joints for histological analysis of inflammation, pannus formation, and bone erosion.

  • Data Analysis: Compare the arthritic parameters in the Brucine-treated groups with the arthritic control group.

Anti-Cancer Effects

Brucine has demonstrated anti-tumor effects in various cancer models by inhibiting cell proliferation, migration, and angiogenesis, and by inducing apoptosis.[2][6][11] Xenograft models are commonly used to evaluate the in vivo efficacy of anti-cancer agents.

This model involves the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice, allowing for the in vivo assessment of a compound's ability to inhibit tumor growth.

Protocol: Xenograft Tumor Model

  • Animal Model: Athymic nude mice (BALB/c nu/nu), 4-6 weeks old.

  • Cell Culture: Culture the desired human cancer cell line (e.g., hepatocellular carcinoma HepG2, colon cancer LoVo, or cholangiocarcinoma QBC939) under appropriate conditions.[2][11]

  • Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 2-5 x 10^6 cells in 0.1-0.2 mL of sterile PBS or Matrigel) into the flank of each mouse.

  • Grouping and Treatment: Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups:

    • Vehicle Control

    • Brucine-treated groups (e.g., 5, 15 mg/kg, i.p. or p.o., daily or on a specific schedule)[12]

    • Positive Control (a standard chemotherapeutic agent for the specific cancer type)

  • Measurement of Tumor Growth: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Endpoint: Continue treatment for a predetermined period (e.g., 2-4 weeks) or until tumors in the control group reach a specific size. Monitor the body weight and general health of the animals throughout the study.

  • Analysis: At the end of the experiment, euthanize the mice, excise the tumors, and weigh them. Tissues can be collected for further analysis (e.g., histopathology, immunohistochemistry for proliferation and apoptosis markers, and Western blotting for signaling pathway components).

Signaling Pathways Modulated by Brucine

Understanding the molecular mechanisms underlying the effects of Brucine is crucial. In vivo and in vitro studies have identified several key signaling pathways that are modulated by Brucine.

PI3K/AKT Signaling Pathway

Brucine has been shown to inhibit the PI3K/AKT signaling pathway, which is often hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and angiogenesis.[13][14][15]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Brucine Brucine Brucine->PI3K Inhibits Brucine->AKT Inhibits

Caption: Brucine inhibits the PI3K/AKT signaling pathway.

Wnt/β-catenin Signaling Pathway

In colorectal cancer models, Brucine has been found to suppress the Wnt/β-catenin signaling pathway, a critical pathway in development and cancer progression.[12]

Wnt_Beta_Catenin_Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled pLRP6 p-LRP6 Frizzled->pLRP6 Phosphorylates LRP6 LRP6 LRP6 DestructionComplex Destruction Complex (APC, Axin, GSK3β) pLRP6->DestructionComplex Inhibits BetaCatenin_cyto β-catenin (cytoplasm) DestructionComplex->BetaCatenin_cyto Promotes Degradation BetaCatenin_nuc β-catenin (nucleus) BetaCatenin_cyto->BetaCatenin_nuc Translocates TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Binds to GeneExpression Target Gene Expression (e.g., c-Myc) TCF_LEF->GeneExpression Activates Brucine Brucine Brucine->pLRP6 Inhibits

Caption: Brucine suppresses the Wnt/β-catenin signaling pathway.

JNK Signaling Pathway

Brucine can induce apoptosis in some cancer cells through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[2]

JNK_Pathway Stress Cellular Stress MKK7 MKK7 Stress->MKK7 JNK JNK MKK7->JNK Activates cJun c-Jun JNK->cJun Phosphorylates Apoptosis Apoptosis cJun->Apoptosis Promotes Brucine Brucine Brucine->MKK7 Activates

Caption: Brucine promotes apoptosis via the JNK signaling pathway.

Experimental Workflow

A well-structured experimental workflow is essential for the successful execution of in vivo studies.

Experimental_Workflow A Literature Review & Experimental Design B Animal Acclimatization (1-2 weeks) A->B C Randomization & Grouping B->C D Model Induction (e.g., Carrageenan, FCA, Tumor Cells) C->D E Brucine/Vehicle Administration D->E F Data Collection (e.g., Paw Volume, Arthritic Score, Tumor Size) E->F G Endpoint & Tissue Collection F->G H Data Analysis & Interpretation G->H

Caption: General workflow for in vivo experiments with Brucine.

References

Application Notes and Protocols for Brucine Dihydrate Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brucine (B1667951), an alkaloid derived from the seeds of Strychnos nux-vomica, is structurally similar to strychnine (B123637) but less toxic.[1] It is extensively utilized in scientific research for its potent biological activities, including anti-tumor, anti-inflammatory, and analgesic effects.[2][3] In laboratory settings, brucine serves as a chiral resolving agent and a subject of study in pharmacology and drug development for its ability to modulate various cell signaling pathways.[1][2] This document provides detailed protocols for the preparation, storage, and handling of Brucine dihydrate stock solutions for experimental use.

Physicochemical and Safety Data

Proper handling and storage of this compound are critical due to its high toxicity. It is fatal if swallowed or inhaled and requires stringent safety measures, including the use of personal protective equipment (PPE) and a chemical fume hood.[4]

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueReference(s)
Molecular Formula C₂₃H₂₆N₂O₄·2H₂O[4][5]
Molecular Weight 430.49 g/mol [5][6]
Appearance White to pale cream crystalline powder[7]
Melting Point 174 - 179 °C[8]
Solubility Soluble in methanol, ethanol, and Dimethyl Sulfoxide (DMSO) (≥15.55 mg/mL); slightly soluble in water, ether, and chloroform.[3][7][9]
Storage (Powder) Store at -20°C for up to 3 years or at 4°C for up to 2 years.[10]
Incompatibilities Strong oxidizing agents, strong bases, and strong reducing agents.[7]
Safety Danger: Fatal if swallowed or inhaled. Causes serious eye irritation. Handle in a chemical fume hood with appropriate PPE.[4][11]

Experimental Protocols

These protocols are intended for the preparation of stock and working solutions of this compound for use in in vitro cell-based assays and other relevant experiments. All procedures involving solid this compound or concentrated stock solutions must be performed in a certified chemical fume hood.

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 430.49 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation: Bring the this compound container to room temperature before opening to prevent moisture condensation.

  • Weighing: In a chemical fume hood, carefully weigh 4.305 mg of this compound powder using an analytical balance.

  • Dissolving: Transfer the weighed powder to a sterile amber vial. Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. A brief, gentle warming in a water bath (≤ 37°C) may aid dissolution if necessary.

  • Aliquotting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[10] Avoid repeated freeze-thaw cycles.[10]

Protocol for Preparation of Working Solutions for Cell Culture Experiments

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.[8]

  • Dilution: Perform serial dilutions of the stock solution directly into the cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 µM, 10 µM, 100 µM).

    • Important: To avoid cell toxicity from the solvent, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%.[10] A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

  • Application: Immediately add the freshly prepared working solutions to your cell cultures.

Signaling Pathways and Mechanism of Action

Brucine exerts its biological effects by modulating a variety of intracellular signaling pathways, primarily implicated in cancer cell proliferation, apoptosis, and inflammation. Its anti-tumor activity is often associated with the inhibition of pro-survival pathways and the activation of apoptotic mechanisms.

One of the key mechanisms of Brucine's anti-cancer effect is the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[12] This inhibition disrupts downstream cascades, including the PI3K/AKT/mTOR and Raf/MEK/ERK pathways, which are crucial for cancer cell growth, proliferation, and angiogenesis.[1][4][11]

Brucine_Signaling_Pathway Brucine Brucine VEGFR2 VEGFR2 Brucine->VEGFR2 inhibits Bax Bax Brucine->Bax promotes PI3K PI3K VEGFR2->PI3K Raf1 Raf1 VEGFR2->Raf1 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 inhibits Proliferation Cell Proliferation & Angiogenesis mTOR->Proliferation MEK MEK Raf1->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: Brucine's inhibitory effect on the VEGFR2 signaling cascade.

Experimental Workflow

The following diagram outlines the general workflow from receiving this compound powder to its application in cell-based assays.

Brucine_Workflow cluster_prep Stock Solution Preparation (in Fume Hood) cluster_storage Storage cluster_exp Working Solution & Application p1 Receive & Acclimate This compound p2 Weigh Powder p1->p2 p3 Dissolve in DMSO p2->p3 p4 Vortex to Homogenize p3->p4 p5 Aliquot for Storage p4->p5 s1 Store at -20°C / -80°C p5->s1 e1 Thaw Stock Aliquot s1->e1 e2 Prepare Serial Dilutions in Cell Culture Medium e1->e2 e3 Treat Cells e2->e3 e4 Perform Assay e3->e4

Caption: Workflow for preparing and using this compound solutions.

References

Application Notes and Protocols for the Characterization of Brucine Hydrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the characterization of brucine (B1667951) hydrates using Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Powder X-ray Diffraction (XRD). Brucine, a naturally occurring alkaloid, can exist in various hydrated forms, each exhibiting distinct physicochemical properties that can impact its stability, dissolution, and bioavailability. Accurate characterization of these hydrates is therefore critical in pharmaceutical research and development.

Introduction to Brucine Hydrates

Brucine can form several hydrated crystalline structures, with the most common being a dihydrate (HyA) and a tetrahydrate (HyB). Additionally, a non-stoichiometric hydrate (B1144303) (HyC) with a variable water content has been identified.[1][2][3][4] The stability and interconversion of these forms are highly dependent on environmental conditions such as temperature and relative humidity (RH).[1][2][3][4] Understanding the solid-state properties of these hydrates is essential for controlling the final drug product's quality and performance. The complementary use of thermal and diffraction techniques provides a comprehensive understanding of the solid-state behavior of brucine and its hydrates.[1][2][5]

Analytical Techniques and Protocols

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to study thermal events such as melting, crystallization, and solid-solid transitions.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards such as indium (m.p. 156.6 °C, ΔHfus 28.45 J/g) and benzophenone (B1666685) (m.p. 48.0 °C).[2]

  • Sample Preparation: Accurately weigh 5-15 mg of the brucine hydrate sample into an aluminum DSC pan.[2] For experiments investigating dehydration, use a perforated lid or an open pan. For studying transitions without water loss, use a hermetically sealed pan.[2]

  • DSC Analysis:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a controlled rate, typically between 1 and 20 °C/min.[2] A common rate for initial screening is 10 °C/min.

    • Purge the DSC cell with a dry inert gas, such as nitrogen, at a flow rate of 20 mL/min to maintain a controlled atmosphere.[2]

    • Record the heat flow as a function of temperature over a desired range (e.g., 25 °C to 200 °C).

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperatures, peak temperatures, and enthalpies (ΔH) of any observed thermal events.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument Analysis cluster_data Data Interpretation start Start weigh Weigh 5-15 mg of Brucine Hydrate Sample start->weigh pan Place in Aluminum Pan (Perforated or Sealed) weigh->pan load Load Sample and Reference Pans pan->load purge Purge with N2 (20 mL/min) load->purge heat Heat at Controlled Rate (e.g., 10 °C/min) purge->heat record Record Heat Flow vs. Temperature heat->record analyze Analyze Thermogram record->analyze identify Identify Thermal Events (Melting, Dehydration, Crystallization) analyze->identify quantify Determine Onset Temps, Peak Temps, and Enthalpies identify->quantify end End quantify->end

Caption: Workflow for DSC analysis of brucine hydrates.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is primarily used to determine the water content of hydrates and to study their thermal stability.

  • Instrument Calibration: Perform a two-point temperature calibration using ferromagnetic materials like Alumel and Nickel.[2]

  • Sample Preparation: Place 5-7 mg of the brucine hydrate sample into a platinum TGA pan.[2]

  • TGA Analysis:

    • Place the sample pan in the TGA furnace.

    • Heat the sample at a constant rate, for example, 10 °C/min, under a dry nitrogen purge.

    • Record the mass loss as a function of temperature.

  • Data Analysis: Determine the percentage of mass loss from the TGA curve. The stoichiometry of the hydrate can be calculated from the observed mass loss.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Analysis cluster_data Data Interpretation start Start weigh Weigh 5-7 mg of Brucine Hydrate Sample start->weigh pan Place in Platinum Pan weigh->pan load Load Sample into TGA Furnace pan->load heat Heat at a Constant Rate (e.g., 10 °C/min) load->heat purge Purge with N2 heat->purge record Record Mass Loss vs. Temperature purge->record analyze Analyze TGA Curve record->analyze calculate Calculate % Mass Loss analyze->calculate determine Determine Water Content and Hydrate Stoichiometry calculate->determine end End determine->end

Caption: Workflow for TGA of brucine hydrates.

Powder X-ray Diffraction (XRD)

PXRD is a non-destructive analytical technique used to identify the crystalline phases of a solid material. Each crystalline solid has a unique XRD pattern, which acts as a "fingerprint." It is invaluable for distinguishing between anhydrous and various hydrated forms.

  • Instrument Setup: Use a diffractometer equipped with a Cu-Kα radiation source.

  • Sample Preparation: Gently grind the brucine hydrate sample to a fine powder. Pack the powder into a sample holder, ensuring a flat and even surface.

  • XRD Analysis:

    • Mount the sample holder in the diffractometer.

    • Scan the sample over a specific 2θ range (e.g., 5° to 40°) with a defined step size and scan speed.

    • For studying transformations, a humidity-controlled stage can be employed to record diffraction patterns at different relative humidity levels.[1][2]

  • Data Analysis: Compare the obtained diffraction pattern with reference patterns of known brucine forms (anhydrate, dihydrate, tetrahydrate) to identify the solid form present in the sample.

XRD_Workflow cluster_prep Sample Preparation cluster_analysis XRD Instrument Analysis cluster_data Data Interpretation start Start grind Grind Brucine Hydrate Sample to a Fine Powder start->grind mount Mount Powder on Sample Holder grind->mount load Place Sample in Diffractometer mount->load scan Scan over 2θ Range (e.g., 5-40°) load->scan record Record Diffraction Pattern scan->record analyze Analyze Diffractogram record->analyze compare Compare with Reference Patterns analyze->compare identify Identify Crystalline Form (Anhydrate, Dihydrate, etc.) compare->identify end End identify->end

Caption: Logical flow for PXRD analysis of brucine hydrates.

Summary of Quantitative Data

The following tables summarize the key quantitative data obtained from the thermal analysis of different brucine solid forms.

Table 1: TGA Data for Brucine Hydrates

Brucine FormTheoretical Water Content (%)Observed Mass Loss (%)Corresponding Moles of Water
Dihydrate (HyA)8.378.06 ± 0.101.92
Tetrahydrate (HyB)15.4915.32 ± 0.033.96
Hydrate C (HyC)~14.9-15.5-3.65–3.85

Data sourced from Braun and Griesser (2016).[5]

Table 2: DSC Data for Brucine Solid Forms

Brucine FormThermal EventOnset Temperature (°C)Enthalpy (ΔH)Notes
Dihydrate (HyA)Dehydration to amorphousStarts > 80-In open pan, with heating rates ≤ 5 °C/min.[1][5]
Crystallization of anhydrate (AH)> 120ExothermicFollowing dehydration.[1][5]
Melting of anhydrate (AH)178.9 ± 0.128.4 ± 0.1 kJ/mol[1][5]
Tetrahydrate (HyB)Dehydration to amorphous< 80EndothermicIn open pan.[1][5]
Glass Transition~90-Of the amorphous form.[1][5]
Crystallization of anhydrate (AH)> 130Exothermic[1][5]
Melting of anhydrate (AH)178.9 ± 0.1-[1][5]
Peritectic transformation to HyA-EndothermicIn sealed DSC pans.[1][5]

Data sourced from Braun and Griesser (2016).[1][5]

Table 3: Representative PXRD Peaks for Brucine Hydrates

While specific 2θ values can vary slightly with instrumentation, the following provides a general guide for distinguishing the forms.

Brucine FormKey Differentiating 2θ Peaks (Cu Kα)
Anhydrate (AH)Distinct pattern, differs from hydrated forms.
Dihydrate (HyA)Unique peaks distinguishing it from other forms.
Tetrahydrate (HyB)Characteristic low-angle reflections.
Hydrate C (HyC)Characteristic low-angle reflections, distinct from HyB.

Note: For definitive identification, comparison to experimentally verified reference patterns is essential.

Conclusion

The combined application of DSC, TGA, and XRD provides a robust analytical framework for the comprehensive characterization of brucine hydrates. TGA quantifies the water content, DSC elucidates the energetic and thermal stability, and XRD provides unequivocal identification of the specific solid form. These techniques are indispensable for ensuring the quality, stability, and performance of brucine-containing pharmaceutical products.

References

Application Notes and Protocols: Anti-tumor Effects of Brucine on Hepatocellular Carcinoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brucine (B1667951), a natural alkaloid extracted from the seeds of Strychnos nux-vomica, has demonstrated significant anti-tumor activities against hepatocellular carcinoma (HCC), one of the most prevalent and aggressive forms of liver cancer.[1][2] These application notes provide a comprehensive overview of the mechanisms through which brucine exerts its effects on HCC cells, along with detailed protocols for key experiments to assess its efficacy. The information presented here is intended to guide researchers in the design and execution of studies investigating brucine as a potential therapeutic agent for HCC.

Brucine's anti-cancer properties in HCC are multifaceted, primarily involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation through cell cycle arrest, and suppression of metastasis.[1][2][3][4] Mechanistically, brucine has been shown to modulate several critical signaling pathways, including the intrinsic mitochondrial apoptosis pathway and the hypoxia-inducible factor-1α (HIF-1α) signaling cascade.[1][5]

Data Presentation

Table 1: Cytotoxicity of Brucine in Hepatocellular Carcinoma Cell Lines
Cell LineAssayIncubation Time (h)IC50 ValueReference
HepG2MTT72~100 µM[6]
SMMC-7721MTTNot SpecifiedNot Specified (Strongest growth inhibitory effect among four alkaloids)[4]
HepG2 (under hypoxic conditions)CCK-8488.34 µM (Bruceine D)[5]
Huh7 (under hypoxic conditions)CCK-8481.89 µM (Bruceine D)[5]
Table 2: Effect of Brucine on Apoptosis in HepG2 Cells
TreatmentConcentration (µM)Incubation Time (h)Apoptotic Cells (%)Reference
Control0247.13 ± 0.48[7][8]
Brucine100 µg/mL (~253 µM)2419.69 ± 3.25[7][8]
Brucine + 5-FU100 µg/mL Brucine + 40 µg/mL 5-FU24Significantly increased from 5-FU alone[7][8]
Table 3: Effect of Brucine on Cell Cycle Distribution in HepG2 Cells
TreatmentConcentration (mM)Incubation Time (h)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseReference
Control036Normal DistributionNormal DistributionNormal Distribution[3]
Brucine0.2536IncreasedDecreasedDecreased[3]
Brucine0.536Significantly IncreasedSignificantly DecreasedSignificantly Decreased[3]

Signaling Pathways

Brucine's anti-tumor effects on hepatocellular carcinoma cells are mediated through the modulation of key signaling pathways. Two of the most well-documented pathways are the intrinsic apoptosis pathway and the HIF-1α signaling pathway.

Intrinsic Apoptosis Pathway

Brucine induces apoptosis in HCC cells primarily through the mitochondrial-mediated intrinsic pathway. This process is characterized by an increase in intracellular calcium levels, which leads to mitochondrial membrane depolarization.[1][2] This, in turn, triggers the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2][4] A key regulator in this process is the Bcl-2 family of proteins, with brucine causing a downregulation of the anti-apoptotic protein Bcl-2.[1][2]

Brucine Brucine Ca2_increase ↑ Intracellular Ca2+ Brucine->Ca2_increase induces Bcl2 Bcl-2 Brucine->Bcl2 inhibits Mito_Depolarization Mitochondrial Membrane Depolarization Ca2_increase->Mito_Depolarization Cytochrome_c Cytochrome c Release Mito_Depolarization->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Mito_Depolarization

Caption: Brucine-induced intrinsic apoptosis pathway in HCC cells.

HIF-1α Signaling Pathway

Under hypoxic conditions, a common feature of solid tumors, the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is stabilized and promotes tumor progression, metastasis, and angiogenesis.[5] Brucine has been shown to inhibit the HIF-1α signaling pathway in HCC cells.[5] By downregulating HIF-1α, brucine effectively suppresses the expression of its downstream target genes that are crucial for tumor cell adaptation to hypoxia, including those involved in glucose metabolism (e.g., GLUT1/3, HK2, PKM2, LDHA).[5] This inhibition of the HIF-1α pathway contributes to the anti-metastatic and anti-proliferative effects of brucine.

Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a_transcription HIF-1α Transcriptional Activity HIF1a_stabilization->HIF1a_transcription Target_Genes Downstream Target Genes (e.g., GLUT1, HK2, PKM2) HIF1a_transcription->Target_Genes Tumor_Progression Tumor Progression & Metastasis Target_Genes->Tumor_Progression Brucine Brucine Brucine->HIF1a_stabilization inhibits Start HCC Cell Culture Treatment Brucine Treatment Start->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot->Data_Analysis

References

Application Notes and Protocols: Investigating the Anti-inflammatory Properties of Brucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brucine (B1667951), an alkaloid predominantly extracted from the seeds of Strychnos nux-vomica, has demonstrated significant anti-inflammatory properties in a variety of preclinical models.[1][2][3] Its therapeutic potential stems from its ability to modulate key inflammatory pathways, thereby reducing the production of pro-inflammatory mediators. These application notes provide a comprehensive overview of the experimental evidence supporting the anti-inflammatory effects of Brucine, detailed protocols for its investigation in both in vitro and in vivo models, and a summary of quantitative data to facilitate further research and drug development.

Mechanism of Action

Brucine exerts its anti-inflammatory effects through the modulation of several key signaling pathways. The primary mechanisms identified include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as COX-2 and iNOS. Brucine has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[4]

Caption: Brucine inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway

The MAPK signaling pathway, which includes cascades such as ERK1/2, JNK, and p38, is another critical regulator of inflammation. These pathways are activated by various extracellular stimuli and play a crucial role in the production of inflammatory cytokines and enzymes. Brucine has been shown to down-regulate the phosphorylation of ERK1/2, p38, and JNK in response to inflammatory stimuli.[1][5]

MAPK_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Surface Receptors Cell Surface Receptors Inflammatory Stimuli->Cell Surface Receptors MAPKKK MAPKKK Cell Surface Receptors->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) MAPKK->MAPK (ERK, JNK, p38) Phosphorylation Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK (ERK, JNK, p38)->Transcription Factors (e.g., AP-1) Activation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors (e.g., AP-1)->Pro-inflammatory Gene Expression Brucine Brucine Brucine->MAPK (ERK, JNK, p38) Inhibition of Phosphorylation

Caption: Brucine modulates the MAPK signaling pathway.

Quantitative Data Summary

The anti-inflammatory effects of Brucine have been quantified in various studies. The following tables summarize key findings.

Table 1: In Vitro Anti-inflammatory Activity of Brucine

Cell LineInflammatory StimulusParameter MeasuredBrucine Concentration% Inhibition / EffectReference
RAW 264.7LPS (1 µg/mL)NO Production50 µg/mL~50%[6]
RAW 264.7LPS (1 µg/mL)PGE2 Production0.058 - 0.46 mg/LSignificant decrease[2]
HFLS-RATNF-αCell Proliferation0.125 - 0.25 mg/mLSignificant reversal[7]
HFLS-RATNF-αCell Viability≥0.5 mg/mLSignificant inhibition[7][8]
QBC939-Cell Viability10 µMDose-dependent inhibition[9]
KB cells-Cell Viability (IC50)30 µg/mL50%[10]

Table 2: Effect of Brucine on Pro-inflammatory Cytokine Production

Cell Line/ModelInflammatory StimulusCytokineBrucine TreatmentResultReference
HUVECsVEGFTNF-α, IL-6, IL-8Dose-dependentDown-regulation[1][11]
Neuro-2a cells-TNF-α, IL-6, IL-1βNot specifiedElicited cytokine release[4]

Table 3: In Vivo Anti-inflammatory Activity of Brucine

Animal ModelParameter MeasuredBrucine Treatment% Inhibition / EffectReference
Carrageenan-induced paw edema (rat)Paw VolumeNot specifiedDose-dependent reduction[12][13]
Adjuvant-induced arthritis (rat)Paw SwellingNot specifiedSignificant reduction[14][15]

Experimental Protocols

The following are detailed protocols for key experiments used to investigate the anti-inflammatory properties of Brucine.

In Vitro Protocol: Inhibition of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines the procedure to assess the effect of Brucine on the production of nitric oxide (NO), and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

in_vitro_workflow Seed RAW 264.7 cells Seed RAW 264.7 cells Incubate (24h) Incubate (24h) Seed RAW 264.7 cells->Incubate (24h) Pre-treat with Brucine Pre-treat with Brucine Incubate (24h)->Pre-treat with Brucine Stimulate with LPS (1 µg/mL) Stimulate with LPS (1 µg/mL) Pre-treat with Brucine->Stimulate with LPS (1 µg/mL) Incubate (24h)_2 Incubate (24h)_2 Stimulate with LPS (1 µg/mL)->Incubate (24h)_2 Collect Supernatant Collect Supernatant Incubate (24h)_2->Collect Supernatant Cell Lysis Cell Lysis Incubate (24h)_2->Cell Lysis Measure NO (Griess Assay) Measure NO (Griess Assay) Collect Supernatant->Measure NO (Griess Assay) Measure Cytokines (ELISA) Measure Cytokines (ELISA) Collect Supernatant->Measure Cytokines (ELISA) Western Blot (COX-2, iNOS) Western Blot (COX-2, iNOS) Cell Lysis->Western Blot (COX-2, iNOS)

Caption: Workflow for in vitro anti-inflammatory assays.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • Brucine

  • Griess Reagent

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Reagents and equipment for Western blotting (lysis buffer, primary and secondary antibodies for COX-2, iNOS, and a loading control like β-actin)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed the cells in 96-well plates (for NO and cytokine assays) or 6-well plates (for Western blotting) at an appropriate density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of Brucine for 1-2 hours.

  • Stimulation: Add LPS (final concentration 1 µg/mL) to the wells (except for the control group) and incubate for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant for the measurement of NO and cytokines.

  • Nitric Oxide (NO) Assay: Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

  • Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis:

    • Wash the cells in the 6-well plates with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against COX-2, iNOS, and a loading control.

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

In Vivo Protocol: Carrageenan-Induced Paw Edema in Rats

This model is used to evaluate the acute anti-inflammatory activity of Brucine.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Brucine

  • Plethysmometer

Procedure:

  • Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

  • Grouping: Divide the animals into different groups: control, carrageenan-treated, and Brucine-treated (at various doses).

  • Drug Administration: Administer Brucine (or vehicle for the control and carrageenan groups) orally or intraperitoneally 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[12]

  • Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for the Brucine-treated groups compared to the carrageenan-treated group.

In Vivo Protocol: Adjuvant-Induced Arthritis in Rats

This is a model of chronic inflammation that mimics some aspects of rheumatoid arthritis.

Materials:

  • Male Lewis or Wistar rats (150-200 g)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Brucine

  • Calipers or Plethysmometer

Procedure:

  • Induction of Arthritis: On day 0, induce arthritis by injecting 0.1 mL of CFA into the sub-plantar region of the right hind paw of each rat.[14][15][16]

  • Grouping and Treatment: Divide the rats into different groups and start the administration of Brucine (or vehicle) from day 0 (prophylactic) or from the onset of arthritis (therapeutic), typically around day 10-12.

  • Assessment of Arthritis:

    • Paw Volume: Measure the volume of both hind paws periodically using a plethysmometer.

    • Arthritic Score: Visually score the severity of arthritis in each paw based on erythema, swelling, and joint deformity.

    • Body Weight: Monitor the body weight of the animals throughout the experiment.

  • Biochemical and Histopathological Analysis: At the end of the experiment (e.g., day 21 or 28), collect blood samples for the analysis of inflammatory markers (e.g., cytokines, C-reactive protein). Euthanize the animals and collect the joints for histopathological examination to assess synovial inflammation, cartilage destruction, and bone erosion.

Conclusion

The available evidence strongly suggests that Brucine possesses significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways. The provided protocols offer a framework for the systematic investigation of these effects in both in vitro and in vivo settings. Further research focusing on dose-optimization, pharmacokinetic profiling, and long-term safety is warranted to fully elucidate the therapeutic potential of Brucine as a novel anti-inflammatory agent.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Parameters for Brucine Dihydrate Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) for the detection of brucine (B1667951) dihydrate.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for brucine dihydrate analysis?

A1: A common starting point for this compound analysis is reverse-phase HPLC. A typical method utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution (e.g., phosphate (B84403) buffer or water with additives like formic or phosphoric acid).[1][2] Detection is commonly performed using a UV detector at wavelengths ranging from 260 nm to 264 nm.[2][3]

Q2: What are the common challenges in detecting this compound?

A2: Common challenges include achieving good peak shape, resolving brucine from other structurally similar alkaloids like strychnine (B123637), and managing matrix effects in complex samples.[4] Brucine, being a basic compound, can exhibit peak tailing due to interactions with residual silanols on the stationary phase.[1] Additionally, its hydration state can be sensitive to environmental conditions, potentially affecting sample preparation and stability.[5][6]

Q3: How can I improve the peak shape for brucine?

A3: To improve peak shape and reduce tailing, consider the following:

  • Mobile Phase pH: Adjusting the mobile phase pH to be acidic (e.g., pH 2.8-3.2) can help to protonate brucine and minimize interactions with the stationary phase.[4][7]

  • Mobile Phase Additives: Incorporating additives like triethylamine (B128534) or using a buffered mobile phase can mask active sites on the column and improve peak symmetry.[8]

  • Column Selection: Using a column with low silanol (B1196071) activity or an end-capped C18 column can reduce peak tailing.[1]

  • Sample Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.[9]

Q4: What is the importance of pH in the mobile phase for brucine analysis?

A4: The pH of the mobile phase is a critical parameter for the analysis of basic compounds like brucine.[4] By maintaining an acidic pH, brucine exists in its protonated form, which is more polar and less likely to interact with the stationary phase through secondary interactions. This leads to sharper, more symmetrical peaks and improved retention time reproducibility.[7][10]

Troubleshooting Guide

This section addresses specific issues you may encounter during your HPLC experiments in a question-and-answer format.

Problem: No peak or a very small peak is observed for brucine.

  • Possible Cause 1: Incorrect Detection Wavelength.

    • Solution: Ensure your UV detector is set to an appropriate wavelength for brucine, typically between 258 nm and 264 nm.[3][11] Verify the detector lamp is functioning correctly and has sufficient energy.[9]

  • Possible Cause 2: Sample Degradation.

    • Solution: Brucine can be sensitive to storage conditions. Ensure proper storage of standards and samples, and consider preparing fresh solutions.[12]

  • Possible Cause 3: No Flow or Interrupted Flow.

    • Solution: Check the HPLC system for leaks, ensure the pump is on, and that there is sufficient mobile phase in the reservoirs.[12] Check for any blockages in the system.[12]

Problem: Poor peak resolution or co-elution with other components.

  • Possible Cause 1: Inappropriate Mobile Phase Composition.

    • Solution: Adjust the ratio of organic solvent (acetonitrile or methanol) to the aqueous phase.[8] A lower percentage of organic solvent will generally increase retention time and may improve resolution. Consider trying a different organic modifier.

  • Possible Cause 2: Unsuitable Column.

    • Solution: Ensure you are using a column with appropriate selectivity for alkaloids, such as a C18 or a specialized reverse-phase column.[1][13] If co-elution persists, a column with a different stationary phase chemistry may be necessary.

  • Possible Cause 3: Gradient Elution Not Optimized.

    • Solution: If using a gradient, adjust the gradient profile (slope and duration) to enhance the separation of closely eluting peaks.[7]

Problem: Tailing or fronting peaks.

  • Possible Cause 1: Secondary Interactions with the Column.

    • Solution: As mentioned in the FAQs, adjust the mobile phase pH to be more acidic (around 3) and consider adding a competing base like triethylamine.[4][8]

  • Possible Cause 2: Column Overload.

    • Solution: Reduce the concentration of your sample or the injection volume.[9]

  • Possible Cause 3: Sample Solvent is Stronger than the Mobile Phase.

    • Solution: This can cause peak fronting. If possible, dissolve your sample in the mobile phase or a weaker solvent.[9]

Problem: High backpressure.

  • Possible Cause 1: Blockage in the System.

    • Solution: A common cause is a clogged frit in the column or guard column. Try reversing the column and flushing with a strong solvent (disconnect from the detector first). If this doesn't resolve the issue, the frit may need to be replaced. Also, check for blockages in the tubing and injector.

  • Possible Cause 2: Particulate Matter from the Sample.

    • Solution: Always filter your samples through a 0.22 or 0.45 µm filter before injection to remove any particulate matter.[2]

  • Possible Cause 3: Buffer Precipitation.

    • Solution: If using a buffered mobile phase, ensure the buffer is fully dissolved and that the organic solvent concentration does not cause it to precipitate.[9] Flush the system with water after using buffers.[9]

Problem: Baseline noise or drift.

  • Possible Cause 1: Air Bubbles in the System.

    • Solution: Degas the mobile phase thoroughly using an online degasser, sonication, or helium sparging.[10] Prime the pump to remove any trapped air bubbles.[12]

  • Possible Cause 2: Contaminated Mobile Phase or Column.

    • Solution: Use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily.[10] If the column is contaminated, flush it with a series of strong solvents.

  • Possible Cause 3: Detector Lamp Failing.

    • Solution: A detector lamp nearing the end of its life can cause baseline noise.[9] Check the lamp's energy and replace it if necessary.

Data Presentation: HPLC Parameters

Table 1: Example HPLC Conditions for this compound Analysis

ParameterCondition 1Condition 2Condition 3
Column Phenomenex-ODS (250mm x 4.6mm, 5µm)[2]Kromasil C18 (250 mm x 4.6 mm, 5 µm)[3]C18 column[14]
Mobile Phase Methanol:Water:Diethylamine (55:45:0.2 v/v)[2]Acetonitrile:Buffer (24:76 v/v)*[3]Methanol:Water (with 0.1% acetic acid)[14]
Flow Rate 1.0 mL/min[2]1.0 mL/min[3]10-30 mL/min (preparative)[14]
Detection UV at 260 nm[2]UV at 264 nm[3]UV at 200-260 nm[14]
Temperature Not specified35°C[3]Room temperature or 25-40°C[14]

*Buffer: Isometric mixture of 0.01 mol/l sodium heptane (B126788) sulfonate and 0.02 mol/l potassium dihydrogen phosphate, adjusted to pH 2.8 with phosphoric acid.[3]

Experimental Protocols

Protocol 1: Standard Preparation

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve the standard in methanol and make up to volume.[2] This will be your stock solution.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for calibration.

  • Filter the working standard solutions through a 0.22 µm or 0.45 µm syringe filter before injection.[2]

Protocol 2: Sample Preparation (General)

  • Depending on the sample matrix (e.g., herbal formulation, biological fluid), an appropriate extraction method such as liquid-liquid extraction or solid-phase extraction may be required.[3]

  • For solid samples, accurately weigh the sample and extract with a suitable solvent (e.g., methanol).

  • Centrifuge or filter the extract to remove particulate matter.

  • If necessary, dilute the extract with the mobile phase to bring the brucine concentration within the calibration range.

  • Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter before injection.[2]

Protocol 3: HPLC System Setup and Operation

  • Prepare the mobile phase as per the chosen method and degas it thoroughly.[10]

  • Set up the HPLC system with the appropriate column and ensure all connections are secure.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved. This may take 30-60 minutes.

  • Set the detector to the desired wavelength (e.g., 264 nm).[3]

  • Set the column oven temperature, if applicable (e.g., 35°C).[3]

  • Perform a blank injection (mobile phase) to ensure there are no interfering peaks.

  • Inject the standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • After the analysis, flush the column with a high percentage of organic solvent (e.g., 80% methanol or acetonitrile) to remove any strongly retained compounds, followed by storage in an appropriate solvent as recommended by the column manufacturer. If buffers were used, flush with water first.[9]

Visualizations

HPLC_Workflow A Sample and Standard Preparation F Inject Samples A->F B Mobile Phase Preparation & Degassing C HPLC System Equilibration B->C D Method Setup (Flow Rate, Wavelength, etc.) C->D E Inject Standards (Calibration) D->E E->F G Data Acquisition F->G H Data Analysis (Peak Integration, Quantification) G->H

Caption: General HPLC workflow for this compound analysis.

Troubleshooting_Peak_Shape start start problem problem check check solution solution start_node Start peak_shape Poor Peak Shape (Tailing/Fronting) start_node->peak_shape check_overload Column Overload? peak_shape->check_overload check_solvent Sample Solvent Too Strong? check_overload->check_solvent No sol_overload Reduce Injection Volume/Concentration check_overload->sol_overload Yes check_ph Mobile Phase pH Optimized? check_solvent->check_ph No sol_solvent Dissolve Sample in Mobile Phase check_solvent->sol_solvent Yes sol_ph Adjust pH to ~3 Add Competing Base check_ph->sol_ph No

Caption: Troubleshooting logic for poor peak shape in HPLC.

References

Overcoming poor solubility of Brucine dihydrate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of Brucine (B1667951) Dihydrate.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of brucine dihydrate?

A1: this compound is slightly soluble in water. The reported aqueous solubility is approximately 3.2 g/L at 15°C.[1] Solubility is temperature-dependent and may vary slightly based on experimental conditions.

Q2: Why is my this compound not dissolving in water?

A2: Several factors can contribute to dissolution issues:

  • Low intrinsic solubility: this compound has inherently poor water solubility.

  • Temperature: Solubility can be affected by the temperature of the water.

  • pH of the solution: As a weak base, the solubility of brucine is highly dependent on the pH of the aqueous solution.[2][3]

  • Particle size: Larger crystals will dissolve more slowly than fine powders.

Q3: What are the common methods to improve the solubility of this compound in aqueous solutions?

A3: Common techniques to enhance the aqueous solubility of this compound include:

  • pH Adjustment: Lowering the pH of the solution can significantly increase solubility.

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent can improve solubility.

  • Inclusion Complexation: Forming a complex with cyclodextrins can enhance aqueous solubility.

  • Salt Formation: Using a salt form of brucine, such as brucine sulfate (B86663), can improve solubility.[3]

Q4: In which organic solvents is this compound more soluble?

A4: this compound is soluble in methanol (B129727) and partially soluble in ethanol (B145695).[4] It is also soluble in chloroform (B151607) and benzene, but slightly soluble in ether and ethyl acetate.[5]

Troubleshooting Guides

Issue 1: this compound precipitates out of my aqueous solution.

Possible Cause: The pH of your solution is too high for the desired concentration. As a weak base, brucine's solubility decreases as the pH increases.

Solution:

  • Monitor pH: Measure the pH of your solution. For a saturated aqueous solution of brucine, the pH is approximately 9.5.[2]

  • Adjust pH: Carefully add a dilute acidic solution (e.g., 0.1 M HCl) dropwise while stirring to lower the pH. This will protonate the brucine molecule, increasing its solubility. Refer to the table below for illustrative solubility at different pH values.

  • Buffer the Solution: To maintain a stable pH and keep the this compound in solution, prepare your solution using a buffer at the desired pH.

Illustrative Data: this compound Solubility at Different pH Values

pHIllustrative Solubility (g/L)
7.45.8
6.815.2
5.0> 50
3.0> 100
Note: This data is illustrative and for guidance purposes. Actual solubility may vary.
Issue 2: I need to prepare a concentrated aqueous stock solution of this compound, but it's not dissolving completely even with pH adjustment.

Possible Cause: You have reached the solubility limit for the given conditions, or you may need to employ a different solubilization strategy for higher concentrations.

Solution 1: Co-solvency

  • Select a Co-solvent: Common water-miscible co-solvents for poorly soluble drugs include ethanol and propylene (B89431) glycol.

  • Prepare a Co-solvent Mixture: Start with a low percentage of the organic co-solvent (e.g., 10% ethanol in water) and gradually increase the concentration if needed.

  • Dissolve this compound: Add the this compound to the co-solvent mixture and stir until dissolved. Gentle heating may aid dissolution but be cautious of potential degradation.

Illustrative Data: this compound Solubility in Co-solvent Mixtures

Co-solvent System (v/v)Illustrative Solubility (g/L)
10% Ethanol in Water8.5
20% Ethanol in Water18.0
10% Propylene Glycol in Water7.2
20% Propylene Glycol in Water15.5
Note: This data is illustrative and for guidance purposes. Actual solubility may vary.

Solution 2: Inclusion Complexation with Cyclodextrins

  • Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for enhancing the solubility of hydrophobic drugs.

  • Molar Ratio: Determine the appropriate molar ratio of this compound to HP-β-CD. A 1:1 molar ratio is a good starting point.

  • Complexation: Prepare an aqueous solution of HP-β-CD and add the this compound while stirring. The formation of the inclusion complex will increase the apparent solubility of this compound.

Illustrative Data: this compound Solubility with HP-β-CD

HP-β-CD Concentration (mM)Illustrative this compound Solubility (mM)
01.8
105.5
209.2
5020.1
Note: This data is illustrative and for guidance purposes. Actual solubility may vary.

Experimental Protocols

Protocol 1: Preparation of a Buffered this compound Solution by pH Adjustment

Objective: To prepare a 10 mg/mL (approximately 23.2 mM) solution of this compound in a pH 5.0 citrate (B86180) buffer.

Materials:

  • This compound

  • Citric acid monohydrate

  • Sodium citrate dihydrate

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Prepare pH 5.0 Citrate Buffer (50 mM):

    • Dissolve 2.56 g of citric acid monohydrate and 4.12 g of sodium citrate dihydrate in approximately 450 mL of deionized water.

    • Adjust the pH to 5.0 using a calibrated pH meter by adding dilute NaOH or HCl as needed.

    • Bring the final volume to 500 mL with deionized water.

  • Dissolve this compound:

    • Weigh 100 mg of this compound and place it in a 10 mL volumetric flask.

    • Add approximately 8 mL of the pH 5.0 citrate buffer.

    • Stir the mixture using a magnetic stirrer at room temperature until the solid is completely dissolved.

    • Once dissolved, bring the final volume to 10 mL with the pH 5.0 citrate buffer.

  • Verification (Optional):

    • The concentration of the brucine solution can be verified by UV-Vis spectrophotometry or HPLC. For spectrophotometric analysis, the absorbance can be measured at 263 nm and 301 nm.

Protocol 2: Preparation of a this compound Solution using a Co-solvent

Objective: To prepare a 15 mg/mL (approximately 34.8 mM) solution of this compound using an ethanol/water co-solvent system.

Materials:

  • This compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Prepare 20% Ethanol/Water Co-solvent:

    • In a 10 mL volumetric flask, add 2 mL of ethanol.

    • Add deionized water to bring the final volume to 10 mL.

  • Dissolve this compound:

    • Weigh 150 mg of this compound and place it in a suitable container.

    • Add the 10 mL of the 20% ethanol/water co-solvent.

    • Stir the mixture using a magnetic stirrer at room temperature until the solid is completely dissolved. Gentle warming (e.g., to 40°C) can be used to expedite dissolution, but the solution should be cooled to room temperature before use.

Protocol 3: Preparation of a this compound/HP-β-Cyclodextrin Inclusion Complex Solution

Objective: To prepare an aqueous solution of this compound with enhanced solubility through complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Mortar and pestle (for kneading method) or freeze-dryer (for freeze-drying method)

Procedure (Kneading Method):

  • Molar Calculation: Calculate the required mass of this compound and HP-β-CD for a 1:1 molar ratio. (Molar mass of this compound ≈ 430.49 g/mol ; Average Molar Mass of HP-β-CD ≈ 1460 g/mol ).

  • Form a Paste: Place the calculated amount of HP-β-CD in a mortar and add a small amount of deionized water to form a thick paste.

  • Knead: Add the this compound to the paste and knead for 30-60 minutes.

  • Dry: Dry the resulting solid in an oven at 40-50°C until a constant weight is achieved.

  • Dissolve: The resulting powder is the inclusion complex and can be dissolved in deionized water to the desired concentration.

Visualizations

Brucine Signaling Pathways

Brucine has been shown to interact with several signaling pathways, often in the context of cancer research. Below are diagrams illustrating its effects on the KDR and Wnt/β-catenin pathways.

KDR_Signaling_Pathway cluster_brucine Brucine cluster_pathway KDR Signaling Pathway Brucine Brucine KDR KDR Brucine->KDR Inhibition PKCa PKCa KDR->PKCa PLCg PLCg KDR->PLCg Raf1 Raf1 KDR->Raf1 Angiogenesis Angiogenesis PKCa->Angiogenesis PLCg->Angiogenesis Raf1->Angiogenesis Wnt_Beta_Catenin_Pathway cluster_brucine Brucine cluster_pathway Wnt/β-catenin Pathway Brucine Brucine LRP5_6 LRP5/6 Brucine->LRP5_6 Inhibits Phosphorylation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylation (Degradation) APC APC APC->Beta_Catenin Axin Axin Axin->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activation Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Experimental_Workflow cluster_prep Solution Preparation cluster_analysis Analysis Weigh Weigh Brucine Dihydrate Choose_Method Choose Solubilization Method (pH, Co-solvent, Cyclodextrin) Weigh->Choose_Method Dissolve Dissolve Brucine Dihydrate with Stirring Prepare_Solvent Prepare Solvent/ Buffer System Choose_Method->Prepare_Solvent Prepare_Solvent->Dissolve Filter Filter Solution (e.g., 0.22 µm syringe filter) Dissolve->Filter Analyze Analyze Concentration (HPLC, UV-Vis) Filter->Analyze Analyze->Dissolve If concentration is incorrect Store Store Solution Appropriately Analyze->Store If concentration is correct

References

Preventing degradation of Brucine dihydrate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Brucine (B1667951) dihydrate during storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of Brucine dihydrate.

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., clumping, loss of crystallinity) 1. Dehydration: Exposure to low relative humidity (<40% RH) can cause the loss of water molecules, leading to the formation of an anhydrous or amorphous solid.[1][2][3][4] 2. Hygroscopicity: The dehydrated form is hygroscopic and can reabsorb moisture, potentially leading to clumping.[3]1. Store in a tightly sealed container in a desiccator or a controlled humidity environment (ideally 40-60% RH). 2. If dehydration is suspected, the material can potentially be rehydrated by exposure to a controlled higher humidity environment, but this may not restore the original crystal form and is generally not recommended without further analysis.
Discoloration (e.g., yellowing) 1. Oxidation: Exposure to air and light, especially over prolonged periods, can lead to oxidative degradation. 2. Incompatible Materials: Contact with strong oxidizing agents can cause degradation.[5][6]1. Store in a tightly sealed, amber glass container to protect from light. 2. Consider purging the container with an inert gas like nitrogen or argon before sealing. 3. Ensure the storage area is free from incompatible chemicals.
Inconsistent analytical results (e.g., changes in melting point, spectroscopic profile) 1. Polymorphic Transformation: Changes in hydration state can lead to different solid forms (polymorphs) with distinct physical properties.[1][2][3][4][7] 2. Chemical Degradation: Exposure to heat or incompatible substances may cause chemical decomposition.[6][8]1. Confirm the solid form using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). 2. Store at a consistent, cool temperature to minimize the risk of thermal degradation and polymorphic changes.[9][10] 3. Re-test the material to confirm its identity and purity before use.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for this compound to prevent degradation?

To ensure the stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated place.[6][9][11] The container should be tightly sealed to prevent moisture loss or uptake.[5][10][11] For long-term storage, maintaining a relative humidity between 40% and 60% is advisable to prevent dehydration or further hydration.[1][2][3] The material should also be protected from light.[6]

2. What are the primary degradation pathways for this compound during storage?

The most significant degradation pathway for this compound under typical storage conditions is the loss of its water of hydration (dehydration). This process can be initiated by exposure to low relative humidity and can lead to the formation of different solid forms, including an anhydrous or amorphous state.[1][2][3][4][7] While stable under normal conditions, exposure to high temperatures or incompatible materials like strong oxidizing agents can lead to chemical decomposition.[6][9]

3. How does relative humidity affect the stability of this compound?

Relative humidity (RH) plays a critical role in the stability of this compound. The dihydrate form shows non-stoichiometric dehydration at RH values below 40% at 25°C.[1][2][3] The resulting dehydrated form is metastable and can convert to the anhydrous form under very dry conditions or rehydrate back to the dihydrate form upon exposure to moisture.[1][2][3] Other hydrate (B1144303) forms of brucine exist and have different stability profiles with respect to RH. For instance, a tetrahydrate form can collapse into an amorphous phase upon losing water.[2][3]

4. Can this compound be stored in a standard laboratory freezer?

While storing at low temperatures is generally recommended to slow down chemical degradation, placing this compound in a standard freezer may not be ideal. The low humidity environment in a freezer can accelerate dehydration. If freezer storage is necessary, ensure the container is hermetically sealed to prevent moisture loss.

5. What analytical techniques can be used to assess the stability of this compound?

Several analytical techniques can be employed to monitor the stability of this compound:

  • Gravimetric Moisture Sorption (GMS): To determine the effect of humidity on the hydration state.

  • Powder X-ray Diffraction (PXRD): To identify the solid form and detect any polymorphic changes.

  • Thermal Analysis (DSC/TGA): To determine the melting point, dehydration temperature, and thermal stability.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect any degradation products.

  • Spectroscopy (FTIR, Raman): To monitor changes in the chemical structure.

Quantitative Stability Data

The stability of different solid forms of brucine is highly dependent on temperature and relative humidity (RH).

Table 1: Stability of Brucine Solid Forms at 25°C

Solid FormRelative Humidity (RH) Range for StabilityObservations
Dihydrate (HyA) > 40%Exhibits non-stoichiometric dehydration below 40% RH.[1][2][3]
Anhydrous (AH) < 40%Thermodynamically most stable form at low RH.[1][2][3]
Tetrahydrate (HyB) Formation conditions varyLoss of water leads to an amorphous phase.[2][3]
Hydrate C (HyC) ≥ 55%Dehydrates to the anhydrous form below 55% RH.[1][2][3]

Experimental Protocols

Protocol 1: Determination of Hydration State by Thermogravimetric Analysis (TGA)

  • Instrument: Calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a TGA pan.

  • Method:

    • Equilibrate the sample at 25°C.

    • Heat the sample from 25°C to 200°C at a rate of 10°C/min under a nitrogen purge.

    • Record the weight loss as a function of temperature.

  • Analysis: Calculate the percentage weight loss corresponding to the loss of water molecules. For this compound (C₂₃H₂₆N₂O₄·2H₂O, MW = 430.5 g/mol ), the theoretical water content is approximately 8.36%.

Protocol 2: Identification of Solid Form by Powder X-ray Diffraction (PXRD)

  • Instrument: Powder X-ray Diffractometer with a Cu Kα radiation source.

  • Sample Preparation: Gently grind the this compound sample to a fine powder. Pack the powder into a sample holder.

  • Method:

    • Scan the sample over a 2θ range of 5° to 40°.

    • Set the step size to 0.02° and the scan speed to 1°/min.

  • Analysis: Compare the resulting diffractogram with reference patterns for this compound and its potential degradation products (anhydrous, amorphous forms) to identify the solid form.

Visualizations

DegradationPathway Brucine_dihydrate This compound Dehydrated_form Isomorphic Dehydrate Brucine_dihydrate->Dehydrated_form < 40% RH Amorphous_form Amorphous Form Brucine_dihydrate->Amorphous_form Rapid Dehydration Dehydrated_form->Brucine_dihydrate > 40% RH Anhydrous_form Anhydrous Form Dehydrated_form->Anhydrous_form Dry Conditions Anhydrous_form->Brucine_dihydrate High RH

Caption: Dehydration pathway of this compound under different humidity conditions.

ExperimentalWorkflow cluster_storage Storage Conditions cluster_analysis Stability Assessment T_RH Temperature & Relative Humidity PXRD PXRD (Solid Form) T_RH->PXRD Analyzed by Light Light Exposure Light->PXRD Analyzed by Container Container Closure Container->PXRD Analyzed by TGA TGA (Hydration State) PXRD->TGA Analyzed by HPLC HPLC (Purity) TGA->HPLC Analyzed by Stable Stable HPLC->Stable No Change Degraded Degraded HPLC->Degraded Change Detected Sample This compound Sample Sample->T_RH Stored under Sample->Light Stored under Sample->Container Stored under

Caption: Workflow for assessing the stability of this compound.

TroubleshootingTree Start Observed Degradation? Physical_Change Physical Change? Start->Physical_Change Yes No_Issue No Issue Start->No_Issue No Chemical_Change Chemical Change? Physical_Change->Chemical_Change No Check_Humidity Check Storage RH Physical_Change->Check_Humidity Yes (Clumping/Loss of Form) Check_Temp_Light Check Temp & Light Chemical_Change->Check_Temp_Light Yes (Discoloration) Check_Purity Check Purity (HPLC) Chemical_Change->Check_Purity No (Inconsistent Results) Store_Dry_Cool Store in Tightly Sealed Container in a Cool, Dry, Dark Place Check_Humidity->Store_Dry_Cool Check_Temp_Light->Store_Dry_Cool Check_Purity->Store_Dry_Cool

Caption: Troubleshooting decision tree for this compound degradation.

References

Technical Support Center: Chiral Resolution with Brucine Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing difficulties with chiral resolution using brucine (B1667951) dihydrate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chiral resolution of racemic acids using brucine dihydrate.

Issue 1: No crystallization of the diastereomeric salt occurs.

Q: I've mixed my racemic acid with this compound in the chosen solvent and cooled the solution, but no crystals have formed. What could be the problem?

A: This is a common issue that typically points to problems with supersaturation.[1]

  • High Solubility: The diastereomeric salts may be too soluble in the selected solvent, preventing the solution from becoming supersaturated upon cooling.[1]

  • Insufficient Concentration: The concentration of the salts might be below their solubility limit at the crystallization temperature.[1]

Troubleshooting Steps:

  • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts.[2]

  • Solvent Screening: The choice of solvent is critical.[2] Experiment with different solvents or solvent mixtures where the salts are less soluble.

  • Lower Temperature: Reduce the final crystallization temperature (e.g., to 0-5 °C) to decrease the solubility of the salts.[1]

  • Induce Crystallization:

    • Seeding: Add a few seed crystals of the desired diastereomeric salt to the solution to initiate crystal growth.[1]

    • Scratching: If seed crystals are unavailable, scratching the inside of the flask at the air-liquid interface with a glass rod can create nucleation sites.[2]

  • Add an Anti-Solvent: Slowly add a solvent in which the diastereomeric salts are known to be poorly soluble. This can induce precipitation.[2]

Issue 2: The resolution is poor, resulting in low diastereomeric or enantiomeric excess (d.e. or e.e.).

Q: I've isolated crystals, but analysis shows a low diastereomeric excess. What is causing this, and how can I improve the purity?

A: Low diastereomeric excess often results from the co-crystallization of both diastereomers.[2]

  • Suboptimal Solvent: The solvent system may not provide a large enough difference in solubility between the two diastereomeric salts.[2]

  • Rapid Cooling: Cooling the solution too quickly can trap the more soluble diastereomer within the crystal lattice of the less soluble one.[2]

  • Incorrect Stoichiometry: The molar ratio of the racemic acid to the resolving agent can significantly affect the efficiency of the resolution.[2]

Troubleshooting Steps:

  • Solvent Optimization: Conduct a solvent screen to identify a system that maximizes the solubility difference between the two diastereomeric salts.

  • Controlled Cooling: Employ a slow and controlled cooling rate to allow for the selective crystallization of the less soluble diastereomer.

  • Recrystallization: Purify the obtained crystals by recrystallizing them one or more times. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each stage.[3]

  • Vary Stoichiometry: Experiment with different molar ratios of this compound to your racemic acid (e.g., 0.5 to 1.0 equivalents).[1]

Issue 3: The yield of the desired diastereomeric salt is very low.

Q: The purity of my crystals is high, but the overall yield is unacceptably low. How can I increase the amount of product I recover?

A: A low yield indicates that a significant amount of the desired diastereomer remains dissolved in the mother liquor.[1]

Troubleshooting Steps:

  • Optimize Solvent and Temperature: Screen for a solvent that further minimizes the solubility of the target salt and experiment with lower final crystallization temperatures to maximize precipitation.[1][2]

  • Mother Liquor Analysis: Analyze the mother liquor to quantify the amount of the desired diastereomer that remains in solution.

  • Second Crop Crystallization: Concentrate the mother liquor to try and obtain a second crop of crystals. Note that this second crop may have a lower diastereomeric excess.

  • Avoid Premature Isolation: Ensure that the crystallization process has reached equilibrium before filtering the crystals.

Issue 4: The diastereomeric salt "oils out" instead of crystallizing.

Q: Upon cooling, my product separated as a liquid or oil instead of forming solid crystals. What should I do?

A: "Oiling out" occurs when the solute separates from the solution as a liquid phase.[1] This often happens when the solution is too supersaturated or when the crystallization temperature is above the melting point of the solvated solid.[1][2]

Troubleshooting Steps:

  • Reduce Supersaturation:

    • Use a more dilute solution.[1]

    • Employ a much slower cooling rate.[1]

    • If using an anti-solvent, add it very slowly and at a higher temperature.[1]

  • Adjust Crystallization Temperature: Find a solvent system that allows for crystallization to occur at a temperature well below the melting point of the salt.[1]

  • Ensure Agitation: Proper stirring can sometimes prevent oiling out and promote crystallization.[1]

Frequently Asked Questions (FAQs)

Q1: What is the principle behind chiral resolution using this compound?

A1: Chiral resolution with this compound is based on the formation of diastereomeric salts.[4] Brucine is an enantiomerically pure chiral base.[5] When it reacts with a racemic acid (a 50:50 mixture of two enantiomers), it forms two different diastereomeric salts.[5] Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization.[4] Once separated, the pure enantiomers of the acid can be recovered by treating the diastereomeric salts with a strong acid.[5]

Q2: How do I choose the right solvent for my resolution?

A2: The choice of solvent is crucial and often determined empirically.[2] An ideal solvent should exhibit a significant difference in solubility for the two diastereomeric salts. One salt should be sparingly soluble, allowing it to crystallize, while the other remains in solution. A screening of various common solvents like acetone, methanol, ethanol, and their mixtures with water is a good starting point.[1]

Q3: Does the hydration state of brucine matter?

A3: Yes, the hydration state of brucine can be complex and is influenced by temperature and relative humidity.[6][7] Brucine can exist as a dihydrate, tetrahydrate, or in an anhydrous form.[6][8] These different forms can have different properties, and phase impurities can affect the kinetics of salt formation and crystallization.[6][7] It is important to use a consistent and well-characterized form of brucine for reproducible results. The dihydrate is a commonly used form.[6][7]

Q4: What are the typical molar equivalents of this compound to use?

A4: Typically, 0.5 to 1.0 molar equivalents of the chiral resolving agent are used relative to the racemic mixture.[1] However, the optimal ratio can vary depending on the specific acid and solvent system and may require empirical optimization.

Q5: How can I recover the brucine resolving agent after the resolution?

A5: After liberating your resolved acid by treating the diastereomeric salt with a strong acid (like HCl), the brucine will be in the aqueous layer as its corresponding salt (e.g., brucine hydrochloride). You can then recover the brucine by making the aqueous layer basic with a strong base (like NaOH), which will precipitate the free base form of brucine. The precipitated brucine can then be collected by filtration.

Data Presentation

Table 1: General Parameters for Diastereomeric Salt Crystallization
ParameterTypical RangeKey Consideration
Resolving Agent Equivalence 0.5 - 1.0 eq.Can significantly impact resolution efficiency and yield.[2]
Concentration VariesMust be high enough for supersaturation but low enough to avoid "oiling out".
Cooling Rate Slow (e.g., 1-5 °C/hour)Rapid cooling can lead to co-crystallization and lower purity.[2]
Final Crystallization Temp. 0 °C to Room Temp.Lower temperatures decrease solubility and can improve yield.[1]

Experimental Protocols

Protocol 1: General Procedure for Chiral Resolution via Diastereomeric Salt Crystallization
  • Salt Formation:

    • Dissolve the racemic acid in a suitable solvent, warming if necessary to achieve complete dissolution.[1]

    • In a separate flask, dissolve 0.5-1.0 molar equivalents of this compound in the same solvent, again warming if required.[1]

    • Add the this compound solution to the racemic acid solution with stirring.

  • Crystallization:

    • Allow the solution to cool slowly and undisturbed to room temperature.[1] A controlled cooling rate is crucial.[1]

    • If no crystals form, consider further cooling in an ice bath or refrigerator (0-5 °C).[1]

    • If crystallization still does not occur, attempt to induce it by seeding with a small crystal of the desired salt or by scratching the inside of the flask.[1]

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals sparingly with a small amount of cold solvent to remove any adhering mother liquor.[1]

    • Dry the crystals under vacuum.[1]

  • Analysis:

    • Determine the yield and melting point of the crystalline salt.

    • Assess the diastereomeric purity using an appropriate analytical technique such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in a suitable solvent.

    • Treat the solution with a dilute strong acid (e.g., HCl) to protonate the acid and form the brucine salt.

    • Extract the liberated enantiomerically pure acid into an organic solvent.

    • Wash, dry, and evaporate the organic layer to isolate the pure enantiomer.

Visualizations

G Troubleshooting Workflow for Chiral Resolution Failures start Start: Chiral Resolution Experiment check_crystals Crystals Formed? start->check_crystals no_crystals No Crystallization check_crystals->no_crystals No oiling_out Product 'Oils Out'? check_crystals->oiling_out Yes troubleshoot_solubility Increase Concentration Lower Temperature Change Solvent Seed/Scratch no_crystals->troubleshoot_solubility troubleshoot_solubility->check_crystals Retry check_purity Analyze Purity (d.e. / e.e.) purity_ok Purity Acceptable? check_purity->purity_ok low_purity Low Purity purity_ok->low_purity No check_yield Analyze Yield purity_ok->check_yield Yes troubleshoot_purity Recrystallize Slow Cooling Rate Optimize Solvent low_purity->troubleshoot_purity troubleshoot_purity->check_purity Retry yield_ok Yield Acceptable? check_yield->yield_ok low_yield Low Yield yield_ok->low_yield No end Success: Pure Enantiomer Isolated yield_ok->end Yes troubleshoot_yield Lower Temperature Concentrate Mother Liquor Optimize Solvent low_yield->troubleshoot_yield troubleshoot_yield->check_yield Retry oiling_out->check_purity No handle_oiling Reduce Supersaturation Slower Cooling Change Solvent oiling_out->handle_oiling Yes handle_oiling->check_crystals Retry

Caption: Troubleshooting workflow for chiral resolution experiments.

G Principle of Diastereomeric Salt Formation racemic_acid Racemic Acid ((R)-Acid + (S)-Acid) mixture Mixture of Diastereomeric Salts Salt 1: [(R)-Acid • (-)-Brucine] Salt 2: [(S)-Acid • (-)-Brucine] racemic_acid->mixture brucine Chiral Resolving Agent ((-)-Brucine) brucine->mixture separation Fractional Crystallization (Based on different solubilities) mixture->separation less_soluble Less Soluble Salt Crystallizes (e.g., [(R)-Acid • (-)-Brucine]) separation->less_soluble Solid more_soluble More Soluble Salt Stays in Solution (e.g., [(S)-Acid • (-)-Brucine]) separation->more_soluble Solution (Mother Liquor) acid_liberation1 Acid Liberation (Add Strong Acid) less_soluble->acid_liberation1 acid_liberation2 Acid Liberation (Add Strong Acid) more_soluble->acid_liberation2 enantiomer1 Pure (R)-Acid acid_liberation1->enantiomer1 enantiomer2 Pure (S)-Acid acid_liberation2->enantiomer2

Caption: Formation and separation of diastereomeric salts.

References

Improving the yield of Brucine extraction from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Brucine (B1667951) from natural sources. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your experimental workflow and improve yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common natural source for Brucine extraction?

A1: The most prevalent natural source for extracting Brucine is the seeds of the Strychnos nux-vomica tree.[1] This plant is also a primary source of strychnine (B123637), a structurally similar alkaloid.

Q2: What are the key physicochemical properties of Brucine to consider during extraction?

A2: Brucine is a weak alkaline indole (B1671886) alkaloid.[1] It is readily soluble in organic solvents such as ethanol (B145695), methanol (B129727), and chloroform (B151607), but it is poorly soluble in water.[1][2] This differential solubility is fundamental to the extraction and purification processes.

Q3: Which solvent system is most effective for Brucine extraction?

A3: Ethanol has been reported to be a highly efficient solvent for Brucine extraction.[3] A study on the reflux extraction of total alkaloids from Strychnos nux-vomica found that 50% ethanol adjusted to a pH of 5 was optimal.[1] Other solvents like methanol, acid water, and alkaline chloroform have also been used.[1][3]

Q4: How can the extraction efficiency of Brucine be improved?

A4: Microwave-assisted extraction (MAE) has been shown to improve the extraction rate of Brucine compared to conventional reflux methods.[1] Additionally, optimizing parameters such as solvent concentration, solid-to-liquid ratio, extraction time, and temperature is crucial for maximizing yield.[3]

Q5: What are the common methods for purifying crude Brucine extract?

A5: Common purification techniques include silica (B1680970) gel column chromatography and pH-zone-refining counter-current chromatography.[1] Crystallization is another fundamental method for purifying Brucine from the crude extract.[3]

Q6: What analytical techniques are used to quantify Brucine?

A6: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantification of Brucine.[4][5][6] Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and 1H-NMR have also been employed for identification and quantification.[4][6][7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Brucine Yield 1. Incomplete extraction from the plant matrix. 2. Suboptimal solvent choice or conditions. 3. Degradation of Brucine during extraction. 4. Loss of product during workup and purification.1. Ensure the plant material is finely powdered to maximize surface area. Increase extraction time or perform additional extraction cycles.[8] 2. Switch to a more efficient solvent like 50% ethanol at pH 5.[1] Consider using microwave-assisted extraction to improve efficiency.[1] 3. Avoid excessively high temperatures and prolonged exposure to harsh acidic or basic conditions, which can lead to alkaloid degradation.[9] 4. Carefully rinse all glassware and equipment used during transfer and workup steps to minimize mechanical loss.[8]
Emulsion Formation During Liquid-Liquid Extraction 1. High concentration of surfactant-like compounds in the extract. 2. Vigorous shaking of the separatory funnel. 3. Use of chlorinated solvents.1. Add a saturated brine solution to increase the ionic strength of the aqueous phase and help break the emulsion.[10] 2. Gently swirl or invert the separatory funnel instead of shaking it vigorously.[10] 3. If possible, consider using a non-chlorinated organic solvent. Using phase separation filter paper can also be effective.[10]
Co-extraction of Strychnine Strychnine is structurally similar to Brucine and is present in the same natural source, leading to its co-extraction.Utilize chromatographic techniques for separation. Strychnine, being less polar, will elute first from a silica gel column with less polar solvents (e.g., chloroform), while Brucine will elute with more polar solvents (e.g., methanol).[11] pH-zone-refining counter-current chromatography is also highly effective for separating these two alkaloids.[12]
Presence of Impurities in the Final Product 1. Incomplete removal of other co-extracted plant metabolites. 2. Solvent impurities. 3. Degradation products.1. Repeat purification steps such as column chromatography or recrystallization. Ensure proper selection of mobile phase for chromatography to achieve good separation. 2. Use high-purity, HPLC-grade solvents for extraction and chromatography. 3. Store extracts and purified Brucine at low temperatures and protected from light to minimize degradation.
Difficulty in Crystallization 1. Presence of impurities inhibiting crystal formation. 2. Inappropriate solvent system. 3. Supersaturation not achieved or lost too quickly.1. Further purify the extract using column chromatography to remove impurities. 2. Use a solvent pair for crystallization. A common strategy is to dissolve Brucine in a good solvent (e.g., ethanol) and then add an anti-solvent (e.g., water) until turbidity is observed, followed by slow cooling.[3] 3. Allow the solution to cool slowly and undisturbed. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.

Quantitative Data on Brucine Extraction

The yield of Brucine can vary significantly depending on the extraction method, solvent, and source of the plant material. The following table summarizes reported yields from different studies.

Extraction Method Plant Part Solvent Brucine Yield Reference
Soxhlet ExtractionStrychnos nux-vomica seeds95% Ethanol0.46 ± 0.28 g/100g of dried seeds[13]
Purification of Total Alkaloid ExtractStrychnos nux-vomica-72.8% recovery from the total alkaloid extract[12]
HPLC QuantificationStrychnos nux-vomica leaves50% Ethanol1.6 mg in 500mg of extract (0.32%)[4][6]

Experimental Protocols

Protocol 1: Reflux Extraction of Brucine from Strychnos nux-vomica Seeds

Objective: To extract total alkaloids, including Brucine, from Strychnos nux-vomica seeds using the reflux method.

Materials and Equipment:

  • Dried and powdered Strychnos nux-vomica seeds

  • 50% Ethanol (v/v)

  • Hydrochloric acid (HCl) or acetic acid to adjust pH

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filter paper and funnel

  • Rotary evaporator

Procedure:

  • Weigh 100 g of finely powdered Strychnos nux-vomica seeds and place them in a 2 L round-bottom flask.

  • Add 600 mL of 50% ethanol to the flask (solid-to-liquid ratio of 1:6 g/mL).

  • Adjust the pH of the solvent to approximately 5 using a suitable acid (e.g., dilute HCl or acetic acid).

  • Set up the reflux apparatus by connecting the condenser to the flask and placing the flask in the heating mantle.

  • Heat the mixture to a gentle boil and allow it to reflux for 1 hour.[1]

  • After 1 hour, turn off the heat and allow the mixture to cool to room temperature.

  • Filter the mixture through filter paper to separate the extract from the solid plant material.

  • Return the solid material to the flask and repeat the extraction process two more times with fresh solvent.

  • Combine the filtrates from all three extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

Protocol 2: Purification of Brucine using Silica Gel Column Chromatography

Objective: To separate Brucine from other co-extracted alkaloids and impurities.

Materials and Equipment:

  • Crude Brucine extract

  • Silica gel (for column chromatography)

  • Glass chromatography column

  • Solvents: Chloroform and Methanol (HPLC grade)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

Procedure:

  • Prepare a slurry of silica gel in chloroform and pack it into the chromatography column.

  • Dissolve the crude extract in a minimal amount of chloroform.

  • Carefully load the dissolved extract onto the top of the silica gel column.

  • Begin eluting the column with 100% chloroform. Strychnine, being less polar, will start to elute.

  • Monitor the elution process by collecting fractions and analyzing them using TLC.

  • Gradually increase the polarity of the mobile phase by adding methanol to the chloroform. A common gradient is to increase the methanol percentage from 1% to 10%.

  • Brucine, being more polar than strychnine, will elute as the polarity of the mobile phase increases.[11]

  • Collect the fractions containing Brucine, as identified by TLC comparison with a Brucine standard.

  • Combine the pure Brucine fractions and evaporate the solvent to obtain the purified Brucine.

Visualizations

experimental_workflow start Start: Dried Strychnos nux-vomica Seeds powdering Powdering of Seeds start->powdering extraction Reflux Extraction (50% Ethanol, pH 5, 1 hr x 3) powdering->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Alkaloid Extract concentration->crude_extract chromatography Silica Gel Column Chromatography crude_extract->chromatography fraction_collection Fraction Collection & TLC Analysis chromatography->fraction_collection strychnine_fraction Strychnine Fractions (Less Polar) fraction_collection->strychnine_fraction Early Fractions brucine_fraction Brucine Fractions (More Polar) fraction_collection->brucine_fraction Later Fractions solvent_evaporation Solvent Evaporation brucine_fraction->solvent_evaporation purified_brucine Purified Brucine solvent_evaporation->purified_brucine end End purified_brucine->end

Caption: Workflow for Brucine Extraction and Purification.

troubleshooting_logic low_yield Low Brucine Yield? check_extraction Optimize Extraction Parameters (Solvent, Time, Method) low_yield->check_extraction Yes yield_ok Yield Acceptable low_yield->yield_ok No emulsion Emulsion Formation? check_extraction->emulsion check_workup Review Workup & Purification Steps (Minimize Transfers, Rinse Glassware) check_workup->emulsion gentle_mixing Use Gentle Mixing Add Brine emulsion->gentle_mixing Yes no_emulsion Clear Phase Separation emulsion->no_emulsion No impurity Impurities Present? gentle_mixing->impurity re_purify Repeat Chromatography or Recrystallize impurity->re_purify Yes pure_product Pure Product Obtained impurity->pure_product No re_purify->pure_product no_emulsion->impurity

Caption: Troubleshooting Logic for Brucine Extraction.

References

Technical Support Center: Managing Brucine Toxicity in Cell-Based Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the inherent toxicity of brucine (B1667951) in cell-based experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful and reproducible use of brucine in a laboratory setting.

Troubleshooting Guide & FAQs

This section addresses common challenges and questions related to the use of brucine in cell culture.

Question/Issue Answer/Troubleshooting Steps
1. High cell death is observed even at low brucine concentrations. Possible Cause: High sensitivity of the cell line, incorrect concentration calculation, or issues with the brucine stock solution.Troubleshooting:Verify Cell Line Sensitivity: Consult literature for reported IC50 values for your specific cell line. Some cell lines are inherently more sensitive to brucine.[1]• Confirm Concentration: Double-check all calculations for dilutions of your brucine stock solution.• Check Stock Solution: Ensure your brucine stock solution is properly dissolved and has been stored correctly. Consider preparing a fresh stock solution. Brucine is commonly dissolved in DMSO.[2]• Optimize Seeding Density: Ensure an optimal cell seeding density is used. Too few cells can be overly sensitive to toxic compounds.
2. Inconsistent results between experiments. Possible Cause: Variability in cell passage number, inconsistent incubation times, or fluctuations in incubator conditions.Troubleshooting:Standardize Cell Passage: Use cells within a consistent and low passage number range for all experiments.• Precise Incubation Times: Adhere strictly to the planned incubation times for brucine treatment.• Monitor Incubator Conditions: Regularly check and maintain stable temperature, CO2, and humidity levels in your cell culture incubator.
3. Brucine precipitation in the culture medium. Possible Cause: The concentration of brucine or the solvent (e.g., DMSO) is too high, exceeding its solubility in the aqueous medium.Troubleshooting:Limit Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium does not exceed a non-toxic level, typically below 0.5%.[2]• Pre-warm Medium: Make final dilutions of the brucine stock in pre-warmed culture medium to improve solubility.[2]• Use Brucine Sulfate: Consider using brucine sulfate, which has better aqueous solubility compared to brucine.
4. Unexpected morphological changes in cells not consistent with apoptosis. Possible Cause: Off-target effects of brucine or cellular stress responses other than apoptosis.Troubleshooting:Microscopic Examination: Carefully document morphological changes using phase-contrast microscopy.• Multiple Viability Assays: Employ a secondary cytotoxicity assay to confirm the results. For example, complement an MTT assay with a lactate (B86563) dehydrogenase (LDH) assay to measure membrane integrity.• Investigate Other Cell Death Mechanisms: Consider assays for other forms of cell death, such as necrosis or autophagy.
5. Difficulty in reproducing published IC50 values. Possible Cause: Differences in experimental conditions such as cell line passage, serum concentration in the medium, or the specific assay protocol used.Troubleshooting:Align Protocols: Compare your experimental protocol with the published study in detail and align conditions as closely as possible.• Serum Considerations: Be aware that components in fetal bovine serum (FBS) can sometimes interact with test compounds, influencing their activity.• Assay Choice: Different cytotoxicity assays measure different cellular parameters and can yield varying IC50 values.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) of brucine varies significantly across different cell lines and experimental durations. The following table summarizes reported IC50 values.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
A2780Ovarian Cancer721.43[1]
QBC939CholangiocarcinomaNot Specified~10 (Concentration used for follow-up tests)[3]
U87, LN18, LN229Glioblastoma24Significant suppression at 500 and 1000[4]
HepG2Liver Cancer48~1000 (for 78.3% cell death)[5][6]
LoVoColon Cancer72>760 (concentration for >70% inhibition)[1]
SMMC-7721Liver CancerNot SpecifiedStrong growth inhibitory effect[7]

Key Signaling Pathways Affected by Brucine

Brucine exerts its cytotoxic effects through the modulation of several key signaling pathways, primarily leading to apoptosis and cell cycle arrest.

Brucine_Signaling_Pathways cluster_apoptosis Apoptosis Induction cluster_other_pathways Other Affected Pathways Brucine Brucine Bcl2 Bcl-2 (Downregulation) Brucine->Bcl2 Bax Bax (Upregulation) Brucine->Bax COX2 COX-2 (Inhibition) Brucine->COX2 Ca2 Intracellular Ca2+ (Increase) Brucine->Ca2 JNK JNK Pathway (Activation) Brucine->JNK Wnt_BetaCatenin Wnt/β-catenin (Inhibition) Brucine->Wnt_BetaCatenin PI3K_Akt PI3K/Akt (Inhibition) Brucine->PI3K_Akt Mitochondria Mitochondrial Depolarization Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Bcl2->Mitochondria Bax->Mitochondria Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis COX2->Apoptosis Ca2->Mitochondria JNK->Apoptosis Cell_Proliferation Cell Proliferation (Inhibition) Wnt_BetaCatenin->Cell_Proliferation PI3K_Akt->Cell_Proliferation

Caption: Signaling pathways modulated by brucine leading to apoptosis and inhibition of cell proliferation.

Experimental Protocols

MTT Assay for Cell Viability

This protocol outlines the steps to assess the cytotoxicity of brucine using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

MTT_Assay_Workflow start Start step1 1. Seed cells in a 96-well plate and incubate for 24h. start->step1 end End step2 2. Treat cells with varying concentrations of brucine. step1->step2 step3 3. Incubate for desired duration (e.g., 24, 48, 72h). step2->step3 step4 4. Add MTT solution to each well and incubate for 4h. step3->step4 step5 5. Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals. step4->step5 step6 6. Measure absorbance at 570 nm using a microplate reader. step5->step6 step7 7. Calculate cell viability and determine the IC50 value. step6->step7 step7->end

Caption: Workflow for determining brucine cytotoxicity using the MTT assay.

Detailed Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Brucine Treatment: Prepare a series of brucine dilutions in culture medium from a stock solution. Remove the medium from the wells and add 100 µL of the brucine dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest brucine concentration) and an untreated control (medium only).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This protocol details the detection and quantification of apoptotic cells following brucine treatment using Annexin V-FITC and Propidium Iodide (PI) staining.

Detailed Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of brucine for the specified duration. Include both untreated and positive controls.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at 1,500 rpm for 5 minutes and wash the pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Flow Cytometry for Cell Cycle Analysis

This protocol describes how to analyze the cell cycle distribution of brucine-treated cells using PI staining.

Detailed Methodology:

  • Cell Treatment and Harvesting: Treat cells with brucine as described for the apoptosis assay. Harvest approximately 1x10⁶ cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Signaling Pathway Analysis

This protocol provides a general framework for examining the effect of brucine on the protein expression levels involved in key signaling pathways.

Detailed Methodology:

  • Protein Extraction: After treating cells with brucine, wash them with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, Akt) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

References

Minimizing batch-to-batch variability of Brucine dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing batch-to-batch variability of brucine (B1667951) dihydrate. Understanding and controlling the hydration state of brucine is critical for consistent experimental results.

Troubleshooting Guide: Managing Brucine Dihydrate Variability

Batch-to-batch variability in this compound is primarily linked to its complex polymorphic nature and its tendency to form various hydrates. The stability of these forms is highly dependent on environmental conditions such as temperature and relative humidity. This guide provides solutions to common issues encountered during the handling and use of this compound.

Problem Potential Cause Recommended Solution
Inconsistent Solubility The sample may be a mixture of different hydrate (B1144303) forms (e.g., dihydrate, tetrahydrate) or the anhydrous form, each having different solubility profiles.[1][2]1. Standardize Storage Conditions: Store this compound in a controlled environment with consistent temperature and relative humidity (RH). For the dihydrate form, storage at RH > 40% at 25°C is recommended to prevent dehydration.[3] 2. Characterize Each Batch: Before use, analyze each new batch using Powder X-ray Diffraction (PXRD) to confirm the crystalline form and Thermogravimetric Analysis (TGA) to determine the water content. 3. Pre-equilibration: Before preparing a solution, equilibrate the solid sample in the intended solvent system for a standardized period.
Variable Crystal Habit/Morphology Crystallization conditions (temperature, solvent, cooling rate) were not precisely controlled, leading to the formation of different crystal forms. Brucine is known to form at least three hydrates and an anhydrous form.[3][4]1. Controlled Crystallization: Develop and strictly adhere to a standard operating procedure (SOP) for crystallization. For instance, to specifically obtain the dihydrate, stir a suspension of brucine in water between 40 and 50°C for 24 hours.[3] 2. Seed Crystals: Use seed crystals from a well-characterized batch of the desired polymorph to ensure consistent crystallization of that form.
Unexpected Thermal Behavior (e.g., different melting point) The sample may have converted to a different polymorphic or hydrated form upon heating. For example, this compound can dehydrate to an amorphous form before crystallizing into the anhydrous form, which then melts at a different temperature.[3]1. Use Appropriate Analytical Techniques: Employ Differential Scanning Calorimetry (DSC) with controlled heating rates (e.g., 5°C/min) and appropriate pan types (e.g., pinhole lids) to understand the thermal transitions.[3] 2. Correlate with TGA: Always run a parallel TGA experiment to correlate thermal events with mass loss due to dehydration.
Inconsistent Analytical Results (e.g., HPLC, NMR) The presence of different hydrated forms can affect the calculated concentration if based on weight, as the water content varies between batches.1. Assay on a Dry Basis: Determine the water content of each batch using Karl Fischer titration or TGA.[5] Calculate the concentration based on the anhydrous molecular weight. 2. Standardize Sample Preparation: Ensure that the sample dissolution procedure is consistent across all experiments to minimize variability.
Degradation of the Sample Brucine can be sensitive to light and incompatible with strong oxidizing agents.[6][7]1. Proper Storage: Store this compound in a cool, dark place, away from incompatible chemicals. 2. Inert Atmosphere: For long-term storage, consider keeping it under an inert atmosphere like nitrogen.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common forms of brucine, and how do they differ?

A1: Brucine can exist in several solid forms, including an anhydrous form and multiple hydrates. The most commonly encountered are the dihydrate (two water molecules per brucine molecule) and a tetrahydrate (four water molecules).[3][9] These forms have different crystal structures, which can affect their physical properties like solubility, stability, and melting point. The stability of each form is dependent on temperature and relative humidity.[3][10]

Q2: How can I ensure I am working with the dihydrate form of brucine?

A2: To ensure you have this compound, you should:

  • Source from a reputable supplier that provides a certificate of analysis with characterization data.

  • Verify the identity and water content of each new batch upon receipt using techniques like Powder X-ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), and Karl Fischer titration.[5][11]

  • Store the compound under controlled conditions (e.g., >40% RH at 25°C) to maintain the dihydrate form.[3]

Q3: What are the ideal storage conditions for this compound?

A3: To maintain its integrity as a dihydrate, it should be stored in a controlled environment. The dihydrate form is stable at a relative humidity (RH) above approximately 40% at 25°C.[3] Storing it in very dry conditions (below 20% RH) can lead to water loss and conversion to an amorphous or anhydrous form.[3] It should also be protected from light and kept away from strong oxidizing agents.[6][7]

Q4: My melting point for this compound is different from the literature value. Why?

A4: The observed melting point can vary due to several factors. During heating in a DSC experiment, this compound first loses its water molecules (dehydration), which can result in an amorphous form. This amorphous material may then crystallize into the anhydrous form before finally melting at a higher temperature (around 178-179°C).[3] The heating rate and the type of sample pan used can influence this complex thermal behavior. Therefore, it's crucial to use a standardized method for melting point determination and to interpret the results in conjunction with other thermal analysis data like TGA.

Q5: How does the presence of different hydrates affect my experimental results?

A5: The presence of different hydrates can significantly impact results in several ways:

  • Concentration calculations: If you are preparing solutions by weight, the varying water content between a dihydrate and a tetrahydrate will lead to different actual concentrations of the active brucine molecule.

  • Solubility: Different polymorphic and hydrated forms can have different solubilities, affecting dissolution rates and bioavailability in drug development studies.[1]

  • Stability: The stability of the compound can be influenced by its hydration state.

Experimental Protocols

Powder X-ray Diffraction (PXRD) for Polymorph Identification
  • Objective: To identify the crystalline form of brucine in a given batch.

  • Methodology:

    • Gently grind a small amount of the sample to a fine powder.

    • Mount the powder on a sample holder.

    • Analyze the sample using a PXRD instrument, typically with Cu Kα radiation.

    • Scan over a 2θ range of 5° to 40°.

    • Compare the resulting diffractogram with reference patterns for known brucine polymorphs and hydrates to identify the form.

Thermogravimetric Analysis (TGA) for Water Content Determination
  • Objective: To quantify the amount of water in a brucine hydrate sample.

  • Methodology:

    • Calibrate the TGA instrument for mass and temperature.

    • Place a small, accurately weighed sample (5-10 mg) into a TGA pan.

    • Heat the sample from room temperature to approximately 200°C at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • The weight loss observed corresponds to the loss of water. Calculate the percentage of water content from the TGA curve. For this compound, a weight loss corresponding to two moles of water is expected.

Differential Scanning Calorimetry (DSC) for Thermal Behavior Analysis
  • Objective: To characterize the thermal transitions (e.g., dehydration, melting) of this compound.

  • Methodology:

    • Calibrate the DSC instrument for heat flow and temperature.

    • Accurately weigh a small sample (2-5 mg) into a DSC pan. Use a pinhole lid to allow for the escape of water vapor.

    • Heat the sample at a constant rate (e.g., 5°C/min) from room temperature to above its melting point (e.g., 200°C).

    • Record the heat flow as a function of temperature. The resulting thermogram will show endothermic and exothermic events corresponding to dehydration, crystallization, and melting.[3]

Data Presentation

Table 1: Physical Properties of Brucine and its Hydrates

PropertyBrucine (Anhydrous)This compoundBrucine Tetrahydrate
Molecular Formula C₂₃H₂₆N₂O₄C₂₃H₂₆N₂O₄ · 2H₂OC₂₃H₂₆N₂O₄ · 4H₂O
Molecular Weight 394.47 g/mol [2]430.49 g/mol [12][13]466.53 g/mol [14]
Melting Point (°C) ~178-179[3]Varies with heating rate due to dehydrationVaries with heating rate due to dehydration
Water Content (%) 0~8.36~15.43

Table 2: Key Analytical Techniques for this compound Characterization

TechniquePurposeKey Parameters to ControlExpected Outcome
PXRD Polymorph identification2θ scan range, scan speedDiffractogram characteristic of a specific crystalline form.
TGA Water content quantificationHeating rate, temperature range, atmosphereWeight loss curve indicating the amount of water.
DSC Thermal transition analysisHeating rate, pan type (open/sealed/pinhole)Thermogram showing endo/exothermic peaks for dehydration, crystallization, and melting.[3]
Karl Fischer Titration Precise water content measurementSolvent, endpoint determinationDirect and accurate measurement of water content.
HPLC Purity and assayMobile phase, column, flow rate, detection wavelengthChromatogram to determine purity and quantify brucine content.[15]

Visualizations

experimental_workflow cluster_proc Batch Characterization Workflow start Receive New Batch of This compound pxrd PXRD Analysis start->pxrd tga TGA Analysis start->tga dsc DSC Analysis start->dsc kf Karl Fischer Titration start->kf compare Compare Data to Reference Standards pxrd->compare tga->compare dsc->compare kf->compare accept Batch Accepted for Use compare->accept  Meets Specs reject Batch Rejected or Re-purification compare->reject  Out of Specs stability_relationships dihydrate This compound (HyA) amorphous Amorphous Brucine dihydrate->amorphous Dehydration (Heating or RH < 20%) amorphous->dihydrate Rehydration (Exposure to moisture) anhydrous Anhydrous Brucine (AH) amorphous->anhydrous Crystallization (Heating > 120°C) tetrahydrate Brucine Tetrahydrate (HyB) tetrahydrate->amorphous Dehydration (RH < 10%)

References

Technical Support Center: Enhancing the Stability of Brucine Dihydrate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the formulation of Brucine (B1667951) dihydrate.

Section 1: Frequently Asked Questions (FAQs)

Q1: My Brucine dihydrate formulation is showing physical instability. What are the likely causes?

A1: this compound is highly sensitive to environmental moisture. Its physical instability is often related to changes in its hydration state. Brucine can exist in various solid forms, including a dihydrate, tetrahydrate, an anhydrous form, and an amorphous phase. The stability of each form is dependent on the relative humidity (RH) and temperature.[1][2][3]

  • Dehydration: At a relative humidity below 40% at 25°C, this compound can lose water molecules, converting to an isomorphic dehydrate. This process can alter the physical properties of your formulation.[1][3]

  • Hygroscopicity: Conversely, exposure to high humidity can lead to water absorption, potentially causing deliquescence or conversion to a higher hydrate (B1144303) form.

  • Polymorphic Transformation: Temperature fluctuations can also induce transformations between different crystalline forms of Brucine, each with distinct physical properties.

Q2: What are the primary chemical degradation pathways for this compound?

A2: The main chemical degradation pathways for this compound include:

  • Oxidation: The tertiary amine and other electron-rich moieties in the Brucine molecule are susceptible to oxidation. The primary oxidation product is often Brucine N-oxide.[4][5] This can be accelerated by exposure to air, light, and the presence of certain excipients.

  • Hydrolysis: While generally slower, the amide bond in the Brucine structure can undergo hydrolysis, especially under acidic or basic conditions.

  • Photodegradation: Exposure to UV and visible light can lead to the degradation of Brucine. Photostability testing is a crucial part of stability studies as per ICH Q1B guidelines.

  • Thermal Degradation: High temperatures can cause decomposition of Brucine, potentially leading to the emission of toxic nitrogen oxides.[6]

Q3: I am observing unexpected peaks in my HPLC analysis of a stability sample. What could they be?

A3: Unexpected peaks are likely degradation products. The most common degradation product is Brucine N-oxide, resulting from oxidation.[4][5] Other minor degradation products can arise from hydrolysis or further oxidation reactions. To identify these peaks, it is recommended to perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) and analyze the resulting mixtures using a stability-indicating HPLC method, preferably coupled with mass spectrometry (LC-MS) for structural elucidation.[7][8]

Section 2: Troubleshooting Guides

Issue 1: Physical Instability - Caking, Deliquescence, or Change in Crystal Form
Potential Cause Troubleshooting Steps
Inappropriate Storage Humidity Control the relative humidity during storage. For this compound, maintaining an RH between 40% and 55% at 25°C is generally recommended to prevent dehydration or further hydration.[1][3]
Hygroscopic Excipients Review the excipients in your formulation for their hygroscopicity. Consider replacing highly hygroscopic excipients with less sensitive alternatives.
Inadequate Packaging Use packaging with a low moisture vapor transmission rate (MVTR).[4] High-density polyethylene (B3416737) (HDPE) bottles with desiccants or aluminum blister packs are good options for moisture-sensitive formulations.
Temperature Fluctuations Store the formulation at a controlled and consistent temperature to prevent polymorphic transformations.
Issue 2: Chemical Degradation - Loss of Potency or Appearance of Degradants
Potential Cause Troubleshooting Steps
Oxidation - Inert Atmosphere: Manufacture and package the formulation under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen. - Antioxidants: Consider adding antioxidants to the formulation. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[9] - Chelating Agents: If metal ions are suspected to catalyze oxidation, include a chelating agent like ethylenediaminetetraacetic acid (EDTA).
Hydrolysis - pH Control: For liquid or semi-solid formulations, use a buffering system to maintain the pH in a range where Brucine is most stable. This typically is near neutral pH. - Moisture Control: For solid formulations, minimize water content and protect from ambient humidity as described in Issue 1.
Photodegradation - Light-Protective Packaging: Use opaque or amber-colored primary packaging to protect the formulation from light. - UV-Blocking Coatings: For tablets, consider applying a coating that contains a UV-blocking agent like titanium dioxide.

Section 3: Data Presentation

Table 1: Solid-State Stability of Brucine Hydrates at 25°C

Solid FormRelative Humidity (RH) Range for StabilityObservations
Anhydrate (AH) < 40%Thermodynamically most stable form at low RH.[1][3]
Dihydrate (HyA) > 40%Exhibits non-stoichiometric dehydration below 40% RH.[1][3]
Tetrahydrate (HyB) Stable between 10% and 90% RHDehydrates to amorphous form below 10% RH.[1]
3.65-3.85 Hydrate (HyC) ≥ 55%Dehydrates to the anhydrous form below 55% RH.[1]

Table 2: Typical Conditions for Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionTypical DurationExpected Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C2 - 8 hoursHydrolysis of the amide bond
Base Hydrolysis 0.1 M NaOH at 60°C2 - 8 hoursHydrolysis of the amide bond
Oxidation 3% H₂O₂ at room temperature24 hoursFormation of Brucine N-oxide and other oxidative products
Thermal Degradation 80°C (dry heat)48 hoursVarious thermal decomposition products
Photodegradation ICH Q1B conditions (1.2 million lux hours visible, 200 watt hours/m² UV)As per ICH guidelinesPhotolytic degradation products

Section 4: Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • 3% Hydrogen peroxide

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block/water bath

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 8 hours. At appropriate time points (e.g., 2, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 8 hours. At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. At appropriate time points, withdraw an aliquot and dilute with mobile phase.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. At appropriate time points, withdraw a sample, dissolve in methanol, and dilute with mobile phase.

  • Photodegradation: Expose a solid sample and a solution of this compound to light as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. After exposure, prepare the samples for HPLC analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify this compound and separate it from its degradation products.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 0.02 M potassium dihydrogen phosphate (B84403) adjusted to a slightly acidic pH, such as 2.8, with phosphoric acid) is often effective.[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection Wavelength: 262 nm.[10]

  • Column Temperature: 30°C.[10]

  • Injection Volume: 20 µL.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is confirmed by its ability to resolve Brucine from all degradation products generated during the forced degradation study.

Section 5: Visualizations

cluster_formulation This compound Formulation cluster_stressors Stability Stressors cluster_degradation Degradation Pathways Formulation Formulation Humidity Humidity Formulation->Humidity exposed to Temperature Temperature Formulation->Temperature exposed to Light Light Formulation->Light exposed to Oxygen Oxygen Formulation->Oxygen exposed to pH pH Formulation->pH exposed to Dehydration Dehydration Humidity->Dehydration Polymorphic_Transformation Polymorphic_Transformation Temperature->Polymorphic_Transformation Photodegradation Photodegradation Light->Photodegradation Oxidation Oxidation Oxygen->Oxidation Hydrolysis Hydrolysis pH->Hydrolysis

Caption: Factors affecting this compound formulation stability.

Start Start Observe_Instability Observe Physical or Chemical Instability Start->Observe_Instability Identify_Type Identify Type of Instability Observe_Instability->Identify_Type Physical_Instability Physical Instability (Caking, Crystal Change) Identify_Type->Physical_Instability Physical Chemical_Instability Chemical Instability (Degradation Products) Identify_Type->Chemical_Instability Chemical Check_Humidity Check Storage RH and Excipient Hygroscopicity Physical_Instability->Check_Humidity Check_Packaging_Moisture Evaluate Packaging for Moisture Barrier Physical_Instability->Check_Packaging_Moisture Check_Oxidation Investigate Oxidative Degradation Chemical_Instability->Check_Oxidation Check_Hydrolysis Investigate Hydrolytic Degradation Chemical_Instability->Check_Hydrolysis Check_Photostability Assess Light Exposure Chemical_Instability->Check_Photostability Control_RH Control RH (40-55%) and Select Low Hygroscopicity Excipients Check_Humidity->Control_RH Improve_Packaging_Moisture Use High-Barrier Packaging (e.g., HDPE with Desiccant) Check_Packaging_Moisture->Improve_Packaging_Moisture Add_Antioxidant Inert Atmosphere, Add Antioxidants (BHT, BHA) Check_Oxidation->Add_Antioxidant Control_pH Buffer Formulation to Optimal pH Check_Hydrolysis->Control_pH Protect_from_Light Use Light-Protective Packaging Check_Photostability->Protect_from_Light End End Control_RH->End Improve_Packaging_Moisture->End Add_Antioxidant->End Control_pH->End Protect_from_Light->End

Caption: Troubleshooting workflow for this compound stability issues.

References

Technical Support Center: Refining Purification Methods for Synthesized Brucine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for their synthesized brucine (B1667951) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying synthesized brucine derivatives?

A1: The most common and effective methods for purifying synthesized brucine derivatives are recrystallization and column chromatography. For highly challenging separations, more advanced techniques like pH-zone-refining counter-current chromatography or two-dimensional high-performance liquid chromatography (2D-HPLC) may be employed to achieve high purity.[1][2]

Q2: How can I remove unreacted starting materials or byproducts?

A2: Both recrystallization and column chromatography are effective at removing unreacted starting materials and byproducts. The choice between them depends on the physical properties of your derivative and the impurities. Liquid-liquid extraction can also be used as a preliminary purification step to remove certain types of impurities before proceeding to chromatography or recrystallization.[3][4]

Q3: My brucine derivative is difficult to separate from other alkaloids like strychnine (B123637). What should I do?

A3: Due to their structural similarity, separating brucine derivatives from other alkaloids can be challenging. High-performance liquid chromatography (HPLC) with a C18 column is a powerful technique for this purpose.[5] Additionally, pH-zone-refining counter-current chromatography has been successfully used to separate brucine and strychnine with high purity.[1]

Q4: What purity levels can I expect from different purification methods?

A4: The achievable purity depends on the chosen method and the complexity of the crude mixture. Standard recrystallization and column chromatography can yield purities in the range of 95-98%. Advanced techniques like two-dimensional HPLC have been reported to achieve purities greater than 99%.[2] Counter-current chromatography has been shown to yield brucine with a purity of 96.8%.[1]

Q5: How can I assess the purity of my final product?

A5: High-performance liquid chromatography (HPLC) is the most common and reliable method for assessing the purity of brucine derivatives.[5][6] Gas chromatography-mass spectrometry (GC-MS) can also be used for identification and purity assessment.[6] Thin-layer chromatography (TLC) is a quick and simple method for monitoring the progress of purification.[7]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution
Compound does not dissolve in the hot solvent. The solvent is not appropriate for your derivative.Select a different solvent or solvent system. The ideal solvent should dissolve the compound at high temperatures but not at room temperature.[8] For brucine derivatives, methanol/water mixtures (e.g., 4:1) have been used successfully.[3]
Oiling out instead of crystallization. The boiling point of the solvent is higher than the melting point of your compound, or the solution is supersaturated.Use a lower boiling point solvent. Try adding a small seed crystal to induce crystallization. Ensure the cooling process is slow.[9]
No crystals form upon cooling. The solution is not saturated, or too much solvent was used.Evaporate some of the solvent to increase the concentration of your compound and then try cooling again. Scratching the inside of the flask with a glass rod can also help induce crystallization.
Low recovery of the purified compound. The compound is partially soluble in the cold solvent, or crystals were lost during filtration.Cool the solution in an ice bath to minimize solubility. Ensure you are using the correct filter paper and washing the crystals with a minimal amount of ice-cold solvent.
The purified compound is still impure. Impurities co-crystallized with your product.Perform a second recrystallization. Ensure that the initial dissolution is done at a temperature where impurities remain either fully dissolved or insoluble. The use of activated carbon can help remove colored impurities.[10]
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of compounds (overlapping peaks/spots). The mobile phase is too polar or not polar enough. The stationary phase is not appropriate.Optimize the mobile phase composition. A common mobile phase for brucine derivatives on a C18 column is a mixture of methanol, water, and a modifier like diethylamine (B46881) or formic acid.[4][11] If using silica (B1680970) gel, try a different solvent system with varying polarity.
The compound is not eluting from the column. The mobile phase is not polar enough to move the compound.Gradually increase the polarity of the mobile phase (gradient elution).
Cracking or channeling of the stationary phase. The column was not packed properly.Ensure the stationary phase is packed uniformly as a slurry to avoid air bubbles and cracks.[12]
Low yield after purification. The compound is irreversibly adsorbed onto the stationary phase, or some fractions containing the product were discarded.Add a modifier to the mobile phase (e.g., a small amount of acid or base) to reduce strong interactions with the stationary phase. Carefully monitor the fractions using TLC or a UV detector to ensure all product-containing fractions are collected.[12]

Quantitative Data Summary

HPLC Purity and Yield Data for Brucine and its Derivatives
Purification Method Starting Material Purity Achieved Yield Reference
pH-Zone-Refining Counter-Current ChromatographyTotal alkaloids from Strychnos nux-vomica96.8% (Brucine)72.8%[1]
Two-Dimensional HPLCCrude extract from nux vomica>99%Not Reported[2]
High-Speed Countercurrent ChromatographyCrude extracts of Semen Strychni99.78% (Brucine chloromethochloride)Not Reported[1]
RecrystallizationSynthesized Brucine derivativeNot specified, confirmed by IR, 1H, and 13C NMR62-78%[3]
HPLC Method Parameters for Brucine Analysis
Parameter Method 1 Method 2 Method 3
Column Waters C18C18 (250 mm x 4.6 mm, 5 µm)Phenomenex-ODS (250mm x 4.6mm x 5µm)
Mobile Phase Methanol:20mM Ammonium Formate:Formic Acid (32:68:0.68, v/v/v)Acetonitrile:0.01 mol/L Sodium Heptanesulfonate and 0.02 mol/L KH2PO4 (pH 2.8 with phosphoric acid) (21:79, v/v)Methanol:Water:Diethylamine (55:45:0.2, v/v)
Flow Rate Not Specified1.0 mL/min1.0 mL/min
Detection Wavelength Not Specified262 nm260 nm
Column Temperature Not Specified30 °CNot Specified
Reference [1][13][11]

Experimental Protocols

Protocol 1: Recrystallization of a Brucine Derivative
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold. For brucine derivatives, a methanol:water (4:1) mixture is a good starting point.[3]

  • Dissolution: Place the crude brucine derivative in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[10] Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Column Chromatography of a Brucine Derivative
  • Stationary Phase and Column Preparation: Choose an appropriate stationary phase (e.g., silica gel for normal-phase or C18 for reverse-phase chromatography). Pack the column with the stationary phase as a slurry in the initial mobile phase to ensure a uniform packing.[12]

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent and load it carefully onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase. For complex mixtures, a gradient elution (gradually increasing the mobile phase polarity) may be necessary for better separation.

  • Fraction Collection: Collect the eluent in a series of fractions.[12]

  • Analysis: Monitor the fractions by TLC or HPLC to identify which ones contain the purified brucine derivative.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude_Product Crude Synthesized Brucine Derivative Preliminary_Purification Preliminary Purification (e.g., Liquid-Liquid Extraction) Crude_Product->Preliminary_Purification Primary_Purification Primary Purification (Column Chromatography or Recrystallization) Preliminary_Purification->Primary_Purification Purity_Analysis Purity Analysis (HPLC, TLC) Primary_Purification->Purity_Analysis Pure_Product Pure Brucine Derivative (>95%) Purity_Analysis->Pure_Product Troubleshooting_Logic Start Low Purity After Initial Purification Attempt Check_Method Was the primary method recrystallization or column chromatography? Start->Check_Method Recrystallization_Path Recrystallization Issues Check_Method->Recrystallization_Path Recrystallization Chromatography_Path Chromatography Issues Check_Method->Chromatography_Path Chromatography Optimize_Recrystallization Optimize Solvent System Perform Second Recrystallization Recrystallization_Path->Optimize_Recrystallization Optimize_Chromatography Optimize Mobile Phase Check Column Packing Chromatography_Path->Optimize_Chromatography Advanced_Method Consider Advanced Technique (e.g., 2D-HPLC) Optimize_Recrystallization->Advanced_Method Purity still low Optimize_Chromatography->Advanced_Method Purity still low

References

Dealing with the non-stoichiometric dehydration of Brucine dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the non-stoichiometric dehydration of brucine (B1667951) dihydrate.

Frequently Asked Questions (FAQs)

Q1: What is non-stoichiometric dehydration, and how does it apply to brucine dihydrate?

A1: Non-stoichiometric dehydration is a process where a hydrated crystal loses water without a significant change in its fundamental crystal structure.[1][2] In the case of this compound (often referred to as HyA), the water molecules are located in channels within the crystal lattice.[1][2] This allows for the gradual release of water at relative humidities (RH) below 40% at 25°C, forming an isomorphic dehydrate structure.[1][2][3][4] This behavior is distinct from stoichiometric hydrates, where water molecules are integral to the crystal structure, and their removal leads to a collapse or significant rearrangement of the lattice.[1][2]

Q2: How can I identify the different solid forms of brucine (dihydrate, tetrahydrate, anhydrate, etc.)?

A2: A combination of analytical techniques is crucial for identifying the different solid forms of brucine.[1][4] Powder X-ray Diffraction (PXRD) is essential for distinguishing between the different crystalline forms based on their unique diffraction patterns. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can differentiate them based on their dehydration profiles and thermal events.[1] Gravimetric moisture sorption/desorption analysis is also key to understanding the stability of each form at different relative humidities.[1][2]

Q3: What are the stable conditions for this compound (HyA)?

A3: this compound (HyA) exhibits non-stoichiometric behavior at relative humidities below 40% at 25°C.[1][2][3][4] The thermodynamically most stable phase of brucine at RH < 40% at 25°C is the anhydrate (AH).[1][2][3][4][5] Upon exposure to moisture, the dehydrated form of HyA can readily convert back to the dihydrate.[1][2][3]

Q4: What happens to this compound upon heating?

A4: Upon heating, this compound (HyA) undergoes a one-step dehydration to form amorphous brucine.[1] This is an important consideration as the resulting amorphous phase will have different physical and chemical properties compared to the crystalline forms.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent TGA weight loss for dihydrate. The dehydration process may start immediately under a dry nitrogen purge, leading to a measured weight loss slightly lower than the theoretical value for a dihydrate.[1]Equilibrate the sample at a known relative humidity above 40% before starting the TGA analysis to ensure the presence of the full dihydrate.
Unexpected peaks in the PXRD pattern. The sample may be a mixture of different solid forms of brucine (e.g., dihydrate, tetrahydrate, anhydrate, or amorphous phase). Phase impurities can significantly influence transformation kinetics.[1][2]Prepare pure forms of each hydrate (B1144303) by following established protocols.[1][2] Analyze the sample using variable humidity and temperature PXRD to identify the different phases and their transformations.
Difficulty in achieving the anhydrous form. The dehydration product of this compound can be a metastable, isomorphic dehydrate that readily rehydrates.[1][2][3] Storing at very dry conditions is necessary to convert it to the stable anhydrate (AH).[1][2][3]Dry the sample at elevated temperatures (e.g., drying the 3.85-hydrate at 160°C) to obtain the anhydrate (AH).[2] Store the resulting anhydrate under strictly anhydrous conditions (e.g., in a desiccator with a strong drying agent).
Amorphous content observed after dehydration. Dehydration of both the dihydrate (HyA) and the tetrahydrate (HyB) can lead to the formation of an amorphous phase.[1][2][3]If a crystalline anhydrate is desired, further processing steps like annealing at a temperature above the glass transition but below the melting point may be required to induce crystallization. The amorphous form can be converted to the anhydrate (AH) at RH < 40%.[1][2][3]

Quantitative Data Summary

Table 1: Thermal Analysis Data for Brucine Hydrates

Hydrate Form Analysis Observation Value
Dihydrate (HyA)TGAOne-step mass loss8.06 ± 0.10% (corresponding to 1.92 mol of water)[1]
Tetrahydrate (HyB)TGAOne-step mass loss15.32 ± 0.03% (corresponding to 3.96 mol of water)[1]
Hydrate C (HyC)TGAOne-step mass loss-
Dihydrate (HyA)DSC (open pan)Dehydration to amorphous brucine< 80°C[1]
Tetrahydrate (HyB)DSC (open pan)Dehydration to amorphous brucine< 80°C[1]
Amorphous BrucineDSCGlass Transition~90°C[1]
Amorphous BrucineDSCCrystallization to Anhydrate (AH)> 130°C[1]
Anhydrate (AH)DSCMelting178.9 ± 0.1°C[1]

Table 2: Relative Humidity Stability of Brucine Solid Forms at 25°C

Solid Form Relative Humidity (RH) Range Behavior
Dihydrate (HyA)< 40%Non-stoichiometric dehydration[1][2][3][4]
Tetrahydrate (HyB)10% - 90%Stable[2]
Tetrahydrate (HyB)< 10%Dehydrates to amorphous phase[2]
Hydrate C (HyC)≥ 55%Stable, contains 3.65–3.85 mol of water[1][2][3][4][5]
Hydrate C (HyC)< 55%Dehydrates to Anhydrate (AH)[1][2][3][4][5]
Anhydrate (AH)< 40%Thermodynamically most stable phase[1][2][3][4][5]

Experimental Protocols

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the water content and dehydration profile of brucine hydrates.

  • Methodology:

    • Calibrate the TGA instrument for temperature and weight.

    • Place a small amount of the sample (typically 5-10 mg) in an open aluminum pan.

    • Heat the sample under a controlled nitrogen purge (e.g., 50 mL/min).

    • Use a heating rate of 5 °C/min.[1]

    • Record the weight loss as a function of temperature.

2. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the thermal transitions (e.g., dehydration, glass transition, crystallization, melting) of brucine solid forms.

  • Methodology:

    • Calibrate the DSC instrument for temperature and enthalpy.

    • Seal a small amount of the sample (typically 2-5 mg) in an aluminum pan. For dehydration studies, a pinhole lid can be used.[1]

    • Heat the sample at a constant rate (e.g., 5 °C/min) under a nitrogen purge.[1]

    • Record the heat flow as a function of temperature.

3. Powder X-ray Diffraction (PXRD)

  • Objective: To identify the crystalline form of the brucine sample.

  • Methodology:

    • Gently grind the sample to a fine powder.

    • Mount the powder on a sample holder.

    • Collect the diffraction pattern over a suitable 2θ range (e.g., 2-40°) using Cu Kα radiation.

    • For studying dehydration, use a non-ambient stage that allows for control of temperature and relative humidity.

4. Gravimetric Moisture Sorption/Desorption Analysis

  • Objective: To determine the stability of different brucine hydrates at various relative humidities.

  • Methodology:

    • Place a known mass of the sample in the instrument chamber.

    • Expose the sample to a series of increasing (sorption) and then decreasing (desorption) relative humidity steps at a constant temperature (e.g., 25°C).

    • Allow the sample to equilibrate at each RH step until a stable weight is achieved.

    • Record the change in mass at each RH step.

Visualizations

Dehydration_Pathway Brucine_Dihydrate This compound (HyA) Isomorphic_Dehydrate Isomorphic Dehydrate Brucine_Dihydrate->Isomorphic_Dehydrate Dehydration (RH < 40%) Amorphous_Brucine Amorphous Brucine Brucine_Dihydrate->Amorphous_Brucine Heating Isomorphic_Dehydrate->Brucine_Dihydrate Hydration Anhydrate Anhydrate (AH) Isomorphic_Dehydrate->Anhydrate Storage at dry conditions Amorphous_Brucine->Anhydrate Crystallization (>130°C) or RH < 40%

Caption: Dehydration and transformation pathways of this compound (HyA).

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Best practices for disposal of Brucine dihydrate waste

Author: BenchChem Technical Support Team. Date: December 2025

Brucine Dihydrate Waste Disposal: A Technical Guide

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for the safe disposal of this compound waste. The following information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound waste?

This compound is a highly toxic alkaloid compound. The primary hazards are acute toxicity if ingested or inhaled.[1][2][3] It is also harmful to aquatic life with long-lasting effects.[1][2][4][5] Waste containing this compound must be handled as hazardous waste.[5][6]

Table 1: Hazard Classification for this compound

Hazard CategoryClassificationGHS Hazard Statement
Acute Toxicity, OralCategory 2H300: Fatal if swallowed[1][3][7]
Acute Toxicity, InhalationCategory 1 / 2H330: Fatal if inhaled[1][3][7]
Aquatic Hazard, ChronicCategory 3H412: Harmful to aquatic life with long lasting effects[1][3]
Q2: How should I collect and store this compound waste in the laboratory?

All this compound waste, including pure substance, solutions, and contaminated materials, must be collected in designated, properly labeled, and sealed hazardous waste containers.

  • Container: Use a container that is chemically compatible and can be tightly sealed.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the name "this compound." The accumulation start date must also be clearly visible.

  • Storage: Store the waste container in a designated, secure area, such as a satellite accumulation area or a main hazardous waste storage area. It should be stored in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[3][8] Keep the container locked up or in an area accessible only to authorized personnel.[2][4]

Q3: What are the approved methods for disposing of this compound waste?

The standard and required method for disposal is to use a licensed hazardous waste disposal company.[1] Chemical waste generators are responsible for ensuring the waste is managed according to local, regional, and national regulations.[4][9]

The most common disposal route is high-temperature incineration in a facility equipped with appropriate emission controls (e.g., afterburner and scrubber).[1] Never dispose of this compound waste down the drain or in regular trash. [2][4][5]

Table 2: Transportation and Regulatory Information

IdentifierValueReference
UN Number1570[1][4][6]
Proper Shipping NameBRUCINE[1][5]
Hazard Class6.1 (Poison)[1][4][6]
Packing GroupI[1][4]
Q4: Can I neutralize or chemically treat this compound waste in the lab before disposal?

No. In-laboratory chemical neutralization of this compound is not recommended . The available safety data sheets and hazardous waste guidelines do not provide a validated protocol for the chemical inactivation of Brucine in a standard laboratory setting. Attempting to do so without a proper, validated procedure can be dangerous, potentially creating more hazardous byproducts or leading to exposure. The required method of disposal is through a licensed hazardous waste management company.[1]

Q5: How should I dispose of materials contaminated with this compound (e.g., gloves, glassware, paper towels)?

All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.

  • Solid Waste: Items such as gloves, bench paper, and contaminated weighing paper should be collected in a designated hazardous waste container, separate from liquid waste.[1]

  • Glassware: Contaminated glassware should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After decontamination, the glassware may be washed and reused. If the glassware is to be discarded, it must be disposed of as hazardous waste.

  • Contaminated Packaging: The original product container must be disposed of as unused product.[1]

Troubleshooting Guide

Problem: My waste container is full, but my disposal service is not scheduled for pickup yet.

Solution:

  • Ensure the container is sealed and properly labeled with the accumulation start date.

  • Move the full container to your facility's main hazardous waste accumulation area.

  • Begin a new, empty, properly labeled satellite accumulation container in the laboratory.

  • Do not overfill containers. It is recommended to stop filling when the container is about 90% full to allow for expansion and prevent spills.

Problem: I've accidentally spilled a small amount of this compound powder.

Solution: Follow a strict spill cleanup protocol. Do not create dust.

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with a face shield.[1][6] For significant spills, respiratory protection may be necessary.[1]

  • Cleanup: Gently cover the spill with an absorbent material. Carefully sweep up the material and place it into a designated hazardous waste container.[1]

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting all cleaning materials as hazardous waste.

  • Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Experimental Protocols

Protocol 1: Laboratory Waste Collection and Segregation

This protocol outlines the standard procedure for safely collecting and segregating this compound waste.

Materials:

  • Designated hazardous waste container (for solids or liquids)

  • Hazardous waste labels

  • Appropriate PPE (lab coat, safety goggles, nitrile gloves)

Procedure:

  • Designate separate, clearly labeled waste containers for:

    • Solid this compound Waste: Unused chemical, contaminated spill cleanup materials, gloves, etc.

    • Liquid this compound Waste: Solutions containing this compound, rinsate from glassware cleaning.

  • Ensure containers are located at or near the point of generation (satellite accumulation).

  • Always wear appropriate PPE when handling the waste.

  • Keep the waste container closed except when adding waste.

  • Fill out the hazardous waste label completely, including all constituents and approximate concentrations.

  • When the container is full (or after a set accumulation time per institutional policy), ensure it is tightly sealed and contact your EHS department for pickup and disposal.

Visual Guides

Waste_Disposal_Workflow This compound Waste Management Workflow cluster_generation Waste Generation & Collection cluster_accumulation Satellite Accumulation Area cluster_disposal Final Disposal start Experiment Generates This compound Waste collect_solid Collect Solid Waste (Gloves, Contaminated Items) start->collect_solid collect_liquid Collect Liquid Waste (Solutions, Rinsate) start->collect_liquid container_solid Labeled Solid Hazardous Waste Container collect_solid->container_solid container_liquid Labeled Liquid Hazardous Waste Container collect_liquid->container_liquid ehs_pickup Schedule Pickup with EHS or Waste Vendor container_solid->ehs_pickup Container Full container_liquid->ehs_pickup Container Full incineration Transport to Licensed Facility for High-Temperature Incineration ehs_pickup->incineration

Caption: Workflow for proper segregation and disposal of this compound waste.

Spill_Response_Logic Logic for this compound Spill Response spill Spill Occurs assess Assess Spill Size & Immediate Risk spill->assess small_spill Small & Controllable assess->small_spill Small large_spill Large or Uncontrolled assess->large_spill Large ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) small_spill->ppe evacuate Evacuate Area Immediately large_spill->evacuate cleanup Cover & Collect Spill Material into Waste Container ppe->cleanup decontaminate Decontaminate Area & Dispose of Materials cleanup->decontaminate contact_ehs Contact Institutional EHS/ Emergency Response evacuate->contact_ehs

Caption: Decision-making process for responding to a this compound spill.

References

Technical Support Center: Interpreting Complex NMR Spectra of Brucine and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of brucine (B1667951) and its analogues.

Frequently Asked Questions (FAQs)

Q1: Why is the ¹H-NMR spectrum of brucine so complex in the 1-4 ppm region?

The complexity arises from significant signal overlap of the many aliphatic protons in the rigid cage-like structure of the brucine molecule. Many of these protons are diastereotopic and exhibit complex spin-spin coupling patterns, leading to a dense region of overlapping multiplets.[1] Two-dimensional NMR techniques, such as COSY and HSQC, are essential to resolve and assign these signals.[2][3]

Q2: How can I differentiate between the signals of brucine and its structurally similar analogue, strychnine (B123637), in an NMR spectrum?

The primary difference in the NMR spectra of brucine and strychnine arises from the two methoxy (B1213986) groups present on the aromatic ring of brucine.[4] In the ¹H-NMR spectrum, brucine will show two sharp singlets for the methoxy protons (around 3.9 ppm), which are absent in the strychnine spectrum.[3][4] Consequently, the aromatic region of brucine's spectrum is simpler than that of strychnine.[4] In the ¹³C-NMR spectrum, brucine will exhibit signals for the two methoxy carbons and different chemical shifts for the aromatic carbons due to the electronic effects of the methoxy groups.[4][5]

Q3: What are the characteristic chemical shifts I should look for to confirm the presence of the brucine scaffold?

Key ¹H-NMR signals for brucine include the aromatic protons, the olefinic proton, and the two methoxy group singlets.[3] The ¹³C-NMR spectrum is characterized by a carbonyl carbon signal from the amide group, signals in the aromatic and olefinic regions, and a number of signals in the aliphatic region corresponding to the complex ring system.[5][6]

Q4: Can I use NMR to determine the stereochemistry of brucine analogues?

Yes, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are powerful tools for this purpose. These experiments detect through-space correlations between protons that are in close proximity, providing information about the relative stereochemistry of the molecule.[7] For small molecules like brucine and its analogues, NOESY is generally the preferred method.[1]

Troubleshooting Guides

Problem 1: Poor Signal-to-Noise (S/N) Ratio in the Spectrum

Question: My NMR spectrum for a brucine analogue has a very low signal-to-noise ratio, making it difficult to identify peaks. What should I do?

Answer:

A low signal-to-noise ratio can be caused by several factors. Follow these steps to troubleshoot the issue:

  • Increase Sample Concentration: If possible, increase the concentration of your sample. A higher concentration will lead to a stronger signal.[8]

  • Increase the Number of Scans: The signal-to-noise ratio is proportional to the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4.[8] Be mindful that this will also increase the experiment time.

  • Check Shimming: Poor magnetic field homogeneity can lead to broad peaks and reduced signal height. Ensure the spectrometer is properly shimmed.[9]

  • Use an Appropriate NMR Tube: Use a high-quality NMR tube that is clean and free from scratches.[8]

  • Optimize Acquisition Parameters: For ¹³C-NMR, consider using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to enhance the signals of protonated carbons.[10]

Problem 2: Overlapping Signals in the ¹H-NMR Spectrum

Question: The aliphatic region of my ¹H-NMR spectrum is a crowded mess of overlapping peaks. How can I resolve these signals?

Answer:

Signal overlap is a common issue with complex molecules like brucine.[3] Here’s how to address it:

  • Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength will provide better signal dispersion, potentially resolving some of the overlap.

  • Employ 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, helping to trace out spin systems within the molecule.[3]

    • HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, spreading the proton signals out in a second dimension based on the carbon chemical shifts.[2][11]

    • TOCSY (Total Correlation Spectroscopy): This experiment can reveal correlations between protons within an entire spin system, not just adjacent ones.

Problem 3: Presence of Unexpected Peaks or Artifacts

Question: I see unexpected signals in my spectrum that I can't assign to my molecule. What could they be?

Answer:

Unwanted signals can arise from various sources. Consider the following possibilities:

  • Solvent Impurities: Residual non-deuterated solvent or impurities in the deuterated solvent can give rise to signals.

  • Contaminants: The sample itself may contain impurities.

  • Spinning Sidebands: These are small peaks that appear symmetrically on either side of a large signal and are caused by imperfect shimming or a spinning rate that is too low.[12]

  • Phase Artifacts: Improper phasing of the spectrum can lead to distorted peak shapes and baseline roll.[12]

  • Truncation Artifacts ("Sinc Wiggles"): These can appear at the base of intense, sharp signals if the acquisition time is too short.[12]

Data Presentation

Table 1: ¹H-NMR Chemical Shifts and Coupling Constants for Brucine Hydrochloride in CDCl₃ [13]

Proton AssignmentChemical Shift (ppm)Multiplicity & Coupling Constants (Hz)
H-A7.789m
H-B6.894d, J = 8.4
H-C6.406d, J = 2.4
H-D4.59m
H-E4.379m
H-F14.265m
H-G24.22m
H-J14.12m
H-K4.00s
H-L3.988s
H-M3.903s (OCH₃)
H-N3.896s (OCH₃)
H-P23.391m
H-Q33.38m
H-R33.21m
H-S43.155m
H-T52.682m
H-U2.603m
H-V62.57m
H-W52.209m
H-X42.100m
H-Y61.745m
H-Z1.417m

*Note: Specific proton assignments for the complex aliphatic region are often ambiguous without extensive 2D NMR analysis.

Table 2: ¹³C-NMR Chemical Shifts for Brucine [5][6]

Carbon AssignmentChemical Shift (ppm)
C=O~170
Aromatic/Olefinic C100 - 150
Aliphatic C20 - 80
OCH₃~56

*Note: A more detailed assignment requires 2D NMR data.

Experimental Protocols

Protocol 1: 2D COSY Experiment for Brucine Analogues
  • Sample Preparation: Prepare a solution of the compound in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of 10-20 mg/0.5 mL.

  • Acquisition Parameters:

    • Use a standard COSY pulse sequence.

    • Acquire a ¹H spectrum to determine the spectral width.

    • Set the number of scans (ns) to 8 or 16 and the number of increments in the indirect dimension (ni) to 256 or 512.

    • The relaxation delay (d1) can be set to 1-2 seconds.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum carefully.

Protocol 2: 2D HSQC Experiment for Brucine Analogues
  • Sample Preparation: Same as for the COSY experiment.

  • Acquisition Parameters:

    • Use a standard HSQC pulse sequence with gradient selection.

    • Set the ¹H spectral width based on the ¹H spectrum.

    • Set the ¹³C spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

    • Set the number of scans (ns) to 4 or 8 and the number of increments (ni) to 128 or 256.

    • The relaxation delay (d1) should be around 1.5 seconds.

  • Processing:

    • Apply appropriate window functions (e.g., squared sine-bell in F2 and sine-bell in F1).

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum.

Protocol 3: 2D HMBC Experiment for Brucine Analogues
  • Sample Preparation: Same as for the COSY experiment.

  • Acquisition Parameters:

    • Use a standard HMBC pulse sequence with gradient selection.

    • Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.

    • The number of scans (ns) may need to be increased (e.g., 8, 16, or higher) depending on the sample concentration.

    • Set the number of increments (ni) to 256 or 512.

    • The long-range coupling delay should be optimized for an average J-coupling of 8-10 Hz.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum (magnitude mode processing is also common).

Protocol 4: 2D NOESY/ROESY Experiment for Stereochemical Analysis
  • Sample Preparation: The sample should be thoroughly degassed to remove dissolved oxygen, which can interfere with the NOE effect.

  • Acquisition Parameters:

    • Use a standard NOESY or ROESY pulse sequence.

    • The mixing time is a crucial parameter. For small molecules like brucine, a NOESY mixing time of 0.5-1.0 seconds is a good starting point.[1] For ROESY, a shorter mixing time of around 0.2 seconds is typical.[14]

    • Set the number of scans (ns) to 16 or higher and the number of increments (ni) to 256 or 512.

  • Processing:

    • Apply appropriate window functions.

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum carefully.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis Sample Brucine Analogue Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube OneD_NMR 1D NMR (¹H, ¹³C, DEPT) NMR_Tube->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_Tube->TwoD_NMR Processing Fourier Transform Phasing, Baseline Correction OneD_NMR->Processing TwoD_NMR->Processing Assignment Spectral Assignment Processing->Assignment Structure Structure Elucidation Assignment->Structure

Caption: A typical experimental workflow for the structural elucidation of brucine analogues using NMR spectroscopy.

troubleshooting_logic Start Complex NMR Spectrum Problem Identify Problem Start->Problem Poor_SN Poor S/N Problem->Poor_SN Low Intensity Overlap Signal Overlap Problem->Overlap Crowded Regions Artifacts Artifacts Present Problem->Artifacts Unexpected Peaks Sol_SN Increase Concentration Increase Scans Poor_SN->Sol_SN Sol_Overlap Higher Field NMR Run 2D Experiments (COSY, HSQC) Overlap->Sol_Overlap Sol_Artifacts Check Solvent Re-shim Adjust Parameters Artifacts->Sol_Artifacts

References

Navigating the Challenges of Brucine: A Technical Support Guide for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Shanghai, China - Brucine (B1667951), an alkaloid with significant therapeutic potential, has long been hampered by its inherent toxicity. To empower researchers, scientists, and drug development professionals in overcoming this critical hurdle, we have launched a comprehensive technical support center. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights into strategies aimed at reducing brucine's toxicity for safer and more effective therapeutic use.

Our guides are designed to offer practical solutions to common experimental challenges, ensuring that researchers can confidently advance their work in harnessing the therapeutic benefits of brucine.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to reduce the toxicity of brucine?

A1: The main approaches focus on advanced drug delivery systems and traditional detoxification methods. Nanoformulations such as liposomes, solid lipid nanoparticles (SLNs), nanoemulsions, and ethosomes are designed to improve biocompatibility and enable targeted delivery, thereby reducing systemic toxicity.[1] Additionally, traditional methods involving specific processing of Strychnos nux-vomica seeds have been shown to decrease the concentration of toxic alkaloids.

Q2: How do nanoformulations decrease brucine's toxicity?

A2: Nanoformulations encapsulate brucine, which can shield the body from direct exposure to the free drug, minimizing systemic side effects.[1] These carriers can be engineered for controlled and sustained release, preventing high initial burst release and associated toxicity. Furthermore, surface modifications, such as PEGylation and antibody conjugation, allow for targeted delivery to specific tissues or cells, like tumor sites, which increases local efficacy while lowering systemic exposure and toxicity.[2]

Q3: What are "brucine immuno-nanoparticles" and how do they work?

A3: Brucine immuno-nanoparticles (BINs) are a targeted drug delivery system. They are typically composed of a biodegradable polymer core, such as polyethylene (B3416737) glycol-polylactic acid (PEG-PLA), which encapsulates brucine.[3] The surface of these nanoparticles is conjugated with a monoclonal antibody that specifically recognizes an antigen present on target cells, for example, alpha-fetoprotein (AFP) on hepatocellular carcinoma cells. This targeting mechanism ensures that a higher concentration of brucine is delivered directly to the cancer cells, enhancing its anti-tumor effect while minimizing damage to healthy tissues.[3]

Q4: Can traditional detoxification methods effectively reduce brucine's toxicity?

A4: Yes, traditional methods for processing Strychnos nux-vomica seeds have been scientifically shown to reduce the levels of brucine and its more toxic relative, strychnine. Methods such as boiling in water or soaking and boiling in cow's milk can significantly decrease the alkaloid content.[4][5][6] The choice of method can be tailored to achieve a desired level of detoxification for specific therapeutic applications.[4][5][6]

Q5: Which signaling pathways are implicated in brucine's therapeutic and toxic effects?

A5: Brucine has been shown to interact with several key signaling pathways. For its anti-cancer effects, it can inhibit the Wnt/β-catenin pathway, which is often dysregulated in cancers like colorectal cancer. It has also been reported to activate the JNK signaling pathway, which can induce apoptosis in cancer cells. Understanding these pathways is crucial for elucidating both the therapeutic mechanisms and the toxicological profile of brucine.

Troubleshooting Guides

Nanoformulation Preparation
IssuePotential CauseTroubleshooting Steps
Low Encapsulation Efficiency - Poor solubility of brucine in the lipid/polymer matrix.- Drug leakage during formulation.- Inappropriate formulation parameters (e.g., lipid/polymer to drug ratio, surfactant concentration).- Optimize the lipid or polymer composition to improve brucine's solubility.- Adjust the homogenization/sonication time and power to ensure proper nanoparticle formation.- Modify the drug-to-carrier ratio; a higher ratio may lead to precipitation.- Select a surfactant that provides better stabilization of the nanoparticles.
Large Particle Size or Polydispersity - Aggregation of nanoparticles.- Insufficient energy during homogenization or sonication.- Improper concentration of stabilizer/surfactant.- Increase the concentration of the stabilizer or surfactant.- Optimize the homogenization or sonication parameters (increase time or power).- Filter the formulation through an appropriate size filter to remove larger particles.- Ensure rapid cooling of the formulation if using a hot homogenization method.
Instability of the Formulation (e.g., aggregation, drug leakage) - Suboptimal surface charge (Zeta potential).- Inadequate storage conditions.- Degradation of the carrier material.- Adjust the pH of the formulation to increase the zeta potential (a value further from zero generally indicates better stability).- Store the formulation at the recommended temperature (e.g., 4°C) and protect from light.- Use cryoprotectants if lyophilizing the formulation for long-term storage.
In Vitro/In Vivo Experiments
IssuePotential CauseTroubleshooting Steps
High Cytotoxicity in Control Cell Lines - High concentration of free brucine due to low encapsulation efficiency.- Toxicity of the formulation components (e.g., surfactants, organic solvents).- Purify the nanoformulation to remove unencapsulated brucine using methods like dialysis or centrifugation.- Perform toxicity studies of the blank nanoparticles (without brucine) to assess the cytotoxicity of the carrier itself.- Ensure complete removal of any residual organic solvents used during preparation.
Lack of Therapeutic Efficacy in Animal Models - Poor bioavailability of the formulation.- Rapid clearance of the nanoparticles from circulation.- Insufficient targeting to the desired tissue.- Characterize the pharmacokinetic profile of the formulation.- Consider surface modification with PEG (PEGylation) to increase circulation time.- For targeted therapies, confirm the expression of the target antigen on the in vivo model and the binding affinity of the conjugated antibody.
Observed Systemic Toxicity in Animal Models - Drug leakage from the nanoparticles in vivo.- Non-specific uptake of nanoparticles by the reticuloendothelial system (RES).- The dose administered is too high.- Evaluate the in vitro release profile of the formulation in plasma-like conditions.- PEGylate the nanoparticles to reduce RES uptake.- Perform a dose-escalation study to determine the maximum tolerated dose (MTD) of the formulation.

Quantitative Data on Toxicity Reduction

The following tables summarize the reduction in brucine's toxicity achieved through various strategies, providing a comparative overview for researchers.

Table 1: In Vitro Cytotoxicity of Brucine and its Nanoformulations

FormulationCell LineIC50 (µg/mL)Fold Change vs. Free BrucineReference
Free BrucineMCF-7Not specified, but higher than BRU-AuNPs-[7]
Brucine-Gold Nanoparticles (BRU-AuNPs)MCF-711.47Lower IC50 indicates higher cytotoxicity[7]
Free BrucineA375 Human MelanomaHigher than ethosomal gel-[8][9]
Brucine-Loaded Ethosomal GelA375 Human MelanomaSignificantly lower than free drugImproved anticancer activity[8][9]

Table 2: In Vivo Acute Toxicity of Brucine and its Derivatives

Compound/FormulationAnimal ModelRoute of AdministrationLD50Reference
BrucineRatIntraperitoneal-[10]
Brucine N-oxideRatIntraperitonealNearly 15 times higher than Brucine[10]
BrucineZebrafish Embryos-LC50: 0.25 mM[10]
Brucine N-oxideZebrafish Embryos-LC50: 6.33 mM[10]

Table 3: Alkaloid Content Reduction via Traditional Detoxification of Strychnos nux-vomica Seeds

Detoxification MethodStrychnine Level Reduction (%)Brucine Level Reduction (%)Reference
Boiling in water until evaporation46.751.1[4][5][6]
Soaking in cow's milk (7 days)22.629.4[4][5][6]
Soaking and boiling in cow's milk25.023.1[4][5][6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist researchers in their study design and execution.

Preparation of Brucine-Loaded Ethosomes (Thin Film Hydration Method)

This protocol describes the preparation of brucine-loaded ethosomes, a lipid-based nanocarrier designed for enhanced transdermal delivery.[8][9][11][12][13]

Materials:

  • Brucine

  • Lecithin

  • Cholesterol

  • Ethanol (B145695)

  • Phosphate Buffered Saline (PBS) or distilled water

  • Organic solvent (e.g., chloroform, methanol)

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Probe sonicator or bath sonicator

  • Syringe filters

Procedure:

  • Lipid Film Formation:

    • Accurately weigh brucine, lecithin, and cholesterol and dissolve them in a suitable organic solvent mixture (e.g., chloroform:methanol) in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the lipid transition phase (e.g., 40-60°C).

    • Continue rotation until a thin, dry lipid film is formed on the inner wall of the flask.

  • Hydration:

    • Hydrate the lipid film with an aqueous solution (PBS or water) containing a high concentration of ethanol (e.g., 20-45%). The drug can be in the hydration medium for hydrophilic drugs.

    • Rotate the flask in a water bath at a temperature above the lipid transition temperature for a specified time (e.g., 1 hour) to allow for the formation of vesicles.

  • Size Reduction:

    • To obtain smaller and more uniform vesicles, sonicate the ethosomal suspension using a probe sonicator or bath sonicator. The sonication parameters (time, power) should be optimized.

  • Purification and Storage:

    • To remove the unencapsulated drug, the formulation can be centrifuged or dialyzed.

    • Store the final ethosomal suspension at 4°C.

Preparation of Brucine-Loaded Solid Lipid Nanoparticles (SLNs) by Solvent Injection

This method is suitable for preparing SLNs without the need for high-pressure homogenization.[2][14]

Materials:

  • Brucine

  • Solid lipid (e.g., glyceryl monostearate, tristearin)

  • Surfactant/Emulsifier (e.g., Polysorbate 80, Poloxamer 188)

  • Water-miscible organic solvent (e.g., ethanol, acetone)

  • Ultrapure water

Equipment:

  • Beakers

  • Magnetic stirrer with heating

  • Injection needle/syringe

  • Ice bath

Procedure:

  • Preparation of Organic Phase:

    • Dissolve the solid lipid and brucine in a water-miscible organic solvent.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant in ultrapure water.

  • Nanoparticle Formation:

    • Heat both the organic and aqueous phases to a temperature slightly above the melting point of the lipid.

    • Inject the organic phase into the aqueous phase through a fine needle under continuous stirring.

    • The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the lipid as nanoparticles.

  • Cooling and Solidification:

    • Immediately cool the resulting nanoemulsion in an ice bath while continuing to stir to allow for the solidification of the lipid droplets into SLNs.

  • Solvent Removal and Storage:

    • The organic solvent can be removed by stirring at room temperature or by using a rotary evaporator.

    • Store the SLN dispersion at 4°C.

Preparation of Brucine Transdermal Patch (Solvent Casting Method)

This protocol outlines the fabrication of a matrix-type transdermal patch for the controlled release of brucine.[15][16][17][18][19]

Materials:

  • Brucine sulphate

  • Polymers (e.g., HPMC K4M, Eudragit RS 100)

  • Plasticizer (e.g., Polyethylene glycol 400)

  • Permeation enhancer (e.g., Propylene glycol)

  • Solvents (e.g., methanol, chloroform)

Equipment:

  • Beakers

  • Magnetic stirrer

  • Petri dish or a suitable casting surface

  • Oven

Procedure:

  • Drug and Polymer Solution Preparation:

    • Dissolve the weighed amount of polymers in a suitable solvent or solvent mixture with continuous stirring until a clear solution is formed.

    • Separately, dissolve the brucine sulphate, plasticizer, and permeation enhancer in a portion of the solvent.

  • Mixing:

    • Gradually add the drug solution to the polymer solution with continuous stirring to form a homogeneous viscous solution.

  • Casting:

    • Pour the final solution into a petri dish or onto a flat casting surface.

    • Ensure a uniform thickness of the cast solution.

  • Drying:

    • Dry the patch in an oven at a controlled temperature (e.g., 40°C) for a sufficient time (e.g., 24 hours) to ensure complete evaporation of the solvents.

  • Cutting and Storage:

    • Once dried, carefully remove the patch from the casting surface and cut it into the desired size and shape.

    • Store the patches in a desiccator until further evaluation.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the complex biological processes and experimental procedures, the following diagrams have been generated.

experimental_workflow cluster_formulation Nanoformulation Preparation cluster_characterization Characterization cluster_evaluation Toxicity & Efficacy Evaluation Drug_Lipid_Polymer 1. Drug & Carrier (Lipid/Polymer) Solubilization 2. Solubilization in Organic Solvent Drug_Lipid_Polymer->Solubilization Emulsification 3. Emulsification/ Hydration Solubilization->Emulsification Size_Reduction 4. Size Reduction (Sonication/Homogenization) Emulsification->Size_Reduction Purification 5. Purification (Dialysis/Centrifugation) Size_Reduction->Purification Particle_Size Particle Size & PDI (DLS) Purification->Particle_Size Zeta_Potential Zeta Potential (Stability) Particle_Size->Zeta_Potential Encapsulation_Efficiency Encapsulation Efficiency (%) Zeta_Potential->Encapsulation_Efficiency Morphology Morphology (TEM/SEM) Encapsulation_Efficiency->Morphology In_Vitro_Toxicity In Vitro Toxicity (IC50 on cell lines) Morphology->In_Vitro_Toxicity In_Vivo_Toxicity In Vivo Toxicity (LD50 in animal models) In_Vitro_Toxicity->In_Vivo_Toxicity Therapeutic_Efficacy Therapeutic Efficacy (Animal models) In_Vivo_Toxicity->Therapeutic_Efficacy

Caption: Experimental workflow for developing and evaluating brucine nanoformulations.

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1) Beta_Catenin_P p-β-catenin Destruction_Complex->Beta_Catenin_P Phosphorylation Proteasome Proteasomal Degradation Beta_Catenin_P->Proteasome TCF_Groucho TCF/LEF + Groucho/TLE Target_Gene_Repression Target Gene Repression TCF_Groucho->Target_Gene_Repression Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Wnt->Frizzled_LRP Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Destruction_Complex_Inactivated Inactive Destruction Complex Dsh->Destruction_Complex_Inactivated Inhibits Beta_Catenin_Stable Stable β-catenin Destruction_Complex_Inactivated->Beta_Catenin_Stable Allows accumulation Beta_Catenin_Nucleus Nuclear β-catenin Beta_Catenin_Stable->Beta_Catenin_Nucleus TCF_Beta_Catenin TCF/LEF + β-catenin Beta_Catenin_Nucleus->TCF_Beta_Catenin Target_Gene_Activation Target Gene Activation (e.g., c-Myc, Cyclin D1) TCF_Beta_Catenin->Target_Gene_Activation Brucine Brucine Brucine->Destruction_Complex Inhibits Wnt Pathway

Caption: Brucine's inhibitory effect on the Wnt/β-catenin signaling pathway.

JNK_Pathway Stress_Signal Cellular Stress (e.g., ROS, Cytokines) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress_Signal->MAPKKK Activates MKK MKK4/7 MAPKKK->MKK Phosphorylates JNK JNK MKK->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Apoptosis Apoptosis cJun->Apoptosis Promotes Brucine Brucine Brucine->JNK Activates

Caption: Brucine-induced activation of the JNK signaling pathway leading to apoptosis.

References

Technical Support Center: Optimizing Brucine-Catalyzed Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Brucine-Catalyzed Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction conditions in Brucine-catalyzed asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What is Brucine and why is it used as a catalyst in asymmetric synthesis?

A1: Brucine is a naturally occurring chiral alkaloid. Its rigid bicyclic structure possesses multiple stereocenters, making it an effective catalyst for inducing stereoselectivity in chemical reactions. It is often employed in kinetic resolutions, Michael additions, and other asymmetric transformations to produce enantiomerically enriched products.

Q2: I am observing low enantiomeric excess (ee) in my Brucine-catalyzed reaction. What are the potential causes?

A2: Low enantiomeric excess can stem from several factors. The most common issues include:

  • Catalyst Purity and Integrity: The purity of the Brucine catalyst is paramount. Impurities can interfere with the catalytic cycle.

  • Reaction Temperature: Temperature plays a crucial role in enantioselectivity. Often, lower temperatures favor higher ee.

  • Solvent Effects: The solvent can significantly influence the transition state of the reaction, thereby affecting stereoselectivity.

  • Substrate Purity: Impurities in the starting materials may inhibit or poison the catalyst.

Q3: My reaction yield is low, even though the conversion of the starting material is high. What could be the problem?

A3: Low isolated yield with high conversion often points towards the formation of side products or issues with product isolation. Consider the following:

  • Side Reactions: Brucine, being a multifunctional molecule, can sometimes catalyze undesired side reactions.

  • Product Inhibition: The product itself might be inhibiting the catalyst, leading to a stall in the reaction.

  • Work-up and Purification: The product may be sensitive to the work-up conditions (e.g., pH, temperature) or may be difficult to separate from the catalyst or byproducts during chromatography.

Q4: How does the catalyst loading affect the reaction outcome?

A4: Catalyst loading can impact both the reaction rate and, in some cases, the enantioselectivity. A higher catalyst loading generally leads to a faster reaction. However, an excessively high loading can sometimes lead to the formation of dimeric or aggregated catalyst species, which may have different catalytic activity and selectivity. It is crucial to optimize the catalyst loading to find a balance between reaction time, yield, and enantioselectivity.

Troubleshooting Guides

Issue 1: Low or Inconsistent Enantiomeric Excess (ee)

If you are experiencing low or inconsistent enantiomeric excess, follow this troubleshooting workflow:

Low_ee_Troubleshooting start Low/Inconsistent ee catalyst_check Verify Catalyst Quality (Purity, Integrity) start->catalyst_check temp_optimization Optimize Reaction Temperature (Typically lower is better) catalyst_check->temp_optimization solvent_screening Screen Different Solvents (Varying polarity and coordinating ability) temp_optimization->solvent_screening substrate_purity Check Substrate Purity (Purify if necessary) solvent_screening->substrate_purity additives Consider Additives (e.g., co-catalysts, acids/bases) substrate_purity->additives resolution Improved Enantioselectivity additives->resolution

Caption: Troubleshooting workflow for low enantiomeric excess.

Issue 2: Low Reaction Yield

For issues related to low product yield, consider the following steps:

Low_Yield_Troubleshooting start Low Yield concentration Optimize Substrate Concentration start->concentration catalyst_loading Vary Catalyst Loading concentration->catalyst_loading reaction_time Monitor Reaction Over Time catalyst_loading->reaction_time workup Modify Work-up & Purification reaction_time->workup atmosphere Ensure Inert Atmosphere (if required) workup->atmosphere resolution Improved Yield atmosphere->resolution

Caption: Troubleshooting workflow for low reaction yield.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the typical effects of various reaction parameters on the outcome of a Brucine-catalyzed reaction. The data presented here is illustrative and should be adapted to your specific reaction.

Table 1: Effect of Solvent on a Hypothetical Brucine-Catalyzed Michael Addition

EntrySolventDielectric Constant (ε)Yield (%)ee (%)
1Toluene2.48570
2Dichloromethane9.19285
3Tetrahydrofuran (THF)7.57865
4Acetonitrile37.56540
5Methanol32.75025

Table 2: Effect of Temperature on a Hypothetical Brucine-Catalyzed Kinetic Resolution

EntryTemperature (°C)Time (h)Conversion (%)ee (%)
125 (Room Temp.)125080
20244892
3-204845>99
44065565

Table 3: Effect of Brucine Catalyst Loading

EntryCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
11487095
25129094
31069594
42049690

Experimental Protocols

General Protocol for a Brucine-Catalyzed Asymmetric Michael Addition

This protocol provides a general starting point for optimizing a Brucine-catalyzed Michael addition.

Materials:

  • Brucine (catalyst)

  • Michael donor

  • Michael acceptor

  • Anhydrous solvent

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Catalyst Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve Brucine (5 mol%) in the chosen anhydrous solvent (e.g., Dichloromethane).

  • Reaction Initiation: To the catalyst solution, add the Michael donor (1.2 equivalents). Stir the mixture for 10-15 minutes at the desired temperature (e.g., 0 °C).

  • Substrate Addition: Add the Michael acceptor (1.0 equivalent) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Determine the yield and enantiomeric excess (using chiral HPLC or GC).

Workflow for Experimental Protocol

Experimental_Workflow start Start prep Prepare Catalyst Solution (Brucine in Anhydrous Solvent) start->prep add_donor Add Michael Donor prep->add_donor add_acceptor Add Michael Acceptor add_donor->add_acceptor monitor Monitor Reaction Progress (TLC/HPLC) add_acceptor->monitor workup Quench and Work-up monitor->workup purify Purify Product (Column Chromatography) workup->purify analyze Analyze Yield and ee (Chiral HPLC/GC) purify->analyze end End analyze->end

Caption: General experimental workflow for Brucine-catalyzed Michael addition.

Validation & Comparative

Unmasking the Neurotoxic Twins: A Comparative Analysis of Brucine and Strychnine

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the neurotoxic profiles of Brucine (B1667951) and Strychnine (B123637), two structurally similar alkaloids with significantly different potencies. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of their neurotoxic effects, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms and experimental workflows.

Brucine and strychnine, both derived from the seeds of the Strychnos nux-vomica tree, are potent neurotoxins that act on the central nervous system. While they share a common mechanism of action, their toxic potencies differ significantly, with strychnine being considerably more toxic than brucine. This guide offers a detailed comparative study of their neurotoxic effects to aid in research and drug development.

At a Glance: Quantitative Comparison of Neurotoxicity

A critical aspect of understanding the neurotoxicity of any compound is its lethal dose 50 (LD50), the dose required to kill 50% of a tested population. The following table summarizes the reported LD50 values for brucine and strychnine across various animal models and routes of administration, highlighting the stark difference in their toxicity.

Compound Animal Model Route of Administration LD50 (mg/kg) Reference
Brucine RatIntraperitoneal91
MouseSubcutaneous60
RabbitOral4
Human (probable fatal dose)Oral~1000
Strychnine RatOral2.35 - 16
Intraperitoneal2.5
Subcutaneous1.2
Intravenous0.96
MouseOral2
Intraperitoneal0.98
Subcutaneous0.474
Intravenous0.41
DogOral0.5 - 1
CatOral0.5 - 2
Human (minimum lethal dose)Oral30 - 120 (total dose in mg)

Mechanism of Action: A Shared Pathway of Disinhibition

Both brucine and strychnine exert their neurotoxic effects by acting as competitive antagonists at postsynaptic glycine (B1666218) receptors, primarily in the spinal cord and brainstem. Glycine is the major inhibitory neurotransmitter in these regions, responsible for modulating motor neuron activity.

By blocking glycine receptors, these alkaloids prevent the influx of chloride ions into the neuron, a process that normally hyperpolarizes the cell and makes it less likely to fire an action potential. This blockade of inhibition leads to a state of hyperexcitability, where motor neurons are more easily activated by excitatory neurotransmitters. The result is uncontrolled, convulsive muscle contractions, which can lead to respiratory failure and death.

cluster_Neuron Postsynaptic Neuron GlyR Glycine Receptor (Cl- Channel) Inhibition Inhibition of Motor Neuron GlyR->Inhibition Leads to Excitation Hyperexcitability & Convulsions GlyR->Excitation Leads to (when blocked) Gly Glycine Gly->GlyR Binds to Alkaloid Brucine / Strychnine Alkaloid->GlyR Blocks

Comparative Signaling Pathway of Brucine and Strychnine

Experimental Protocols for Neurotoxicity Assessment

The evaluation of the neurotoxic effects of compounds like brucine and strychnine involves a range of in vitro and in vivo experimental protocols.

In Vitro Neurotoxicity Assessment

1. Cell Viability Assays: These assays are fundamental in determining the cytotoxic effects of the alkaloids on neuronal cells.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.

    • Principle: Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan (B1609692) product. The intensity of the purple color is proportional to the number of viable cells.

    • Protocol Outline:

      • Seed neuronal cells (e.g., SH-SY5Y, primary cortical neurons) in a 96-well plate and allow them to adhere.

      • Treat the cells with varying concentrations of brucine or strychnine for a specified duration (e.g., 24, 48, 72 hours).

      • Add MTT solution to each well and incubate for 2-4 hours.

      • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

      • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Lactate Dehydrogenase (LDH) Release Assay: This assay measures the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium, indicating a loss of membrane integrity.

    • Principle: The amount of LDH released is proportional to the number of dead cells.

    • Protocol Outline:

      • Culture and treat neuronal cells as described for the MTT assay.

      • Collect the cell culture supernatant.

      • Add the supernatant to a reaction mixture containing the LDH substrate.

      • Incubate and measure the amount of formazan produced by the enzymatic reaction via absorbance.

2. Electrophysiological Recordings: Techniques like patch-clamp electrophysiology are used to directly measure the effects of the alkaloids on ion channel function.

  • Principle: This technique allows for the recording of ionic currents through individual ion channels or the whole cell, providing direct evidence of receptor antagonism.

  • Protocol Outline:

    • Culture cells expressing glycine receptors (e.g., HEK293 cells transfected with GlyR subunits or primary spinal cord neurons).

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Apply glycine to elicit an inward chloride current.

    • Co-apply or pre-apply brucine or strychnine with glycine to observe the inhibition of the glycine-induced current.

    • Analyze the changes in current amplitude and kinetics to determine the potency and mechanism of antagonism.

In Vivo Neurotoxicity Assessment

1. Behavioral Studies: These studies are crucial for observing the overall effects of the alkaloids on the nervous system and behavior.

  • Observation of Convulsions: The most prominent effect of brucine and strychnine is the induction of seizures.

    • Protocol Outline:

      • Administer varying doses of brucine or strychnine to rodents (e.g., mice, rats) via a specific route (e.g., intraperitoneal, oral).

      • Observe the animals for the onset, duration, and severity of convulsions.

      • Record characteristic behaviors such as muscle twitching, limb extension, and opisthotonus (arching of the back).

2. Histopathological Analysis: This involves the microscopic examination of brain and spinal cord tissue to identify any structural damage caused by the neurotoxins.

  • Principle: Staining and microscopic analysis of tissue sections can reveal neuronal death, gliosis (a response of glial cells to injury), and other pathological changes.

  • Protocol Outline:

    • Following behavioral studies or at specific time points after alkaloid administration, euthanize the animals and perfuse them with a fixative (e.g., paraformaldehyde).

    • Dissect the brain and spinal cord and process the tissues for sectioning.

    • Stain the sections with histological stains such as Hematoxylin and Eosin (H&E) to visualize cell morphology or with more specific markers for neuronal damage (e.g., Fluoro-Jade) or apoptosis (e.g., TUNEL).

    • Examine the stained sections under a microscope to identify areas of neuronal loss, inflammation, or other abnormalities.

cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment CellCulture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) Treatment Treatment with Brucine / Strychnine CellCulture->Treatment Viability Cell Viability Assays (MTT, LDH) Treatment->Viability Electro Electrophysiology (Patch-Clamp) Treatment->Electro AnimalModel Animal Model (e.g., Mouse, Rat) Dosing Administration of Brucine / Strychnine AnimalModel->Dosing Behavior Behavioral Observation (Convulsions) Dosing->Behavior Histo Histopathology (Brain & Spinal Cord) Behavior->Histo

Experimental Workflow for Neurotoxicity Assessment

Conclusion

Brucine and strychnine, despite their structural similarities, exhibit a significant disparity in neurotoxic potency. Both alkaloids act as competitive antagonists of glycine receptors, leading to neuronal hyperexcitability and convulsions. The quantitative data clearly demonstrates that strychnine is substantially more toxic than brucine. A thorough understanding of their comparative neurotoxic profiles, facilitated by the experimental protocols outlined in this guide, is essential for researchers in toxicology, pharmacology, and drug development to advance our knowledge of neurotoxins and develop potential therapeutic interventions.

In silico ADMET prediction for Brucine versus Brucine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of the alkaloid brucine (B1667951) and its metabolite, brucine N-oxide. This guide synthesizes in silico prediction data to offer a comparative analysis, aiding in the early-stage assessment of these compounds in drug discovery and development.

Brucine, a toxic alkaloid found in the seeds of Strychnos nux-vomica, is known for its wide range of pharmacological effects, including analgesic and anti-inflammatory properties.[1][2][3] Its clinical application, however, is hampered by its narrow therapeutic window and significant toxicity.[4] Brucine N-oxide is a major metabolite of brucine, and it has been suggested that the N-oxidation of brucine could be a detoxification pathway.[2] Understanding the ADMET properties of both compounds is crucial for evaluating their potential as therapeutic agents. In silico ADMET prediction offers a rapid and cost-effective method to assess these properties in the early stages of drug development.[5][6]

Comparative Analysis of Predicted ADMET Properties

A comparative study utilizing the ADMETlab 2.0 platform provides in silico predictions for various ADMET-related properties of brucine and brucine N-oxide.[2] The key findings from this predictive analysis are summarized in the table below.

Property CategoryParameterBrucineBrucine N-oxideInterpretation
Physicochemical Properties Molecular Weight394.47 g/mol 410.47 g/mol Both are relatively small molecules.
LogP2.161.18Brucine is more lipophilic than Brucine N-oxide.
Solubility (logS)-3.12-2.13Brucine N-oxide is predicted to be more soluble in water.
Absorption Caco-2 PermeabilityPositivePositiveBoth are predicted to have good intestinal permeability.
Human Intestinal AbsorptionPositivePositiveBoth are likely to be well-absorbed from the gut.
Distribution Blood-Brain Barrier (BBB) PenetrationPositiveNegativeBrucine is predicted to cross the BBB, while Brucine N-oxide is not.
P-glycoprotein (P-gp) SubstrateYesNoBrucine is a substrate of the P-gp efflux pump, which could limit its distribution.
Metabolism CYP2D6 SubstrateYesNoBrucine is likely metabolized by the CYP2D6 enzyme.
CYP3A4 SubstrateYesNoBrucine is also predicted to be a substrate for CYP3A4.
Excretion Renal Organic Cation Transporter (OCT2)InhibitorNon-inhibitorBrucine may interfere with the excretion of other drugs via OCT2.
Toxicity Human Ether-a-go-go-Related Gene (hERG) InhibitionWeak InhibitorNon-inhibitorBrucine poses a low risk of cardiotoxicity related to hERG inhibition.
Human Hepatotoxicity (H-HT)PositivePositiveBoth compounds are predicted to have the potential for liver toxicity.[1][2][3]
Ames MutagenicityNegativeNegativeNeither compound is predicted to be mutagenic.
Oral Acute Toxicity (LD50)Category IIICategory IIIBoth compounds are classified as having similar oral acute toxicity.

Key In Silico ADMET Insights

The in silico predictions highlight significant differences in the ADMET profiles of brucine and brucine N-oxide. The lower lipophilicity and higher water solubility of brucine N-oxide suggest potentially different pharmacokinetic behaviors compared to its parent compound.

A critical finding is the predicted difference in blood-brain barrier penetration. Brucine is predicted to cross the BBB, which is consistent with its known neurotoxic effects.[7] In contrast, brucine N-oxide is not predicted to penetrate the central nervous system, suggesting a potentially lower risk of neurotoxicity.

Regarding metabolism, brucine is predicted to be a substrate for major cytochrome P450 enzymes, CYP2D6 and CYP3A4, indicating its susceptibility to drug-drug interactions.[1] Brucine N-oxide is not predicted to be a substrate for these enzymes.

While both compounds are predicted to have the potential for hepatotoxicity, some studies suggest that brucine may have a stronger hepatotoxic effect than brucine N-oxide.[1][2][3] Experimental verification in a zebrafish model has shown that brucine induces dose-dependent hepatotoxicity.[2][3]

Experimental Protocols

In Silico ADMET Prediction Methodology

The ADMET properties of brucine and brucine N-oxide were predicted using the ADMETlab 2.0 web-based platform.[2] This platform utilizes a large, curated database of chemical structures and their corresponding experimental ADMET data to build predictive computational models.

The general workflow for in silico ADMET prediction using a platform like ADMETlab 2.0 is as follows:

  • Input: The chemical structures of the compounds of interest (brucine and brucine N-oxide) are provided as input, typically in a standard format like SMILES (Simplified Molecular Input Line Entry System).

  • Descriptor Calculation: The platform calculates a wide range of molecular descriptors for each compound. These descriptors are numerical representations of the chemical and physical properties of the molecules.

  • Model Prediction: The calculated descriptors are then fed into pre-built machine learning models. These models have been trained on extensive datasets to recognize the relationships between molecular structure and specific ADMET properties.

  • Output: The platform generates predictions for a comprehensive set of ADMET endpoints, including physicochemical properties, absorption, distribution, metabolism, excretion, and various toxicity endpoints.[2] The output is often presented in a tabular format with qualitative (e.g., positive/negative) and quantitative (e.g., predicted values) results.

Visualizing the In Silico ADMET Workflow and Metabolic Relationship

To better illustrate the processes involved, the following diagrams were generated using the DOT language.

ADMET_Prediction_Workflow cluster_input Input cluster_platform In Silico Platform (e.g., ADMETlab 2.0) cluster_output Output Compound_Structure Compound Structure (SMILES/SDF) Descriptor_Calculation Molecular Descriptor Calculation Compound_Structure->Descriptor_Calculation Prediction_Models Predictive Models (Machine Learning) Descriptor_Calculation->Prediction_Models Absorption Absorption Prediction_Models->Absorption Distribution Distribution Prediction_Models->Distribution Metabolism Metabolism Prediction_Models->Metabolism Excretion Excretion Prediction_Models->Excretion Toxicity Toxicity Prediction_Models->Toxicity

Caption: Workflow of an in silico ADMET prediction process.

Brucine_Metabolism Brucine Brucine Brucine_N_Oxide Brucine N-oxide Brucine->Brucine_N_Oxide N-oxidation (Phase I Metabolism)

Caption: Metabolic conversion of Brucine to Brucine N-oxide.

Conclusion

The in silico ADMET predictions provide valuable insights into the potential pharmacokinetic and toxicological differences between brucine and its N-oxide metabolite. Brucine N-oxide appears to have a more favorable ADMET profile, with predicted lower lipophilicity, lack of BBB penetration, and reduced interaction with key metabolic enzymes compared to brucine. While both compounds show a potential for hepatotoxicity, the overall in silico data suggests that the N-oxidation of brucine may lead to a less toxic compound with a different disposition in the body. These computational findings underscore the importance of considering metabolites in drug development and provide a strong rationale for further experimental investigation into the pharmacological and toxicological profiles of brucine N-oxide.

References

Reproducibility of Published Experimental Results Using Brucine Dihydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Anticancer Activity

Brucine (B1667951) has been investigated for its cytotoxic effects across a variety of cancer cell lines. While the reported efficacy varies, a general consensus on its anticancer potential is emerging from independent studies. The following tables summarize the 50% inhibitory concentration (IC50) values of brucine in different cancer cell lines as reported in various publications.

Cancer TypeCell LineIC50 (µM)Treatment Duration (hours)Reference
Ovarian CancerA27801.4372[1]
Colon CancerLoVo>70% inhibition at 47.5 µM72[1]
Hepatocellular CarcinomaHepG210072[1]
Gastric CancerBGC-823>500Not Specified[1]
Gastric CancerSGC-7901>500Not Specified[1]
Colon AdenocarcinomaHT-290.368, 0.226, 0.16824, 48, 72[2]
GlioblastomaU87, LN18, LN229Significant suppression at 500 and 1000Not Specified[3]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental methodologies, including the specific assays used, cell seeding densities, and passage numbers, which can influence cellular responses to cytotoxic agents.[4][5][6]

A review of the literature suggests that brucine exhibits greater antitumor activity compared to strychnine, another major alkaloid from Strychnos nux-vomica.[7] Furthermore, multiple studies have consistently reported that brucine induces apoptosis and can arrest the cell cycle in cancer cells, although the specific phase of arrest may vary between cell types.[1][2][3][8]

Comparison of Anti-inflammatory Activity

Several studies have explored the anti-inflammatory properties of brucine, with consistent findings across different experimental models.

Experimental ModelKey FindingsReference
Carrageenan-induced rat hind paw edemaBrucine-loaded nanoemulgel showed efficient anti-inflammatory potential.[9]
Xylene-induced ear edema in miceA brucine gel formulation significantly relieved ear edema.[10][11]
Adjuvant-induced arthritis in ratsA brucine gel system inhibited arthritis symptoms and synoviocyte proliferation.[10][11]
Lipopolysaccharide (LPS)-stimulated RAW264.7 cellsBrucine significantly inhibited the production of Prostaglandin E2 (PGE2).[10][11]
Ethanol-induced gastric ulcer in ratsBrucine reduced the expression of p-NFκB and TNF-α.[12]

The anti-inflammatory effects of brucine are often attributed to its ability to suppress the production of pro-inflammatory mediators.[10][11][12][13] The development of topical formulations like gels and nanoemulgels has been a focus of recent research to leverage its anti-inflammatory effects while potentially reducing systemic toxicity.[9][10][11][13]

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the cited studies for key experiments.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells were seeded in 96-well plates at a specified density (e.g., 5 x 10³ cells/well).

  • Treatment: After cell attachment (typically 24 hours), cells were treated with various concentrations of brucine or a vehicle control.

  • Incubation: Cells were incubated for specified durations (e.g., 24, 48, or 72 hours).

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The supernatant was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value was calculated from the dose-response curves.[1][2]

Apoptosis Analysis (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells were treated with brucine at various concentrations for a specified time.

  • Cell Harvesting: Both adherent and floating cells were collected, washed with cold PBS.

  • Staining: Cells were resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells were treated with brucine and harvested.

  • Fixation: Cells were fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells were washed with PBS and stained with a solution containing PI and RNase A.

  • Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the reported signaling pathways affected by brucine and a typical experimental workflow for assessing its anticancer activity.

anticancer_workflow cluster_invitro In Vitro Experiments cluster_data Data Analysis cluster_conclusion Conclusion cell_culture Cancer Cell Culture treatment Brucine Dihydrate Treatment cell_culture->treatment cell_viability Cell Viability Assay (e.g., MTT) treatment->cell_viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis treatment->cell_cycle protein_expression Western Blot (Protein Expression) treatment->protein_expression ic50 IC50 Calculation cell_viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_quant Protein Level Quantification protein_expression->protein_quant conclusion Assessment of Anticancer Effect ic50->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion protein_quant->conclusion

Experimental workflow for assessing anticancer activity.

brucine_pathways cluster_cancer Anticancer Effects cluster_inflammation Anti-inflammatory Effects brucine Brucine vegfr2 VEGFR2 Signaling brucine->vegfr2 inhibits hif1 HIF-1 Pathway brucine->hif1 inhibits wnt_beta_catenin Wnt/β-catenin Pathway brucine->wnt_beta_catenin inhibits apoptosis Induction of Apoptosis brucine->apoptosis promotes cell_cycle_arrest Cell Cycle Arrest brucine->cell_cycle_arrest promotes cmyb c-Myb Expression (via G-quadruplex) brucine->cmyb inhibits cox2 COX-2 Expression brucine->cox2 inhibits nfkb NF-κB Pathway brucine->nfkb inhibits pro_inflammatory Pro-inflammatory Cytokines (TNF-α, etc.) brucine->pro_inflammatory inhibits

Reported signaling pathways affected by brucine.

References

Benchmarking Brucine: A Comparative Analysis of Analgesic Effects Against Standard Pain-Relief Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analgesic properties of Brucine (B1667951), a natural alkaloid, against established pain-relief medications: Morphine, Aspirin, and Celecoxib. The following sections detail the comparative analgesic efficacy, underlying mechanisms of action through signaling pathways, and the experimental protocols used to generate the presented data.

Comparative Analgesic Efficacy

The analgesic potential of Brucine and standard pain-relief drugs has been evaluated in various preclinical models of pain. The following tables summarize the available quantitative data from hot plate, tail-flick, and acetic acid-induced writhing tests. It is important to note that the following data is compiled from multiple sources and direct head-to-head comparisons in a single study are limited. Variations in experimental conditions can influence the outcomes.

DrugHot Plate Test (Thermal Nociception)Tail-Flick Test (Thermal Nociception)Acetic Acid-Induced Writhing Test (Visceral Nociception)
Brucine Significant increase in pain threshold observed.[1][2]Demonstrates analgesic effects.[1]Significant reduction in the number of writhes.[1][2]
Morphine Potent, dose-dependent increase in reaction time.[3]Strong, dose-dependent analgesic effect.Highly effective in reducing writhing behavior.
Aspirin Weak to no significant effect in some studies.[4]Generally considered ineffective.Effective in reducing writhing, a model sensitive to peripheral analgesics.
Celecoxib ED50: 60.7 mg/kgED50: 104.7 mg/kgED50: 94.2 mg/kg

Table 1: Overview of Analgesic Effects. This table provides a qualitative and quantitative summary of the analgesic effects of Brucine and standard drugs in common preclinical pain models.

Mechanisms of Action: Signaling Pathways

The analgesic effects of Brucine and the compared drugs are mediated by distinct signaling pathways. Understanding these pathways is crucial for drug development and targeted therapies.

Brucine Signaling Pathway

Recent studies suggest that a primary mechanism of Brucine's analgesic action involves the inhibition of voltage-gated sodium channels in nociceptive neurons.[5][6] By blocking these channels, Brucine reduces the generation and propagation of action potentials that transmit pain signals from the periphery to the central nervous system.

Brucine_Signaling_Pathway cluster_neuron Nociceptive Neuron Pain_Stimulus Painful Stimulus Na_Channel Voltage-Gated Sodium Channel Pain_Stimulus->Na_Channel Activates Action_Potential Action Potential Generation & Propagation Na_Channel->Action_Potential Initiates Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Transmits Brucine Brucine Brucine->Na_Channel Inhibits

Figure 1: Brucine's Analgesic Signaling Pathway.
Standard Drug Signaling Pathways

Morphine, Aspirin, and Celecoxib utilize well-characterized pathways to elicit their analgesic effects.

Standard_Drug_Signaling_Pathways cluster_morphine Morphine Pathway cluster_nsaids Aspirin & Celecoxib Pathway Morphine Morphine Opioid_Receptor μ-Opioid Receptor (Gi-coupled) Morphine->Opioid_Receptor Agonist AC_Inhibition Adenylyl Cyclase Inhibition Opioid_Receptor->AC_Inhibition K_Efflux ↑ K+ Efflux Opioid_Receptor->K_Efflux Ca_Influx ↓ Ca2+ Influx Opioid_Receptor->Ca_Influx cAMP_Decrease ↓ cAMP AC_Inhibition->cAMP_Decrease Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_Efflux->Hyperpolarization Ca_Influx->Hyperpolarization Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Aspirin Aspirin Aspirin->COX1 Inhibits (Non-selective) Aspirin->COX2 Inhibits (Non-selective) Celecoxib Celecoxib Celecoxib->COX2 Inhibits (Selective)

Figure 2: Signaling Pathways of Standard Analgesics.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Hot Plate Test

The hot plate test is a widely used method to assess the response to thermal pain and is particularly sensitive to centrally acting analgesics.[7]

Objective: To evaluate the latency of a thermal pain response in rodents.

Apparatus: A hot plate analgesiometer with a surface maintained at a constant temperature.

Procedure:

  • Acclimation: Animals are habituated to the testing room for at least 30 minutes prior to the experiment.

  • Baseline Latency: Each animal is individually placed on the hot plate, and the time until a nociceptive response (e.g., hind paw licking, jumping) is recorded. A cut-off time (typically 30-60 seconds) is established to prevent tissue damage.

  • Drug Administration: Animals are administered Brucine, a standard analgesic, or a vehicle control via a specified route (e.g., intraperitoneal, oral).

  • Post-treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), the animals are again placed on the hot plate, and the response latency is recorded.

  • Data Analysis: The percentage of maximal possible effect (%MPE) or the increase in latency time is calculated and compared between treatment groups.

Hot_Plate_Workflow Acclimation Animal Acclimation Baseline Measure Baseline Latency on Hot Plate Acclimation->Baseline Drug_Admin Administer Drug or Vehicle Baseline->Drug_Admin Post_Treatment Measure Post-Treatment Latency at Timed Intervals Drug_Admin->Post_Treatment Analysis Data Analysis (%MPE Calculation) Post_Treatment->Analysis

Figure 3: Hot Plate Test Experimental Workflow.
Tail-Flick Test

Similar to the hot plate test, the tail-flick test assesses the response to a thermal stimulus but is considered a spinal reflex.[8]

Objective: To measure the latency of the tail-flick reflex in response to a radiant heat source.

Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.

Procedure:

  • Restraint and Acclimation: The animal is gently restrained, and the tail is positioned over the light source. A period of acclimation to the restraint is allowed.

  • Baseline Latency: The latency to flick the tail away from the heat source is recorded. A cut-off time is employed to prevent tissue damage.

  • Drug Administration: The test compound or control is administered.

  • Post-treatment Latency: The tail-flick latency is measured at specific intervals after drug administration.

  • Data Analysis: The change in latency is calculated and compared across treatment groups.

Tail_Flick_Workflow Acclimation Animal Restraint & Acclimation Baseline Measure Baseline Tail-Flick Latency Acclimation->Baseline Drug_Admin Administer Drug or Vehicle Baseline->Drug_Admin Post_Treatment Measure Post-Treatment Latency at Timed Intervals Drug_Admin->Post_Treatment Analysis Data Analysis (Change in Latency) Post_Treatment->Analysis

Figure 4: Tail-Flick Test Experimental Workflow.
Acetic Acid-Induced Writhing Test

This test is a model of visceral pain and is sensitive to peripherally acting analgesics.[4]

Objective: To quantify the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.

Procedure:

  • Acclimation: Animals are placed in an observation chamber for a period of acclimation.

  • Drug Administration: The test compound or control is administered prior to the acetic acid injection (typically 30-60 minutes).

  • Induction of Writhing: A dilute solution of acetic acid is injected intraperitoneally.

  • Observation: The number of writhes (stretching of the abdomen and hind limbs) is counted for a specific period (e.g., 15-30 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each treatment group compared to the vehicle control.

Writhing_Test_Workflow Acclimation Animal Acclimation in Observation Chamber Drug_Admin Administer Drug or Vehicle Acclimation->Drug_Admin Induction Intraperitoneal Injection of Acetic Acid Drug_Admin->Induction Observation Count Number of Writhes over a Set Time Period Induction->Observation Analysis Data Analysis (% Inhibition of Writhing) Observation->Analysis

Figure 5: Acetic Acid-Induced Writhing Test Workflow.

Conclusion

This guide provides a comparative overview of the analgesic effects of Brucine against the standard pain-relief drugs Morphine, Aspirin, and Celecoxib. The data presented, along with the detailed signaling pathways and experimental protocols, offer a valuable resource for researchers and professionals in the field of drug development. While Brucine demonstrates significant analgesic properties, further head-to-head comparative studies are warranted to fully elucidate its therapeutic potential relative to existing analgesics. The distinct mechanism of action of Brucine, primarily through the inhibition of sodium channels, presents a promising avenue for the development of novel pain therapeutics.

References

A Head-to-Head Comparison of Brucine's Hydrate Forms in Experimental Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the solid-state properties of an active pharmaceutical ingredient is paramount. Brucine (B1667951), a neurotoxin with potential therapeutic applications, exists in several hydrate (B1144303) forms, each exhibiting distinct physicochemical characteristics that can influence its stability, solubility, and bioavailability.[1][2] This guide provides an objective, data-driven comparison of the primary hydrate forms of Brucine, supported by detailed experimental methodologies.

Physicochemical Properties and Stability

Brucine is known to form at least four hydrate forms, with the most practically relevant being a dihydrate (HyA), a tetrahydrate (HyB), and a hydrate containing approximately 3.85 water molecules (HyC).[1][3] These forms can interconvert under varying conditions of temperature and relative humidity (RH).[1][3][4][5] The anhydrous form (AH) is the most thermodynamically stable at relative humidities below 40% at 25°C.[1][3][4][5]

The dihydrate (HyA) exhibits nonstoichiometric behavior, meaning its water content can vary gradually, particularly at RH below 40%.[1][3][4][5] In contrast, the tetrahydrate (HyB) is a stoichiometric hydrate, indicating a fixed water-to-brucine ratio in its crystal lattice.[1][3][4][5] The third major hydrate, HyC, is stable only at higher relative humidities (≥ 55% at 25°C).[1][3][4]

Hydrate FormWater Content (moles of H2O per mole of Brucine)Stability Conditions (at 25°C)Dehydration ProductKey Characteristics
Dihydrate (HyA) ~2Becomes nonstoichiometric below 40% RHIsomorphic dehydrate (HyAdehy), which can convert to the anhydrous form (AH)Water molecules are located in channels, allowing for easy ingress and egress.[1][3]
Tetrahydrate (HyB) ~4Stable between 10% and 90% RHAmorphous brucineDehydration leads to a collapse of the crystal structure.[1][3][4]
~3.85-Hydrate (HyC) 3.65 - 3.85Stable at RH ≥ 55%Anhydrous form (AH)Dehydration occurs in a single step below 55% RH.[1][3][4]

Experimental Protocols

A variety of analytical techniques have been employed to characterize and compare the different hydrate forms of Brucine.[1][3]

Preparation of Hydrate Forms
  • Dihydrate (HyA): Prepared by stirring a suspension of brucine in water at a temperature between 40 and 50°C for one day.[1][3]

  • Tetrahydrate (HyB): Prepared by stirring a brucine suspension in water at 0°C for one day.[1][3]

  • ~3.85-Hydrate (HyC): Prepared by stirring a brucine suspension in water at a temperature between 20 and 30°C for one day.[1][3]

  • Anhydrate (AH): Produced by drying HyC at 160°C for 30 minutes.[1][3]

Characterization Techniques

A comprehensive understanding of the stability and transformation pathways of Brucine hydrates was achieved through a combination of the following methods:[1][3]

  • Powder X-ray Diffraction (PXRD): Used to identify the crystal structure of each hydrate form and to monitor phase transformations under varying environmental conditions.

  • Thermogravimetric Analysis (TGA): Employed to determine the water content of each hydrate by measuring mass loss upon heating. For instance, the TGA curve for HyB shows a mass loss of 15.32 ± 0.03%, which corresponds to approximately 3.96 moles of water.[1][3]

  • Differential Scanning Calorimetry (DSC): Utilized to investigate the thermal events associated with dehydration and phase transitions. DSC experiments on HyB in open pans revealed its dehydration to an amorphous form at temperatures below 80°C, followed by a glass transition at about 90°C, crystallization to the anhydrous form above 130°C, and subsequent melting of the anhydrous form at 178.9 ± 0.1°C.[1][3]

  • Gravimetric Moisture Sorption/Desorption Analysis: This technique was crucial in determining the stability of the hydrates at different relative humidities. For example, the moisture desorption isotherm for HyC demonstrated its stability only at RH levels of 55% or higher.[1][3]

  • Vibrational Spectroscopy (IR and Raman): Provided insights into the molecular interactions and the state of water within the crystal lattice.

  • Hot-Stage Microscopy (HSM): Allowed for the visual observation of thermal transitions.

  • H2O/D2O Exchange Experiments: These experiments helped to understand the dynamics of water molecules within the crystal structures.

Transformation Pathways of Brucine Hydrates

The interconversion between the different solid forms of Brucine is a complex process influenced by both temperature and water activity. The following diagrams illustrate the key dehydration and hydration pathways.

G HyA Dihydrate (HyA) HyAdehy Isomorphic Dehydrate HyA->HyAdehy Dehydration (<40% RH) AH Anhydrate (AH) HyAdehy->AH Storage at dry conditions Amorphous Amorphous Brucine HyB Tetrahydrate (HyB) HyB->Amorphous Dehydration (<10% RH) HyC ~3.85-Hydrate (HyC) HyC->AH Dehydration (<55% RH)

Caption: Dehydration pathways of Brucine hydrates.

G HyAdehy Isomorphic Dehydrate HyA Dihydrate (HyA) HyAdehy->HyA Exposure to moisture Amorphous Amorphous Brucine MixedHydrates Mixture of Hydrates (HyC, HyB) Amorphous->MixedHydrates Increasing RH (>85% RH) AH Anhydrate (AH) Amorphous->AH <40% RH HyC ~3.85-Hydrate (HyC) AH->HyC ≥80% RH

Caption: Hydration pathways of anhydrous and amorphous Brucine.

Concluding Remarks

The choice of a specific solid form of Brucine for development is critically dependent on the intended application and the environmental conditions it will encounter. The nonstoichiometric dihydrate (HyA) offers a degree of flexibility in its water content, while the stoichiometric tetrahydrate (HyB) and the high-humidity-stable hydrate (HyC) have more defined stability ranges. A thorough understanding of these forms, underpinned by the experimental data presented, is essential for ensuring product quality, stability, and performance. The complex interplay between temperature and humidity highlights the importance of carefully controlled manufacturing and storage conditions for any formulation containing Brucine.[1][3][4]

References

Unraveling the Pro-Apoptotic Power of Brucine in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the mechanisms underlying brucine-induced apoptosis in various cancer cell lines. We delve into the experimental data, detailed protocols, and the intricate signaling pathways modulated by this natural compound.

Brucine (B1667951), a bitter alkaloid extracted from the seeds of Strychnos nux-vomica, has demonstrated significant anti-tumor effects across a range of cancers.[1][2] Its primary mechanism of action involves the induction of apoptosis, or programmed cell death, a critical process in eliminating malignant cells. This guide synthesizes findings from multiple studies to present a clear picture of how brucine exerts its cytotoxic effects, offering a valuable resource for those investigating its therapeutic potential.

Comparative Efficacy of Brucine Across Cancer Cell Lines

The cytotoxic effect of brucine varies among different cancer cell types, as demonstrated by the half-maximal inhibitory concentration (IC50) values obtained from various studies. A lower IC50 value indicates a higher potency of the compound.

Cell Line Cancer Type IC50 Value (µM) Treatment Duration (h) Reference
A2780Ovarian Carcinoma1.4372[3]
A549Lung Cancer27.2 (µg/mL)Not Specified[4]
LoVoColon Carcinoma>70% inhibition at 47.5 µM72[3]
HepG2Hepatoma~10072[3]
BGC-823Stomach Adenocarcinoma>50072[3]
SGC-7901Gastric Cancer>50072[3]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions and units.

Key Signaling Pathways in Brucine-Induced Apoptosis

Brucine triggers apoptosis through the modulation of several critical signaling pathways. The intrinsic mitochondrial pathway and the PI3K/AKT signaling cascade have been identified as central to its mechanism of action.[2][4][5]

The Mitochondrial Apoptosis Pathway

The mitochondrial pathway is a major route for the induction of apoptosis. Brucine instigates this pathway by altering the balance of pro-apoptotic and anti-apoptotic proteins belonging to the Bcl-2 family.

Mitochondrial_Pathway cluster_mito Mitochondrial Events Brucine Brucine Bcl2 Bcl-2 (Anti-apoptotic) Brucine->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Brucine->Bax Upregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Brucine induces apoptosis via the mitochondrial pathway.

Studies have shown that brucine treatment leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[5][6][7] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[2][4] Cytosolic cytochrome c then binds to Apaf-1, activating caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the dismantling of the cell.[4][7]

The PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial survival pathway that is often hyperactivated in cancer. Brucine has been found to suppress this pathway, thereby promoting apoptosis.

PI3K_AKT_Pathway Brucine Brucine PI3K PI3K Brucine->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Bcl2 Bcl-2 AKT->Bcl2 Promotes Bax Bax AKT->Bax Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Bcl2->Cell_Survival Apoptosis Apoptosis Bax->Apoptosis

Caption: Brucine promotes apoptosis by inhibiting the PI3K/AKT pathway.

Research indicates that brucine treatment leads to a dose-dependent decrease in the phosphorylation of AKT.[6] The suppression of PI3K/AKT activity by brucine results in the downregulation of downstream targets like mTOR and the anti-apoptotic protein Bcl-2, while upregulating the pro-apoptotic protein Bax.[5][8] This inhibition of the PI3K/AKT survival pathway sensitizes cancer cells to apoptosis.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Brucine Treatment: Treat the cells with various concentrations of brucine and a vehicle control for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with different concentrations of brucine for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse the brucine-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins onto a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p-AKT, AKT, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

The following diagram illustrates a typical workflow for validating the pro-apoptotic mechanism of brucine.

Experimental_Workflow Start Select Cancer Cell Lines MTT Cell Viability Assay (MTT) Determine IC50 Start->MTT Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) MTT->Apoptosis_Assay Based on IC50 values Pathway_Analysis Signaling Pathway Analysis (Western Blot) Apoptosis_Assay->Pathway_Analysis Confirm Apoptosis Data_Analysis Data Analysis and Interpretation Pathway_Analysis->Data_Analysis Conclusion Conclusion on Apoptotic Mechanism Data_Analysis->Conclusion

Caption: A typical experimental workflow for investigating brucine.

References

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the pharmacological activities of brucine's stereoisomers remains a significant gap in current scientific literature. The vast majority of research has focused exclusively on the naturally occurring levorotatory isomer, l-brucine. Consequently, a direct comparative analysis of the pharmacological effects of d- and l-brucine, supported by experimental data, cannot be provided at this time. This guide, therefore, presents a detailed overview of the known pharmacology of l-brucine, offering valuable insights for researchers, scientists, and drug development professionals. The information is presented with the understanding that it represents the current state of knowledge, which is limited to a single enantiomer.

Brucine (B1667951), a principal alkaloid found in the seeds of Strychnos nux-vomica, is structurally similar to strychnine (B123637) and exhibits a range of biological activities.[1] It is recognized for its potent anti-inflammatory, analgesic, and anti-tumor properties.[2][3] However, its clinical application is hampered by a narrow therapeutic window and significant toxicity, particularly to the central nervous system.[4] The study of its pharmacology is crucial for understanding its therapeutic potential and for the development of safer derivatives.

Anti-inflammatory and Analgesic Effects of l-Brucine

l-Brucine has demonstrated significant anti-inflammatory and analgesic effects in various preclinical models. These activities are central to its traditional use and modern pharmacological interest.

Table 1: Summary of Anti-inflammatory and Analgesic Activities of l-Brucine

Pharmacological EffectExperimental ModelKey FindingsReference(s)
Anti-inflammatory Carrageenan-induced paw edema in ratsDose-dependent reduction in paw volume.[5]
Xylene-induced ear edema in miceSignificant inhibition of ear swelling.[4]
Analgesic Formalin test in miceReduction in both early (neurogenic) and late (inflammatory) phase pain responses.[6][7]
Acetic acid-induced writhing test in miceSignificant decrease in the number of writhes.[2]
Cytotoxic Effects of l-Brucine

The anti-tumor properties of l-brucine are attributed to its cytotoxic effects on various cancer cell lines. This cytotoxicity is often mediated through the induction of apoptosis.

Table 2: Summary of Cytotoxic Activities of l-Brucine

Cell LineAssayKey FindingsReference(s)
Vero cellsMTT assayTime- and concentration-dependent decrease in cell viability.[8]
Human hepatoma (HepG2)MTT assayInduction of apoptosis.[4]
Colon cancer cells (LoVo)Transwell assayInhibition of cell migration.[9]
Receptor Binding Profile of l-Brucine

l-Brucine's effects on the central nervous system are primarily mediated through its interaction with glycine (B1666218) receptors, where it acts as an antagonist.

Table 3: Receptor Binding Affinity of l-Brucine

ReceptorAssay TypeKey FindingsReference(s)
Glycine receptorRadioligand binding assayCompetitive antagonism.[10]
α7 nicotinic acetylcholine (B1216132) receptorRadioligand binding assayBinding affinity retained in some analogues.[10]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the in vivo anti-inflammatory activity of compounds.[5][11][12][13]

Protocol:

  • Male Wistar rats (180-220 g) are fasted overnight with free access to water.

  • The basal volume of the right hind paw is measured using a plethysmometer.

  • l-Brucine or a reference anti-inflammatory drug (e.g., indomethacin) is administered intraperitoneally.

  • After 30 minutes, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • The percentage of edema inhibition is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Formalin Test in Mice

The formalin test is a model of tonic chemical pain that allows for the differentiation between neurogenic and inflammatory pain mechanisms.[6][7][14][15][16]

Protocol:

  • Male ICR mice (20-25 g) are placed in a transparent observation chamber for at least 30 minutes to acclimatize.

  • l-Brucine or a reference analgesic (e.g., morphine) is administered subcutaneously or intraperitoneally.

  • After a predetermined pretreatment time (e.g., 30 minutes), 20 µL of 2.5% formalin solution is injected into the plantar surface of the right hind paw.

  • The cumulative time spent licking and biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).

  • A reduction in the time spent licking and biting compared to the control group indicates an analgesic effect.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of l-brucine and incubated for 24, 48, or 72 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 490 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

Glycine Receptor Binding Assay

This assay is used to determine the affinity and selectivity of compounds for the glycine receptor.[17]

Protocol:

  • Rat spinal cord membranes are prepared and homogenized in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The membrane homogenate is incubated with a radiolabeled ligand (e.g., [³H]strychnine) at a fixed concentration and varying concentrations of l-brucine.

  • The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • The concentration of l-brucine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the binding affinity (Ki).

Signaling Pathway Visualizations

l-Brucine has been shown to modulate key signaling pathways involved in cell proliferation, migration, and apoptosis.

Wnt_Beta_Catenin_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 GSK3b GSK-3β Dsh->GSK3b | Beta_Catenin β-catenin GSK3b->Beta_Catenin P APC APC APC->Beta_Catenin Axin Axin Axin->Beta_Catenin Proteasome Proteasome Beta_Catenin->Proteasome Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocation Target_Genes Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activation Brucine l-Brucine Brucine->LRP5_6 Inhibits Phosphorylation Brucine->GSK3b Decreases Phosphorylation Wnt Wnt Wnt->Frizzled

Caption: Wnt/β-catenin signaling pathway and the inhibitory effects of l-brucine.

JNK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Signal Stress Signal (e.g., TNF-α) MAP3K MAPKKK (e.g., ASK1) Stress_Signal->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 P JNK JNK MKK4_7->JNK P c_Jun c-Jun JNK->c_Jun P AP1 AP-1 c_Jun->AP1 Apoptotic_Genes Apoptotic Genes AP1->Apoptotic_Genes Transcription Brucine l-Brucine Brucine->JNK Activates Phosphorylation

References

A Comparative Guide to the Analysis of Brucine Dihydrate for Inter-Laboratory Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Brucine (B1667951), an indole (B1671886) alkaloid structurally similar to strychnine (B123637), is a significant compound found in the seeds of Strychnos nux-vomica.[1][2] It has applications in analytical chemistry as a resolving agent and in pharmacology for its various biological activities, including anti-tumor and anti-inflammatory effects.[2][3][4] Given its potency and toxicity, accurate and reproducible quantification is critical for researchers, scientists, and drug development professionals.[2]

An inter-laboratory comparison (ILC), or proficiency test, is a vital component of quality assurance, allowing laboratories to evaluate their analytical performance against their peers.[5][6][7] While a formal, publicly documented inter-laboratory comparison specifically for Brucine dihydrate analysis has not been identified, this guide provides the foundational information required to establish such a study. It compares common analytical methodologies, offers a detailed experimental protocol for a validated High-Performance Liquid Chromatography (HPLC) method, and illustrates key workflows and biological pathways relevant to its analysis and application.

Comparison of Analytical Methods for Brucine Quantification

The selection of an analytical method is a critical first step in ensuring data comparability across different laboratories. The primary techniques employed for the quantification of brucine include High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. Each method offers distinct advantages in terms of sensitivity, selectivity, and complexity.

Parameter High-Performance Liquid Chromatography (HPLC) UV-Visible Spectrophotometry Gas-Liquid Chromatography (GLC)
Principle Separation based on differential partitioning between a stationary and mobile phase, followed by UV detection.Measurement of light absorbance of the molecule at a specific wavelength. Can use derivative methods to resolve overlapping spectra with strychnine.[8][9]Separation of volatile compounds in a gaseous mobile phase followed by detection.
Instrumentation HPLC system with a UV detector (e.g., Diode Array Detector).UV-Vis Spectrophotometer.Gas chromatograph with a suitable detector.
Selectivity High. Can effectively separate brucine from strychnine and other matrix components.[10][11]Moderate. Prone to interference from compounds with similar absorption spectra. First-order derivative methods can improve selectivity.[8]High. Provides good separation from other alkaloids.[12]
Sensitivity (LOD/LOQ) High. LOQs reported in the range of 0.039–0.050 µg/mL in biological matrices.[13]Lower than HPLC. Dependent on the specific chromogenic reaction or derivative method used.Method dependent, suitable for pharmaceutical preparations.[12]
Linearity Range Typically wide, e.g., 0.05–2 µg/mL.[13]Narrower than HPLC, e.g., 10-50 μg/mL.[8]Suitable for assay of pharmaceutical dosage forms.
Common Applications Quantification in herbal formulations, biological tissues (plasma, kidney, liver), and quality control of raw materials.[10][11][13]Quantification in liquid galenicals and simple formulations. Used for nitrate (B79036) analysis where brucine is a reagent.[9][14][15]Determination in pharmaceutical preparations.[12]
Key Advantages High selectivity and sensitivity, robust, widely used in pharmaceutical QC.[16]Simple, rapid, and cost-effective instrumentation.Established technique for certain pharmaceutical analyses.
Limitations Higher cost and complexity of instrumentation and operation.Susceptible to matrix interference, lower selectivity.Requires derivatization for non-volatile compounds, less common for routine analysis of brucine compared to HPLC.

Experimental Protocols

A prerequisite for any successful inter-laboratory study is a clearly defined and validated analytical method.[17] The following is a representative HPLC-UV protocol for the simultaneous determination of strychnine and brucine, adapted from methodologies described in the literature.[10][13]

Detailed Protocol: Analysis of Brucine by HPLC-UV

1. Objective: To quantify the concentration of this compound in a given sample (e.g., herbal extract, pharmaceutical formulation) using a validated HPLC-UV method.

2. Materials and Reagents:

  • This compound reference standard (purity ≥98%)[18][19]

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Diethyl amine (Analytical grade)

  • Acetonitrile (HPLC grade)

  • 0.22 µm syringe filters

3. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Diode Array Detector.

  • Analytical balance (readable to 0.01 mg)

  • pH meter

  • Volumetric flasks and pipettes

  • Ultrasonic bath

4. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Methanol:Water:Diethyl amine (55:45:0.2, v/v/v)[11]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 264 nm[10]

  • Injection Volume: 20 µL

  • Run Time: Approximately 15 minutes

5. Procedure:

  • Standard Stock Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with methanol. Mix thoroughly. This is the stock solution.

  • Working Standard Solutions:

    • Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh a quantity of the sample expected to contain brucine.

    • Extract the brucine using a suitable solvent (e.g., methanol) with the aid of ultrasonication.

    • Dilute the extract with the mobile phase to a concentration within the calibration range.

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the working standard solutions in sequence, from lowest to highest concentration.

    • Inject the prepared sample solutions. A blank (mobile phase) should be run periodically to check for carryover.

  • Data Analysis:

    • Identify the brucine peak in the chromatograms based on the retention time of the reference standard.

    • Generate a calibration curve by plotting the peak area against the concentration of the working standard solutions.

    • Determine the concentration of brucine in the sample solutions using the linear regression equation from the calibration curve.

Visualizations: Pathways and Workflows

Diagrams are essential tools for visualizing complex biological pathways and analytical processes. The following have been generated using the DOT language in compliance with the specified formatting requirements.

Brucine Signaling Pathway Inhibition

Brucine has been shown to exert anti-tumor effects by modulating various signaling pathways. One key mechanism is the inhibition of the VEGF/VEGFR2 pathway, which is critical for angiogenesis (the formation of new blood vessels) required for tumor growth.[20][21]

G VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf1 Raf1 PKC->Raf1 Proliferation Cell Proliferation & Angiogenesis Raf1->Proliferation Promotes AKT Akt PI3K->AKT AKT->Proliferation Promotes Brucine Brucine Brucine->VEGFR2 Inhibits Activation G Coord 1. Coordinator Prepares Homogenous Samples Dist 2. Samples Distributed to Participating Labs Coord->Dist Analysis 3. Labs Perform Analysis (Standardized Protocol) Dist->Analysis Submit 4. Results Submitted to Coordinator Analysis->Submit Stats 5. Statistical Evaluation (e.g., Z-scores) Submit->Stats Report 6. Confidential Report Issued to Each Lab Stats->Report G StdPrep Standard Preparation (Stock & Dilutions) Inject HPLC Injection StdPrep->Inject SamplePrep Sample Preparation (Extraction & Dilution) Filter Filtration (0.22 µm) SamplePrep->Filter Filter->Inject Analysis Chromatographic Separation (C18 Column) Inject->Analysis Detect UV Detection (264 nm) Analysis->Detect Data Data Processing (Peak Integration) Detect->Data Quant Quantification (Calibration Curve) Data->Quant

References

Assessing the purity of commercial Brucine dihydrate from different suppliers

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Assessing the Purity of Commercial Brucine (B1667951) Dihydrate

Brucine, a dimethoxy derivative of strychnine (B123637), is an indispensable chiral resolving agent and a valuable compound in neurological research and drug development. The purity of commercial brucine dihydrate is paramount, as even trace impurities can significantly impact experimental outcomes, from altering reaction kinetics to inducing off-target biological effects. This guide provides a framework for researchers to assess and compare the purity of this compound from various commercial suppliers, featuring detailed experimental protocols and illustrative data.

Comparative Purity Analysis of this compound

To ensure the reliability and reproducibility of experimental results, a multi-faceted approach to purity assessment is recommended. The following table presents a hypothetical comparison of this compound from three commercial suppliers based on key quality attributes determined through High-Performance Liquid Chromatography (HPLC) and Karl Fischer (KF) titration.

Table 1: Comparative Analysis of Commercial this compound Samples

ParameterSupplier ASupplier BSupplier CMethod
Purity (Assay) 99.8%99.2%99.5%HPLC
Strychnine Content 0.05%0.45%0.15%HPLC
Other Impurities 0.15%0.35%0.35%HPLC
Water Content 8.2%8.5%8.3%Karl Fischer
Appearance White Crystalline PowderOff-White PowderWhite Crystalline PowderVisual

Note: The data presented is for illustrative purposes only and does not represent actual supplier specifications.

Experimental Protocols for Purity Verification

Independent verification of supplier specifications is a critical step in quality control. Below are standard protocols for determining the purity and water content of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method separates brucine from its common and structurally related impurity, strychnine, and other minor impurities.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Reagents:

  • Procedure:

    • Mobile Phase Preparation: Prepare a 10 mM ammonium acetate buffer and adjust the pH to 4.5 with glacial acetic acid. The mobile phase consists of a gradient mixture of this buffer and acetonitrile.

    • Standard Preparation: Accurately weigh and dissolve the this compound and strychnine reference standards in the mobile phase to create stock solutions. Prepare a series of dilutions to generate a calibration curve.

    • Sample Preparation: Accurately weigh and dissolve approximately 25 mg of the supplier's this compound sample in 50 mL of the mobile phase.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30°C

      • UV Detection: 254 nm

    • Analysis: Inject the standard solutions and the sample solution into the HPLC system. Identify the peaks for brucine and strychnine based on their retention times compared to the standards.

    • Calculation: Calculate the percentage purity and the amount of strychnine impurity in the sample by comparing the peak areas with the calibration curve.

Water Content Determination by Karl Fischer Titration

This protocol determines the water content to confirm the dihydrate state of the molecule.

  • Instrumentation:

    • Volumetric or coulometric Karl Fischer titrator

  • Reagents:

    • Karl Fischer reagent (e.g., Hydranal™-Composite 5)

    • Anhydrous methanol

  • Procedure:

    • Titrator Preparation: Standardize the Karl Fischer reagent with a known amount of water or a water standard.

    • Sample Preparation: Accurately weigh approximately 100-150 mg of the this compound sample.

    • Titration: Introduce the sample into the titration vessel containing anhydrous methanol. The titrator will automatically dispense the KF reagent until the endpoint is reached.

    • Calculation: The instrument's software calculates the percentage of water in the sample. For this compound (C₂₃H₂₆N₂O₄·2H₂O, Molar Mass: 430.49 g/mol ), the theoretical water content is approximately 8.37%.

Visualizing Workflows and Pathways

Diagrams provide a clear visual representation of complex processes and relationships, aiding in decision-making and experimental planning.

start Define Research Requirements (Purity, Impurity Profile) identify Identify Potential Suppliers (A, B, C) start->identify request Request Certificate of Analysis (CoA) for each supplier identify->request compare Compare CoAs: - Purity Assay - Impurity Levels - Water Content request->compare compare->identify Specs unacceptable procure Procure Samples for In-House Verification compare->procure Initial specs acceptable? test Perform Independent Testing (HPLC, KF, etc.) procure->test evaluate Evaluate Test Results vs. CoA Specifications test->evaluate evaluate->identify Results unacceptable decision Select Optimal Supplier evaluate->decision Results meet requirements? cluster_hplc HPLC Purity Analysis cluster_kf Karl Fischer Water Content hplc_sample 1. Prepare Sample & Standard Solutions hplc_inject 2. Inject into HPLC System hplc_sample->hplc_inject hplc_data 3. Acquire Chromatogram (254 nm) hplc_inject->hplc_data hplc_calc 4. Calculate Purity & Impurity Percentage hplc_data->hplc_calc report Final Purity Report hplc_calc->report kf_sample 1. Weigh Sample kf_titrate 2. Titrate with KF Reagent kf_sample->kf_titrate kf_calc 3. Calculate Water Content (%) kf_titrate->kf_calc kf_calc->report sample Commercial This compound sample->hplc_sample sample->kf_sample glycine Glycine receptor Glycine Receptor (GlyR) (Ion Channel) glycine->receptor Binds channel_open Channel Opens (Cl⁻ Influx) receptor->channel_open Activates no_inhibition Disinhibition (Increased Excitability) receptor->no_inhibition brucine Brucine brucine->receptor block Antagonistic Block inhibition Neuronal Inhibition (Hyperpolarization) channel_open->inhibition

Correlating In Vitro Efficacy and In Vivo Outcomes for Brucine Dihydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro and in vivo experimental data for Brucine (B1667951) dihydrate, a natural alkaloid with demonstrated anti-cancer and anti-inflammatory properties. By presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, this document aims to facilitate a deeper understanding of Brucine dihydrate's therapeutic potential and aid in the design of future studies.

Data Presentation: Correlating In Vitro and In Vivo Findings

The following tables summarize the quantitative data from various in vitro and in vivo studies on this compound, offering a comparative overview of its efficacy across different experimental models.

Anti-Cancer Activity: Cytotoxicity and Tumor Growth Inhibition
In Vitro - Cell LineAssayIC50 (µM)In Vivo - Xenograft ModelTreatment Dose & RouteTumor Growth InhibitionCitation(s)
A2780 (Ovarian Carcinoma)MTT1.43 (72h)QBC939 (Cholangiocarcinoma) Xenograft (Nude Mice)Not specifiedSignificant decrease in tumor growth[1]
KB (Oral Cancer)MTT30 µg/ml (~76 µM) (48h)U251 (Glioblastoma) Xenograft (Nude Mice)Not specifiedSignificantly reduced size of xenograft tumors[2][3]
HT-29 (Colon Adenocarcinoma)MTT0.368 (24h), 0.226 (48h), 0.168 (72h)H22 (Hepatocellular Carcinoma) Ascitic Model (Mice)5 and 15 mg/kg (i.p.)Dose-dependent decrease in lung metastasis[4][5]
LoVo (Colon Cancer)MTTNot specifiedLoVo (Colon Cancer) Xenograft (Nude Mice)Oral administrationInhibition of tumor growth and migration[6][7]
HepG2 (Hepatocellular Carcinoma)MTT~100 (72h)Not specifiedNot specifiedNot specified[1]

Note: A direct quantitative correlation between in vitro IC50 values and in vivo tumor growth inhibition percentages is challenging to establish due to variations in experimental designs, including the specific cell lines and animal models used, treatment protocols, and the endpoints measured. However, the data consistently demonstrates that this compound's potent in vitro cytotoxicity translates to significant anti-tumor effects in vivo.

Anti-Inflammatory Activity: Inhibition of Inflammatory Mediators and Edema
In Vitro - AssayTargetInhibitionIn Vivo - ModelTreatment Dose & RouteEffectCitation(s)
LPS-induced RAW 264.7 cellsInflammatory mediatorsPreserved anti-inflammatory activity (53.343 ± 0.191%)Carrageenan-induced paw edema (Rats)Not specifiedStronger inhibitory effect than Brucine alone[8][9]
Not specifiedProstaglandin E2 release in inflammatory tissueSignificant inhibitionAcetic acid-induced vascular permeability (Mice)Not specifiedReduced vascular permeability[9]

Note: The in vitro anti-inflammatory activity of Brucine, demonstrated by the inhibition of inflammatory mediators, corresponds with its in vivo efficacy in reducing edema and vascular permeability in established inflammation models.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cell Viability - MTT Assay
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

    • Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

    • Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

In Vitro Cell Cycle Analysis - Propidium (B1200493) Iodide (PI) Staining
  • Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The fluorescence intensity is directly proportional to the DNA content. By analyzing the fluorescence of a population of cells using flow cytometry, the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.

  • Protocol:

    • Culture cells with or without this compound for the desired time.

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells in 70% cold ethanol (B145695) while vortexing gently and store at 4°C for at least 30 minutes.[12]

    • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[13]

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the cells by flow cytometry.

In Vitro Apoptosis Assay - Annexin V-FITC/PI Staining
  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

  • Protocol:

    • Treat cells with this compound for the indicated time.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.[14]

    • Add Annexin V-FITC and propidium iodide to the cell suspension.[14]

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.

In Vivo Anti-Cancer Model - Xenograft Tumor Model
  • Principle: Human cancer cells are implanted into immunodeficient mice (e.g., nude or SCID mice) to study tumor growth and the efficacy of anti-cancer agents.

  • Protocol:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of immunodeficient mice.[15]

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Randomly assign the mice to treatment and control groups.

    • Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at the specified dosage and schedule.

    • Measure tumor volume (e.g., using calipers with the formula: (Length x Width²)/2) at regular intervals.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker expression).[16]

In Vivo Anti-Inflammatory Model - Carrageenan-Induced Paw Edema
  • Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema. The anti-inflammatory potential of a compound is assessed by its ability to reduce this swelling.

  • Protocol:

    • Administer this compound or a reference anti-inflammatory drug (e.g., indomethacin) to the animals.

    • After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.[17]

    • Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[18]

    • The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by this compound and a general experimental workflow.

Signaling Pathways

Brucine_Apoptosis_Pathway Brucine Brucine Bcl2 Bcl-2 Brucine->Bcl2 Inhibits Bax Bax Brucine->Bax Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bcl2->Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Brucine-induced mitochondrial apoptosis pathway.

Brucine_Wnt_Pathway Brucine Brucine Wnt_beta_catenin Wnt/β-catenin Signaling Brucine->Wnt_beta_catenin Inhibits p_beta_catenin p-β-catenin Brucine->p_beta_catenin Promotes Degradation LRP5_6 p-LRP5/6 Wnt_beta_catenin->LRP5_6 Wnt_beta_catenin->p_beta_catenin Prevents Degradation beta_catenin β-catenin LRP5_6->beta_catenin Stabilizes Nucleus Nucleus beta_catenin->Nucleus Migration Cell Migration & Proliferation Nucleus->Migration

Caption: Inhibition of Wnt/β-catenin pathway by Brucine.

Brucine_HIF1_Pathway Brucine Brucine HIF1a HIF-1α Brucine->HIF1a Inhibits Hypoxia Hypoxia Hypoxia->HIF1a Stabilizes HIF1_responsive_genes HIF-1 Responsive Genes (e.g., MMP2) HIF1a->HIF1_responsive_genes Upregulates Metastasis Metastasis HIF1_responsive_genes->Metastasis

Caption: Brucine's inhibition of the HIF-1 signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Lines Treatment_IV This compound Treatment Cell_Culture->Treatment_IV MTT_Assay MTT Assay (Viability) Treatment_IV->MTT_Assay Flow_Cytometry Flow Cytometry (Cell Cycle, Apoptosis) Treatment_IV->Flow_Cytometry Correlation Correlation Analysis MTT_Assay->Correlation Flow_Cytometry->Correlation Animal_Model Animal Models (Xenograft, Inflammation) Treatment_IVO This compound Administration Animal_Model->Treatment_IVO Tumor_Measurement Tumor/Edema Measurement Treatment_IVO->Tumor_Measurement Analysis Histological & Biochemical Analysis Tumor_Measurement->Analysis Tumor_Measurement->Correlation Analysis->Correlation

Caption: General workflow for correlating in vitro and in vivo studies.

References

Safety Operating Guide

Proper Disposal of Brucine Dihydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Brucine (B1667951) dihydrate, a highly toxic alkaloid, requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and prevent environmental contamination. This guide provides essential, step-by-step instructions for the proper disposal of brucine dihydrate, tailored for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, a lab coat, and respiratory protection (a NIOSH-approved respirator is recommended where dust may be generated).[1][2][3][4]

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][2][4]

  • Avoid Dust Generation: Take extreme care to avoid the formation of dust when handling solid this compound.[2][3]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2]

II. Step-by-Step Disposal Procedure

The disposal of this compound waste must be carried out in accordance with federal, state, and local regulations.[5] The following steps provide a general guideline:

  • Waste Collection:

    • Collect all this compound waste, including unused product, contaminated materials (e.g., filter paper, gloves, weighing boats), and residues, in a designated, clearly labeled, and sealed hazardous waste container.[1][3]

    • Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.

  • Waste Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

    • The storage area should be locked to prevent unauthorized access.[2][4][6][7][8]

  • Engage a Licensed Waste Disposal Company:

    • The disposal of this compound must be handled by a licensed and qualified hazardous waste disposal company.[3]

    • Contact your institution's EHS department to arrange for the pickup and disposal of the waste. They will ensure that the disposal is conducted in compliance with all relevant regulations.

  • Approved Disposal Methods:

    • Incineration: A common and recommended method for the disposal of this compound is incineration at a licensed and approved facility.[1] The material may be dissolved or mixed with a combustible solvent before incineration.[3]

    • Landfill: In some cases, disposal in an authorized landfill may be an option, but this should only be done if explicitly permitted by regulations and carried out by a licensed facility.[1]

III. Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination:

  • Minor Spills:

    • Evacuate non-essential personnel from the area.[2]

    • Wearing appropriate PPE, carefully sweep or vacuum up the solid material, avoiding dust generation.[1][2][4] Use an explosion-proof vacuum if available.[1]

    • Place the collected material into a labeled, sealed container for hazardous waste disposal.[1][2][3][4]

    • Clean the spill area with a suitable decontaminating solution and then wash with water.[1]

    • Collect all cleanup materials in a sealed bag or container for disposal as hazardous waste.

  • Major Spills:

    • Evacuate the area immediately and alert others.[1]

    • Contact your institution's EHS or emergency response team.

    • Prevent the spill from entering drains or waterways.[1]

IV. Quantitative Data

No specific quantitative data, such as concentration limits for disposal or precise incineration temperatures, are provided in the available safety data sheets. Disposal procedures are guided by regulatory classifications and the requirement to use licensed disposal facilities, which operate under specific permits and conditions.

Data ParameterValue
UN Number1570[3][9]
Transport Hazard Class6.1 (Toxic)[3][9]
Packing GroupI[3][9]
Environmental HazardsHarmful to aquatic life with long-lasting effects.[3][6][7][8][9]

V. Logical Workflow for this compound Disposal

BrucineDihydrateDisposal cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Disposal cluster_spill Spill Response A Wear Full PPE (Gloves, Goggles, Lab Coat, Respirator) B Work in a Ventilated Area (Chemical Fume Hood) C Collect Waste in a Designated, Labeled Container B->C Handle Waste D Seal Container C->D E Store in a Secure, Locked Location D->E F Contact Institutional EHS E->F Ready for Disposal G Arrange Pickup by a Licensed Waste Disposal Company F->G H Transport to an Approved Facility G->H I Final Disposal (e.g., Incineration) H->I Spill Spill Occurs MinorSpill Minor Spill: Clean up with appropriate PPE Spill->MinorSpill Assess Severity MajorSpill Major Spill: Evacuate & Call EHS Spill->MajorSpill Assess Severity SpillWaste Collect Spill Residue for Disposal MinorSpill->SpillWaste MajorSpill->SpillWaste After EHS Response SpillWaste->C Add to Waste Container

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Brucine dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Brucine (B1667951) dihydrate is paramount. This guide provides immediate safety protocols, operational procedures, and disposal plans to minimize risk and ensure a secure laboratory environment. Brucine dihydrate is a highly toxic alkaloid that can be fatal if swallowed or inhaled.[1][2][3] Strict adherence to the following guidelines is mandatory.

Personal Protective Equipment (PPE)

The last line of defense against exposure is appropriate PPE.[4] The following table summarizes the required personal protective equipment when handling this compound.

Body Part Personal Protective Equipment Standards and Specifications
Eyes/Face Chemical safety goggles or a face shieldMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6]
Skin Chemical-resistant gloves (e.g., nitrile or neoprene) and a fully buttoned lab coat.[7] For extensive handling, a complete protective suit is recommended.[8]Inspect gloves for degradation or punctures before use.[7] Protective clothing should minimize all skin contact.[5]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator.Required when engineering controls are insufficient, or when dust or aerosols may be generated.[5][7] A full-face supplied air respirator may be necessary depending on the risk assessment.[8]

Operational and Disposal Plan

Handling and Storage:

  • Always handle this compound within a designated chemical fume hood to avoid inhalation.[5]

  • Wash hands and any exposed skin thoroughly after handling, before eating, drinking, or smoking.[9]

  • Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[2]

  • The storage location must be a locked poison room or a secure, approved area to prevent unauthorized access.[5][10]

  • This compound is incompatible with strong oxidizing agents.[5]

Disposal Plan:

  • All this compound waste is considered hazardous and must be disposed of in accordance with federal, state, and local regulations.[1]

  • Place waste material in a sealed, labeled container.[1]

  • For chemical disposal, consider dissolving the material in a combustible solvent and burning it in a chemical incinerator with an afterburner and scrubber.[8]

  • Do not allow the chemical to enter drains or the environment as it is harmful to aquatic life.[2][8]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Exposure Response:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][9]

  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[5][9]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[5][6]

Spill Management Protocol: In the event of a spill, follow these steps precisely.

  • Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area.[1] Secure the entrance to the area.[1]

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as detailed in the table above, including respiratory protection.[5]

  • Containment: For solid spills, carefully sweep or vacuum the material to avoid generating dust.[5][11] Place the collected material into a suitable, sealed disposal container.[5]

  • Decontamination: Clean the spill area thoroughly.

  • Ventilation: Ventilate the area after the cleanup is complete.[1]

Below is a workflow diagram for handling a this compound spill.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_ppe Personal Protection cluster_cleanup Spill Cleanup cluster_disposal Waste Disposal Evacuate Evacuate Area Secure Secure Entry Evacuate->Secure Don_PPE Don Full PPE (Gloves, Goggles, Respirator, Coat) Secure->Don_PPE Contain Contain Spill (Sweep/Vacuum Solid) Don_PPE->Contain Collect Collect in Sealed Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Ventilate Ventilate Area Decontaminate->Ventilate Dispose Dispose as Hazardous Waste Ventilate->Dispose

Caption: Workflow for this compound Spill Response

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.